Fgfr3-IN-6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H23FN8O2 |
|---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
6-[1-(1-cyanopiperidin-4-yl)-5-methylpyrazol-4-yl]-4-[(1S)-1-(5-fluoro-2-pyridinyl)-2-hydroxyethoxy]pyrazolo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C25H23FN8O2/c1-16-21(12-31-34(16)20-4-6-32(15-28)7-5-20)17-8-23(25-18(9-27)10-30-33(25)13-17)36-24(14-35)22-3-2-19(26)11-29-22/h2-3,8,10-13,20,24,35H,4-7,14H2,1H3/t24-/m1/s1 |
InChI Key |
XZZQSWJLUVPNCO-XMMPIXPASA-N |
Isomeric SMILES |
CC1=C(C=NN1C2CCN(CC2)C#N)C3=CN4C(=C(C=N4)C#N)C(=C3)O[C@H](CO)C5=NC=C(C=C5)F |
Canonical SMILES |
CC1=C(C=NN1C2CCN(CC2)C#N)C3=CN4C(=C(C=N4)C#N)C(=C3)OC(CO)C5=NC=C(C=C5)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Selective FGFR3 Inhibitors
Disclaimer: As of November 2025, detailed public scientific literature, quantitative data, and specific experimental protocols for the compound designated "Fgfr3-IN-6" are not available. This guide will therefore provide a comprehensive overview of the mechanism of action for selective Fibroblast Growth Factor Receptor 3 (FGFR3) inhibitors as a class of therapeutic agents. The data, protocols, and pathways described herein are representative of the field and are based on publicly available information for well-characterized, exemplary FGFR3 inhibitors.
Executive Summary
Fibroblast Growth Factor Receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration. Aberrant activation of FGFR3, through mutations, fusions, or amplification, is a key oncogenic driver in a variety of cancers, including urothelial carcinoma, as well as the cause of skeletal dysplasias like achondroplasia. Selective FGFR3 inhibitors are a class of targeted therapies designed to specifically block the kinase activity of FGFR3, thereby inhibiting downstream signaling pathways and suppressing tumor growth or mitigating disease pathology. This document provides a technical overview of the FGFR3 signaling pathway, the mechanism of inhibition by small molecules, representative biochemical and cellular activity of this class of inhibitors, and detailed protocols for their characterization.
The FGFR3 Signaling Pathway
FGFR3 is a transmembrane receptor consisting of an extracellular ligand-binding domain, a single transmembrane helix, and an intracellular tyrosine kinase domain. The canonical activation of FGFR3 is initiated by the binding of a Fibroblast Growth Factor (FGF) ligand, which induces receptor dimerization. This dimerization brings the intracellular kinase domains into close proximity, facilitating trans-autophosphorylation of specific tyrosine residues. These phosphorylated tyrosines then serve as docking sites for various adaptor proteins and enzymes, leading to the activation of multiple downstream signaling cascades, most notably:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily regulates cell proliferation and survival.
-
PI3K-AKT-mTOR Pathway: Crucial for cell growth, survival, and metabolism.
-
STAT Pathway: Involved in cell proliferation and differentiation.
-
PLCγ Pathway: Regulates cell motility and calcium signaling.
In disease states, genetic alterations can lead to ligand-independent dimerization and constitutive activation of the FGFR3 kinase, resulting in uncontrolled cell growth and survival.
Core Mechanism of Action: ATP-Competitive Inhibition
The majority of small molecule FGFR3 inhibitors function as ATP-competitive inhibitors. The intracellular kinase domain of FGFR3 contains a highly conserved ATP-binding pocket. To catalyze the transfer of a phosphate group to a substrate, the kinase domain must bind to ATP. Selective FGFR3 inhibitors are designed to fit into this ATP-binding pocket with high affinity, physically blocking ATP from binding. This prevents the autophosphorylation of the receptor and the subsequent phosphorylation of downstream signaling molecules, effectively shutting down the entire signaling cascade.
Quantitative Data: Potency and Selectivity
The efficacy of an FGFR3 inhibitor is defined by its potency (how much of the drug is needed to inhibit the target) and its selectivity (how specifically it inhibits FGFR3 over other kinases). These are typically measured as the half-maximal inhibitory concentration (IC50). The table below presents representative IC50 values for several well-characterized FGFR inhibitors against the FGFR family of kinases. Lower values indicate higher potency.
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| Erdafitinib | 1.2 | 2.5 | 3.0 | 5.7 | [1] |
| Infigratinib | 0.9 | 1.4 | 1.0 | 60 | [2] |
| Pemigatinib | 0.4 | 0.5 | 1.2 | 30 | [3] |
| AZD4547 | 0.2 | 2.5 | 1.8 | 165 | |
| LOXO-435 | >1000 (highly selective) | >1000 (highly selective) | ~3.1 (S249C mutant) | >1000 (highly selective) | [4] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
The characterization of a selective FGFR3 inhibitor involves a series of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.
Biochemical Kinase Assay (e.g., ADP-Glo™ Assay)
This assay quantifies the enzymatic activity of purified FGFR3 kinase in the presence of an inhibitor.
Objective: To determine the IC50 of an inhibitor against purified FGFR3 kinase.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Materials:
-
Recombinant human FGFR3 kinase domain.
-
Poly(Glu, Tyr) 4:1 substrate.
-
ATP.
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA).
-
Test inhibitor (serially diluted).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
384-well plates.
-
Luminometer.
Protocol:
-
Prepare serial dilutions of the test inhibitor in kinase buffer.
-
In a 384-well plate, add 2.5 µL of kinase buffer.
-
Add 2.5 µL of the test inhibitor dilution to each well.
-
Add 5 µL of a solution containing FGFR3 kinase and the substrate to each well.
-
Initiate the reaction by adding 5 µL of ATP solution.
-
Incubate the plate at room temperature for 60-120 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and plot the data to determine the IC50 value.
Cellular Phospho-FGFR3 Assay (Western Blot)
This assay measures the ability of an inhibitor to block FGFR3 autophosphorylation in a cellular context.
Objective: To determine the cellular potency of an inhibitor by measuring the phosphorylation status of FGFR3.
Principle: Cells expressing activated FGFR3 are treated with the inhibitor. Cell lysates are then separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated FGFR3 (p-FGFR3) and total FGFR3.
Materials:
-
Cancer cell line with an activating FGFR3 mutation (e.g., RT112).
-
Cell culture medium and supplements.
-
Test inhibitor (serially diluted).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and PVDF membrane.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-p-FGFR3 (e.g., anti-Y653/4), anti-total FGFR3.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Seed RT112 cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Treat the cells with serial dilutions of the test inhibitor for 2-4 hours.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-FGFR3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total FGFR3 antibody as a loading control.
-
Quantify the band intensities to determine the concentration-dependent inhibition of FGFR3 phosphorylation.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cells that are dependent on FGFR3 signaling.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of an inhibitor in an FGFR3-dependent cell line.
Principle: The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
FGFR3-dependent cancer cell line (e.g., RT112).
-
Cell culture medium and supplements.
-
Test inhibitor (serially diluted).
-
MTT solution (5 mg/mL in PBS).[2]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
96-well plates.
-
Microplate spectrophotometer.
Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor in fresh medium.
-
Incubate the plate for 72 hours in a humidified incubator (37°C, 5% CO2).
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours until purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 2 hours in the dark at room temperature, shaking gently.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent of viable cells relative to an untreated control and plot the data to determine the GI50 value.
Conclusion
Selective FGFR3 inhibitors represent a promising class of targeted therapies for cancers and other diseases driven by aberrant FGFR3 signaling. Their mechanism of action is primarily centered on the competitive inhibition of ATP binding to the kinase domain, which effectively abrogates downstream signaling pathways responsible for cell proliferation and survival. The rigorous characterization of these inhibitors through a combination of biochemical and cellular assays is essential to define their potency, selectivity, and therapeutic potential. As our understanding of FGFR3 biology grows, the development of next-generation inhibitors with improved selectivity and the ability to overcome resistance mechanisms will continue to be a key focus for researchers and drug developers.
References
An In-Depth Technical Guide to Fgfr3-IN-6 (CAS: 2833703-72-1): A Potent and Selective FGFR3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibroblast growth factor receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. Aberrant FGFR3 signaling, due to mutations or gene amplifications, is a known driver in various cancers, particularly urothelial carcinoma. Fgfr3-IN-6 (CAS: 2833703-72-1) has emerged as a potent and selective inhibitor of FGFR3, showing promise as a targeted therapeutic agent. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its evaluation. Furthermore, it presents key signaling pathways and experimental workflows in a clear, visual format to aid researchers in their drug discovery and development efforts.
Introduction to this compound
This compound is a small molecule inhibitor belonging to the class of substituted pyrazolo[1,5-a]pyridine-3-carbonitriles and imidazo[1,2-a]pyridine-3-carbonitriles.[1] It has been identified as a potent and selective inhibitor of the fibroblast growth factor receptor 3 (FGFR3).
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 2833703-72-1 |
| Molecular Formula | C₂₅H₂₃FN₈O₂ |
| Molecular Weight | 486.50 g/mol |
| Appearance | Solid |
| Purity | >98% |
| Solubility | Soluble in DMSO |
Table 1: Chemical and Physical Properties of this compound
Mechanism of Action
This compound exerts its inhibitory effect by targeting the ATP-binding site of the FGFR3 kinase domain. By competitively binding to this site, it blocks the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling pathways that are crucial for tumor cell growth and survival.
Quantitative Data
Currently, the publicly available quantitative data for this compound is limited. The compound has been reported to have a half-maximal inhibitory concentration (IC₅₀) of less than 350 nM against FGFR3. Further detailed quantitative data, such as kinase selectivity profiles, pharmacokinetic parameters, and in vivo efficacy data, are anticipated to be disclosed in future publications and patent filings.
| Parameter | Value | Reference |
| IC₅₀ (FGFR3) | < 350 nM | [Vendor Data] |
Table 2: In Vitro Activity of this compound
FGFR3 Signaling Pathway
Activation of FGFR3 by its ligands, the fibroblast growth factors (FGFs), initiates a cascade of downstream signaling events. The primary pathways involved are the RAS-MAPK-ERK pathway, the PI3K-AKT pathway, and the JAK-STAT pathway. These pathways collectively regulate cell proliferation, survival, and differentiation. The diagram below illustrates the canonical FGFR3 signaling cascade and the point of inhibition by this compound.
Figure 1: FGFR3 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound. These protocols are based on standard practices for evaluating FGFR inhibitors.
Synthesis of this compound
The synthesis of this compound and related compounds is described in patent WO2022187443 A1.[1][2] The general synthetic scheme involves the construction of the pyrazolo[1,5-a]pyridine or imidazo[1,2-a]pyridine core, followed by functionalization to introduce the necessary side chains. A generalized workflow for the synthesis and purification is depicted below.
References
An In-depth Technical Guide to the Target Selectivity Profile of a Representative FGFR3 Inhibitor: AZD4547
Disclaimer: Detailed public information on the target selectivity of a compound specifically named "Fgfr3-IN-6" is not available. This guide provides a representative target selectivity profile based on the publicly available data for AZD4547 , a well-characterized, potent, and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, to illustrate the expected data and methodologies for such a compound.
This technical guide is intended for researchers, scientists, and drug development professionals interested in the characterization of selective FGFR3 inhibitors. It provides a comprehensive overview of the kinase selectivity profile, the experimental methodologies used to determine this profile, and the relevant cellular signaling pathways.
Target Selectivity Profile
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following table summarizes the in vitro inhibitory activity of AZD4547 against a panel of kinases, demonstrating its high potency for FGFR1, 2, and 3, with significantly lower activity against other kinases.
Table 1: In Vitro Kinase Inhibition Profile of AZD4547
| Kinase Target | IC50 (nM) |
| FGFR1 | 0.2 [1][2][3][4] |
| FGFR2 | 2.5 [1][2][3][4] |
| FGFR3 | 1.8 [1][2][3][4] |
| VEGFR2 (KDR) | 24[1] |
| FGFR4 | 165[1][3] |
| IGFR1 | 581[5] |
| RIPK1 | 12[6] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates higher potency.
AZD4547 shows exceptional potency against FGFR1, FGFR2, and FGFR3 in the low nanomolar range.[1][2][3][4] Its activity against VEGFR2 (KDR) is more than 10-fold weaker than against FGFR1/2/3, and its activity against FGFR4 is significantly lower.[1][3] At a concentration of 0.1 μM, AZD4547 exhibited no significant activity against a range of other kinases, including ALK, CHK1, EGFR, MAPK1, MEK1, p70S6K, PDGFR, PKB, Src, and Tie2.[1]
Experimental Protocols
The following protocols are representative of the methods used to determine the kinase selectivity profile of inhibitors like AZD4547.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Objective: To determine the IC50 value of the test compound against a panel of purified kinases.
-
Principle: The assay measures the phosphorylation of a substrate peptide by a kinase in the presence of ATP. The amount of phosphorylated substrate is quantified, typically using a fluorescence- or luminescence-based method.
-
Materials:
-
Recombinant human kinases (e.g., FGFR1, FGFR2, FGFR3, VEGFR2 from suppliers like Invitrogen or Upstate).
-
Kinase-specific substrate peptide (e.g., FLT3 peptide for FGFRs).[7]
-
ATP at a concentration near the Km for each kinase.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 0.1 mM Na2VO3, 6 mM MnCl2, 0.01% (v/v) Triton X-100, and 1 mM DTT.[7]
-
Test compound (e.g., AZD4547) serially diluted in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production).[6]
-
-
Procedure:
-
The test compound is pre-incubated with the kinase in the assay buffer in a 96- or 384-well plate.
-
The kinase reaction is initiated by the addition of a mixture of the substrate peptide and ATP.
-
The reaction is allowed to proceed for a specified time at room temperature (e.g., 1 hour).[6]
-
The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is measured using the detection reagent and a suitable plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Phosphorylation Assay (Target Engagement Assay)
This assay measures the ability of a compound to inhibit the phosphorylation of the target kinase and its downstream signaling proteins within a cellular context.
-
Objective: To confirm target engagement and inhibition of the signaling pathway in cells.
-
Principle: Cells that endogenously express or are engineered to overexpress the target kinase are treated with the inhibitor. The phosphorylation status of the target kinase and downstream effectors is then assessed by Western blotting or other immunoassays.
-
Materials:
-
Cancer cell lines with known FGFR alterations (e.g., KMS-11 for FGFR3, SNU-16 for FGFR2, KG-1 for FGFR1).[8]
-
Cell culture medium and supplements.
-
FGFR ligand (e.g., FGF2) to stimulate the pathway.[8]
-
Test compound (e.g., AZD4547).
-
Lysis buffer.
-
Primary antibodies against phosphorylated and total forms of FGFR, FRS2, ERK (MAPK), and AKT.
-
Secondary antibodies conjugated to HRP or a fluorescent dye.
-
Western blot equipment and reagents.
-
-
Procedure:
-
Cells are seeded in culture plates and allowed to attach.
-
Cells are serum-starved (if necessary) and then pre-treated with various concentrations of the test compound for a specified duration (e.g., 6 or 24 hours).[8]
-
The FGFR pathway is stimulated with a specific ligand (e.g., FGF2) for a short period (e.g., 10 minutes).[8]
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect the phosphorylation levels of target proteins.
-
Blots are imaged, and band intensities are quantified to determine the extent of inhibition.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the mechanism of action and the characterization of a kinase inhibitor.
FGFR3 Signaling Pathway
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Probe AZD4547 | Chemical Probes Portal [chemicalprobes.org]
- 6. Repurposing of the FGFR inhibitor AZD4547 as a potent inhibitor of necroptosis by selectively targeting RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. resources.revvity.com [resources.revvity.com]
Fgfr3-IN-6: A Technical Guide to its Binding Affinity for the FGFR3 Kinase Domain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of Fgfr3-IN-6, a potent and selective inhibitor of the Fibroblast Growth Factor Receptor 3 (FGFR3) kinase domain. This document details the quantitative binding data, comprehensive experimental protocols for its determination, and the broader context of the FGFR3 signaling pathway.
Quantitative Binding Affinity Data
This compound has been identified as a potent inhibitor of the FGFR3 kinase. The primary metric for its binding affinity is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 1: Binding Affinity of this compound for FGFR3 Kinase
| Compound | Target Kinase | Affinity Metric | Value (nM) |
| This compound | FGFR3 | IC50 | < 350[1] |
This data indicates that this compound is a potent inhibitor, operating in the nanomolar range.[1]
Experimental Protocols for Determining Binding Affinity
The determination of the IC50 value for an inhibitor like this compound against the FGFR3 kinase domain can be accomplished using various biochemical assays. Below are detailed methodologies for two common, robust assay platforms: a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay and a luminescence-based kinase activity assay.
LanthaScreen® Eu Kinase Binding Assay (TR-FRET)
This assay directly measures the binding and displacement of a fluorescent tracer from the ATP-binding site of the kinase.
Principle: The assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET) between a Europium (Eu)-labeled anti-tag antibody (donor) bound to the FGFR3 kinase and an Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor (tracer/acceptor).[2][3] When the tracer is bound to the kinase, the proximity of the donor and acceptor fluorophores results in a high FRET signal. A test compound, such as this compound, that binds to the ATP site will compete with and displace the tracer, leading to a decrease in the FRET signal.[2][3] This loss of FRET is proportional to the binding affinity of the test compound.
Materials:
-
FGFR3 Kinase: Recombinant human FGFR3 kinase domain (e.g., amino acids 397-end), with a GST or His tag.[2][4]
-
LanthaScreen® Eu-labeled Anti-Tag Antibody: (e.g., Anti-GST or Anti-His).[2]
-
Kinase Tracer: An Alexa Fluor® 647-labeled ATP-competitive inhibitor compatible with FGFR3.[2]
-
This compound: Test compound, prepared in a dilution series in DMSO.
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.[2]
-
Microplates: Low-volume 384-well plates (black, non-binding surface).
-
Plate Reader: A microplate reader capable of TR-FRET measurements (e.g., excitation at 340 nm, emission at 615 nm and 665 nm).
Procedure:
-
Reagent Preparation: All reagents are prepared at 3X or 4X the final desired concentration in assay buffer.[2][5]
-
Compound Plating: Add 5 µL of serially diluted this compound or DMSO (as a control) to the wells of the 384-well plate.
-
Kinase/Antibody Addition: Prepare a mixture of the FGFR3 kinase and the Eu-labeled anti-tag antibody. Add 5 µL of this mixture to each well.
-
Tracer Addition: Add 5 µL of the kinase tracer to each well to initiate the binding reaction.
-
Incubation: Cover the plate and incubate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.[2]
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor® 647 acceptor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
ADP-Glo™ Kinase Assay (Luminescence)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP formed during a kinase reaction.[4][6][7] The assay is performed in two steps: first, after the kinase reaction is complete, an "ADP-Glo™ Reagent" is added to terminate the reaction and deplete the remaining ATP. Second, a "Kinase Detection Reagent" is added, which converts the ADP produced into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a light signal that is proportional to the initial kinase activity.[6][7] The inhibitory effect of this compound is measured by the reduction in this luminescent signal.
Materials:
-
FGFR3 Kinase Enzyme System: Includes recombinant FGFR3 kinase, a suitable substrate (e.g., Poly(Glu, Tyr) 4:1), and reaction buffer.[4]
-
ATP: Adenosine triphosphate.
-
ADP-Glo™ Kinase Assay Kit: Contains ADP-Glo™ Reagent and Kinase Detection Reagent.[7]
-
This compound: Test compound, prepared in a dilution series in DMSO.
-
Microplates: White, opaque 384-well plates.
-
Luminometer: A plate-reading luminometer.
Procedure:
-
Kinase Reaction Setup: In a 384-well plate, add 1 µL of serially diluted this compound or DMSO control.
-
Enzyme Addition: Add 2 µL of FGFR3 kinase diluted in reaction buffer to each well.[8]
-
Initiate Reaction: Add 2 µL of a substrate/ATP mixture to each well to start the kinase reaction. The total reaction volume is 5 µL.[8][9]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.[9]
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[9]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescent signal against the logarithm of the this compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Visualizations: Signaling Pathways and Workflows
FGFR3 Signaling Pathway
Upon binding of a fibroblast growth factor (FGF) ligand, FGFR3 dimerizes and undergoes transphosphorylation of its intracellular kinase domains. This activation triggers multiple downstream signaling cascades that are crucial for cellular processes like proliferation, differentiation, and survival.[10][11] Key pathways include the RAS-MAPK pathway, the PI3K-AKT pathway, and the PLCγ pathway.[10][12] Aberrant activation of these pathways is implicated in various cancers.[12]
Caption: FGFR3 signaling cascade and point of inhibition.
Experimental Workflow for IC50 Determination
The following diagram illustrates a generalized workflow for determining the IC50 of an inhibitor against a target kinase using a biochemical assay format.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. FGFR3 Kinase Enzyme System [promega.kr]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. ulab360.com [ulab360.com]
- 7. ADP-Glo™ Kinase Assay Protocol [dk.promega.com]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Decoding the Conformational Selective Mechanism of FGFR Isoforms: A Comparative Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
in vitro characterization of Fgfr3-IN-6
An In-Depth Technical Guide to the In Vitro Characterization of Fgfr3-IN-6
Introduction
Fibroblast Growth Factor Receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration.[1][2][3] Aberrant FGFR3 signaling, often resulting from mutations, gene fusions, or overexpression, is a known driver in various malignancies, including bladder cancer, multiple myeloma, and cervical cancer, as well as developmental disorders like achondroplasia.[2][4][5][6] This makes FGFR3 a compelling target for therapeutic intervention.
This compound is a potent and selective inhibitor of FGFR3.[7] This guide provides a comprehensive overview of the essential in vitro experiments required to characterize the biochemical and cellular activity of novel FGFR3 inhibitors like this compound. The methodologies, data presentation, and logical workflows detailed herein are fundamental for researchers and drug development professionals aiming to validate and advance new therapeutic agents targeting the FGFR pathway.
Biochemical Characterization: Kinase Inhibition and Selectivity
The initial step in characterizing a kinase inhibitor is to determine its potency against the purified target enzyme and its selectivity against other related kinases. This is crucial for understanding the inhibitor's direct effects and potential off-target activities.
Data Presentation: Biochemical Potency and Selectivity
Biochemical assays quantify the inhibitor's ability to block the enzymatic activity of FGFR3. The half-maximal inhibitory concentration (IC50) is the primary metric. Selectivity is assessed by testing the compound against other related kinases, particularly other FGFR family members (FGFR1, 2, 4) and structurally similar kinases like VEGFR2.[1]
| Target Kinase | Inhibitor | Biochemical IC50 (nM) |
| FGFR3 | This compound | < 350[7] |
| FGFR1 | This compound | Data not available |
| FGFR2 | This compound | Data not available |
| FGFR4 | This compound | Data not available |
| VEGFR2 | This compound | Data not available |
Note: Data for this compound against other kinases is not publicly available. A comprehensive selectivity panel is a critical component of characterization.
Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol outlines a common method for measuring kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[2]
Objective: To determine the IC50 of this compound against purified human FGFR3 kinase.
Materials:
-
Recombinant Human FGFR3 kinase domain (e.g., K650E mutant for constitutive activity).[8]
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT).[2]
-
Substrate (e.g., Poly(E,Y) 4:1).
-
ATP at a concentration near the Km for FGFR3.
-
This compound serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
White, opaque 384-well assay plates.
Procedure:
-
Compound Plating: Prepare a serial dilution of this compound in DMSO and spot 50 nL into the wells of a 384-well plate. Include DMSO-only wells as a "no inhibitor" control.
-
Kinase/Substrate Addition: Prepare a master mix of FGFR3 enzyme and substrate in kinase buffer. Add 5 µL of this mix to each well.
-
Initiation of Reaction: Prepare an ATP solution in kinase buffer. Add 5 µL to each well to start the kinase reaction. Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).[2]
-
Termination and ADP Measurement:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Normalize the data to controls (0% inhibition for DMSO, 100% inhibition for no enzyme). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Mandatory Visualization: Kinase Assay Workflow
Caption: Workflow for an in vitro biochemical kinase assay.
Cellular Characterization: Target Engagement and Functional Outcomes
Demonstrating that an inhibitor can effectively engage FGFR3 within a cellular environment and modulate downstream signaling is a critical validation step. These assays confirm cell permeability and on-target activity.
Data Presentation: Cellular Potency
Cellular assays measure the concentration of the inhibitor required to produce a functional effect in cells, such as inhibiting receptor phosphorylation or reducing cell viability in FGFR3-dependent cancer cell lines.
| Assay Type | Cell Line | Inhibitor | Cellular EC50 (nM) |
| p-FGFR3 Inhibition | KMS-11 (FGFR3 mutant) | This compound | Data not available |
| p-ERK1/2 Inhibition | KMS-11 (FGFR3 mutant) | This compound | Data not available |
| Cell Viability | KMS-11 (FGFR3 mutant) | This compound | Data not available |
Note: Data for this compound is not publicly available. Values are typically higher than biochemical IC50s due to factors like cell permeability and ATP competition.
Experimental Protocol: Western Blot for Phospho-FGFR3 Inhibition
Objective: To measure the ability of this compound to inhibit the autophosphorylation of FGFR3 in a cancer cell line with an activating FGFR3 mutation (e.g., KMS-11).
Materials:
-
KMS-11 multiple myeloma cells (harboring t(4;14) translocation leading to FGFR3 overexpression).[1]
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound serially diluted in DMSO.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose).
-
Primary antibodies: anti-phospho-FGFR (pY653/654), anti-total-FGFR3, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Treatment: Seed KMS-11 cells in 6-well plates. Allow them to adhere and grow.
-
Starve cells in low-serum media for 4-6 hours.
-
Treat cells with a range of this compound concentrations for a specified time (e.g., 2-4 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Clear lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody (e.g., anti-p-FGFR3) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal using a digital imager.
-
Analysis: Strip the membrane and re-probe for total FGFR3 and a loading control (β-actin). Quantify band intensities using densitometry software. Normalize the p-FGFR3 signal to the total FGFR3 signal to determine the extent of inhibition at each concentration.
Mandatory Visualization: FGFR3 Signaling Pathway
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. promega.com [promega.com]
- 3. Insights of fibroblast growth factor receptor 3 aberrations in pan-cancer and their roles in potential clinical treatment | Aging [aging-us.com]
- 4. Mutant Fibroblast Growth Factor Receptor 3 Induces Intracellular Signaling and Cellular Transformation in a Cell Type- and Mutation-Specific Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight - Cell-based screen identifies porphyrins as FGFR3 activity inhibitors with therapeutic potential for achondroplasia and cancer [insight.jci.org]
- 6. FGFR3 fibroblast growth factor receptor 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Analysis of STAT1 Activation by Six FGFR3 Mutants Associated with Skeletal Dysplasia Undermines Dominant Role of STAT1 in FGFR3 Signaling in Cartilage - PMC [pmc.ncbi.nlm.nih.gov]
The Downstream Signaling Cascade of Fgfr3-IN-6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibroblast growth factor receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[1][2] Aberrant FGFR3 signaling, often driven by mutations or gene amplifications, is a key oncogenic driver in a variety of cancers, including urothelial carcinoma, cholangiocarcinoma, and multiple myeloma.[1][2][3] Fgfr3-IN-6 is a potent and selective inhibitor of FGFR3, though specific public data on this compound is limited. This technical guide synthesizes available information on the downstream signaling effects of potent and selective FGFR3 inhibitors, using data from analogous compounds such as erdafitinib (JNJ-42756493), infigratinib (BGJ398), and pemigatinib (INCB054828) as a proxy to elucidate the anticipated mechanism of action of this compound. This document provides an in-depth overview of the core signaling pathways affected, quantitative data on inhibitory activities, and detailed experimental protocols for key assays.
Introduction to FGFR3 Signaling
The FGFR3 signaling pathway is initiated by the binding of fibroblast growth factors (FGFs) to the extracellular domain of the FGFR3 receptor. This binding event induces receptor dimerization and subsequent autophosphorylation of tyrosine residues within the intracellular kinase domain.[1][2] This phosphorylation cascade creates docking sites for various adaptor proteins and signaling molecules, leading to the activation of several key downstream pathways, primarily:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is central to cell proliferation, differentiation, and survival.[4][5]
-
PI3K-AKT-mTOR Pathway: This pathway is critical for cell growth, survival, and metabolism.[4][5]
-
PLCγ Pathway: Activation of phospholipase C gamma (PLCγ) leads to the generation of second messengers that influence cell proliferation and migration.[1][2]
-
STAT Pathway: Signal Transducer and Activator of Transcription (STAT) proteins, upon activation, translocate to the nucleus and regulate gene expression related to cell survival and proliferation.[6][7]
Dysregulation of these pathways due to aberrant FGFR3 activation is a hallmark of several cancers.[1][2][3]
Mechanism of Action of Selective FGFR3 Inhibitors
Selective FGFR3 inhibitors, including compounds analogous to this compound, are typically ATP-competitive tyrosine kinase inhibitors. They bind to the ATP-binding pocket of the FGFR3 kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling cascades.[1][8][9] This targeted inhibition leads to a reduction in the phosphorylation of key signaling molecules, ultimately resulting in decreased cell proliferation and induction of apoptosis in FGFR3-dependent cancer cells.
Downstream Signaling Pathway Effects of Selective FGFR3 Inhibitors
The primary effect of selective FGFR3 inhibitors is the attenuation of phosphorylation of downstream signaling proteins. The following sections detail the impact on key pathways.
Inhibition of the MAPK Pathway
Selective FGFR3 inhibitors potently inhibit the MAPK pathway by reducing the phosphorylation of ERK1/2. This is a direct consequence of blocking the upstream signaling from FGFR3.[10][11]
Inhibition of the PI3K-AKT Pathway
Inhibition of FGFR3 also leads to a decrease in the phosphorylation of AKT, a key component of the PI3K-AKT pathway.[6][12] This effect contributes to the anti-proliferative and pro-apoptotic activity of these inhibitors.
Inhibition of the STAT Pathway
FGFR3 activation can lead to the phosphorylation and activation of STAT proteins. Selective FGFR3 inhibitors have been shown to reduce the phosphorylation of STAT proteins, thereby inhibiting their transcriptional activity.[7][13]
Quantitative Data on Inhibitory Activities
The following tables summarize the inhibitory concentrations (IC50) of various selective FGFR inhibitors against FGFR3 and downstream signaling components. This data provides a quantitative measure of their potency and can be used as a reference for the expected activity of this compound.
Table 1: Biochemical IC50 Values of Selective FGFR Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| Infigratinib (BGJ398) | FGFR1 | 0.9 | [4] |
| FGFR2 | 1.4 | [4] | |
| FGFR3 | 1.0 | [4] | |
| Pemigatinib (INCB054828) | FGFR1 | 0.4 | [13] |
| FGFR2 | 0.5 | [13] | |
| FGFR3 | 1.2 | [13] | |
| Erdafitinib (JNJ-42756493) | FGFR1 | 1.2 | [14] |
| FGFR2 | 2.1 | [14] | |
| FGFR3 | 2.9 | [14] | |
| FGFR4 | 5.7 | [14] | |
| Dabogratinib (TYRA-300) | FGFR3 | Not specified | [15] |
| AZD4547 | FGFR3 | Not specified | [8] |
| PD173074 | FGFR3 | Not specified | [8] |
Table 2: Cellular IC50 Values of Selective FGFR Inhibitors for Inhibition of Proliferation
| Compound | Cell Line | FGFR Alteration | IC50 (nM) | Reference |
| Erdafitinib (JNJ-42756493) | NCI-H1581 | FGFR1 amplification | 2.6 | [16] |
| SNU-16 | FGFR2 amplification | 0.40 | [16] | |
| KMS-11 | FGFR3 translocation | 102.4 | [16] | |
| MDA-MB-453 | FGFR4 amplification | 129.2 | [16] | |
| Infigratinib (BGJ398) | Multiple | FGFR1-3 alterations | Not specified | [4] |
| Pemigatinib (INCB054828) | Multiple | FGFR1-3 alterations | Not specified | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the downstream signaling effects of selective FGFR3 inhibitors.
Western Blotting for Phosphorylated Proteins
Objective: To assess the effect of FGFR3 inhibitors on the phosphorylation status of downstream signaling proteins (e.g., p-FGFR, p-FRS2, p-ERK, p-AKT, p-STAT).
Protocol:
-
Cell Culture and Treatment:
-
Plate cancer cell lines with known FGFR3 alterations (e.g., RT-112, KG1a) in 6-well plates and grow to 70-80% confluency.[17]
-
Serum-starve the cells for 24 hours to reduce basal signaling activity.
-
Treat the cells with various concentrations of the FGFR3 inhibitor or DMSO (vehicle control) for a specified time (e.g., 2 hours).[17]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated proteins of interest (e.g., anti-p-FGFR, anti-p-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize using a chemiluminescence imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies against the total forms of the proteins or a housekeeping protein like β-actin.[3]
-
Cell Viability Assay (WST-1 Assay)
Objective: To determine the effect of FGFR3 inhibitors on the viability and proliferation of cancer cells.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the FGFR3 inhibitor or DMSO (vehicle control) for 72 hours.[18]
-
-
WST-1 Reagent Addition:
-
Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[18]
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
FGFR3 Signaling Pathway
Caption: Simplified FGFR3 downstream signaling pathway and the inhibitory action of this compound and its analogs.
Experimental Workflow for Western Blotting
Caption: Standard experimental workflow for Western blot analysis of protein phosphorylation.
Conclusion
While specific data on this compound is not extensively available in the public domain, the well-characterized effects of other potent and selective FGFR3 inhibitors provide a strong framework for understanding its mechanism of action and downstream signaling consequences. This compound is expected to potently inhibit the autophosphorylation of FGFR3, leading to the suppression of key downstream pathways including MAPK, PI3K-AKT, and STAT. This, in turn, is predicted to inhibit cell proliferation and induce apoptosis in cancer cells harboring activating FGFR3 alterations. The experimental protocols and quantitative data provided in this guide offer a comprehensive resource for researchers and drug development professionals working on the preclinical evaluation of this compound and other selective FGFR3 inhibitors.
References
- 1. What is the mechanism of Pemigatinib? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Resistance to Selective FGFR Inhibitors in FGFR-Driven Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of Infigratinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting FGFRs by pemigatinib induces G1 phase cell cycle arrest, cellular stress and upregulation of tumor suppressor microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STAT3 BINDING TO THE FGF RECEPTOR IS ACTIVATED BY RECEPTOR AMPLIFICATION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Targeting the Src Pathway Enhances the Efficacy of Selective FGFR Inhibitors in Urothelial Cancers with FGFR3 Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Infigratinib Mediates Vascular Normalization, Impairs Metastasis, and Improves Chemotherapy in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Akt Activation Mediates Acquired Resistance to Fibroblast Growth Factor Receptor Inhibitor BGJ398 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FDA Approval Summary: Pemigatinib for Previously Treated, Unresectable Locally Advanced or Metastatic Cholangiocarcinoma with FGFR2 Fusion or Other Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BALVERSA - Mechanism of Action [jnjmedicalconnect.com]
- 15. urotoday.com [urotoday.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models | PLOS One [journals.plos.org]
- 18. Cell-based screen identifies porphyrins as FGFR3 activity inhibitors with therapeutic potential for achondroplasia and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Fgfr3-IN-6: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of a Novel Selective Inhibitor for FGFR3-Mutant Cancers
Abstract
Fibroblast growth factor receptor 3 (FGFR3) is a well-validated oncogenic driver in a variety of human cancers, most notably in urothelial carcinoma. The development of selective inhibitors targeting FGFR3 mutations and fusions represents a promising therapeutic strategy. Fgfr3-IN-6 is a novel, potent, and selective small molecule inhibitor of FGFR3. This technical guide provides a comprehensive overview of the role of this compound in the context of FGFR3-mutant cancers, intended for researchers, scientists, and drug development professionals. This document summarizes the preclinical data, outlines detailed experimental protocols for its characterization, and visualizes key biological pathways and experimental workflows.
Introduction to FGFR3 in Cancer
The Fibroblast Growth Factor Receptor (FGFR) family, comprising four receptor tyrosine kinases (FGFR1-4), plays a crucial role in cell proliferation, differentiation, migration, and angiogenesis.[1] Aberrant FGFR signaling, driven by gene amplification, activating mutations, or chromosomal translocations, is a key oncogenic event in numerous malignancies.[2]
FGFR3 alterations are particularly prevalent in bladder cancer, with activating mutations found in a significant percentage of non-muscle invasive and muscle-invasive tumors.[3][4] The most common of these are hotspot mutations in the extracellular and transmembrane domains (e.g., R248C, S249C, G370C, Y373C) that lead to ligand-independent receptor dimerization and constitutive kinase activation.[5] Additionally, FGFR3 fusions, most commonly with the TACC3 gene, result in a constitutively active kinase that drives tumorigenesis.[2][6] These genetic alterations create a state of oncogene addiction, making FGFR3 an attractive therapeutic target.
This compound: A Selective FGFR3 Inhibitor
This compound is a potent and selective inhibitor of FGFR3.[7] While specific quantitative data for this compound's activity against a broad panel of kinases are not yet publicly available, the patent literature suggests a high degree of selectivity for FGFR3 over other FGFR isoforms, which is a critical attribute for minimizing off-target toxicities such as hyperphosphatemia, often associated with pan-FGFR inhibitors.[7][8]
Chemical Structure and Properties
The chemical structure of this compound is provided below.
-
IUPAC Name: (R)-2-((5-cyano-4-((2-cyano-1-methylpiperidin-4-yl)amino)-[7][9][10]triazolo[1,5-a]pyridin-8-yl)oxy)-1-(6-fluoropyridin-3-yl)ethan-1-ol
-
Molecular Formula: C25H23FN8O2
-
Molecular Weight: 486.50 g/mol
Quantitative Data Summary
Comprehensive quantitative data for this compound remains limited in publicly accessible literature. The primary available data point is its potent inhibitory activity against FGFR3.
| Parameter | Value | Source |
| FGFR3 IC50 | < 350 nM | [7] |
Table 1: In Vitro Biochemical Potency of this compound.
Signaling Pathways and Experimental Workflows
FGFR3 Signaling Pathway
Activated FGFR3 signals through several downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, to promote cell proliferation and survival.[1][2] this compound is designed to inhibit the ATP-binding site of the FGFR3 kinase domain, thereby blocking its autophosphorylation and the subsequent activation of these downstream signaling cascades.
Caption: FGFR3 Signaling Pathway and Mechanism of this compound Inhibition.
Experimental Workflow: In Vitro Characterization
The following diagram outlines a typical workflow for the in vitro characterization of a selective FGFR3 inhibitor like this compound.
Caption: A standard workflow for the in vitro characterization of an FGFR3 inhibitor.
Detailed Experimental Protocols
The following are detailed, representative protocols for key experiments used to characterize a selective FGFR3 inhibitor.
In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol is for determining the IC50 value of an inhibitor against a specific kinase.
Materials:
-
Recombinant human FGFR3 kinase domain
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM DTT)
-
This compound (or other test compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Reaction Setup:
-
Add 1 µL of diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the FGFR3 enzyme and substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the enzyme.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
FGFR3-mutant cancer cell line (e.g., RT112, JMSU1)
-
Complete cell culture medium
-
This compound (or other test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Determine the IC50 value by plotting viability against the log of the compound concentration.
Western Blotting for Phospho-FGFR3
This technique is used to assess the inhibition of FGFR3 phosphorylation in treated cells.
Materials:
-
FGFR3-mutant cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-FGFR3 (Tyr653/654), anti-total-FGFR3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-FGFR3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total FGFR3 and β-actin to ensure equal loading.
-
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated FGFR3.
In Vivo Tumor Xenograft Model
This protocol describes a subcutaneous xenograft model to evaluate the in vivo efficacy of an FGFR3 inhibitor.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
FGFR3-mutant cancer cell line (e.g., RT112)
-
Matrigel
-
This compound formulated for in vivo administration
-
Vehicle control
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width^2)/2).
-
When tumors reach a mean volume of 100-200 mm^3, randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound or vehicle to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the general health of the animals.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Compare the tumor growth inhibition between the treated and control groups.
-
Tumors can be processed for pharmacodynamic analysis (e.g., Western blotting for p-FGFR3) or histological examination.
-
Conclusion
This compound represents a promising therapeutic agent for the treatment of cancers driven by FGFR3 alterations. Its selectivity for FGFR3 has the potential to offer an improved safety profile compared to less selective inhibitors. The experimental protocols and workflows detailed in this guide provide a framework for the further preclinical characterization of this compound and other novel FGFR3 inhibitors. Future studies should focus on generating comprehensive in vivo efficacy and safety data to support its clinical development for patients with FGFR3-mutant cancers.
References
- 1. FGFR3 - My Cancer Genome [mycancergenome.org]
- 2. Insights of fibroblast growth factor receptor 3 aberrations in pan-cancer and their roles in potential clinical treatment | Aging [aging-us.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Role of FGFR3 in Urothelial Cell Carcinoma: Biomarker and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genomic aberrations in the FGFR pathway: opportunities for targeted therapies in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cyagen.com [cyagen.com]
- 7. WO2022187443A1 - Fgfr3 inhibitor compounds - Google Patents [patents.google.com]
- 8. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Fgfr3-IN-6 for Bladder Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptor 3 (FGFR3) is a well-established oncogenic driver in a significant subset of bladder cancers.[1] Alterations in the FGFR3 gene, including activating mutations and fusions, are particularly prevalent in non-muscle-invasive bladder cancer (NMIBC) but are also present in muscle-invasive disease.[1] These genetic aberrations lead to constitutive activation of the FGFR3 signaling pathway, promoting tumor cell proliferation, survival, and angiogenesis. Consequently, FGFR3 has emerged as a critical therapeutic target in bladder cancer. This technical guide provides a comprehensive overview of Fgfr3-IN-6, a novel and selective inhibitor of FGFR3, for its application in bladder cancer research.
This compound: Compound Specifications
This compound is a potent and selective small molecule inhibitor of FGFR3.[2] Its discovery, as detailed in patent WO2022187443A1, highlights its potential for treating FGFR3-associated cancers.[2] The patent suggests that this compound possesses superior potency for FGFR3 and selectivity over FGFR1, which may translate to a more favorable safety profile by mitigating side effects associated with FGFR1 inhibition, such as hyperphosphatemia.[2]
| Property | Value | Reference |
| Chemical Formula | C25H23FN8O2 | [2] |
| Molecular Weight | 486.50 g/mol | [2] |
| CAS Number | 2833703-72-1 | [2] |
| Potency (IC50) | < 350 nM | [2] |
| SMILES | OC--INVALID-LINK--OC2=CC(C3=C(N(C4CCN(CC4)C#N)N=C3)C)=CN5C2=C(C#N)C=N5 | [2] |
FGFR3 Signaling Pathway in Bladder Cancer
Activation of FGFR3 by its fibroblast growth factor (FGF) ligands, or through oncogenic mutations, triggers receptor dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are central to cell proliferation and survival.[3][4]
Experimental Protocols
Due to the novelty of this compound, specific experimental protocols are not yet publicly available. The following are generalized protocols for evaluating a novel FGFR3 inhibitor in bladder cancer research, which can be adapted for this compound.
Cell Viability Assay (MTT/XTT Assay)
This assay determines the effect of this compound on the proliferation of bladder cancer cell lines.
Methodology:
-
Cell Seeding: Seed bladder cancer cells (e.g., RT112, SW780 for FGFR3-mutant; T24 for FGFR3-wildtype) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of this compound.
Western Blot Analysis for Pathway Inhibition
This method is used to confirm that this compound inhibits the intended signaling pathway.
Methodology:
-
Cell Lysis: Treat bladder cancer cells with this compound at various concentrations for a specified time (e.g., 2 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p-FGFR3, total FGFR3, p-ERK, total ERK, p-AKT, and total AKT. Use a loading control like β-actin or GAPDH.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
This protocol assesses the anti-tumor efficacy of this compound in a preclinical animal model.
Methodology:
-
Tumor Implantation: Subcutaneously inject FGFR3-mutant bladder cancer cells (e.g., RT112) into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Dosing: Administer this compound or vehicle control to the mice via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice, and excise, weigh, and process the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Experimental Workflow Visualization
The following diagram illustrates a typical preclinical research workflow for evaluating a novel FGFR3 inhibitor like this compound.
Conclusion
This compound is a promising novel inhibitor of FGFR3 with potential therapeutic application in bladder cancer. Its high potency and selectivity warrant further investigation. The experimental protocols and workflows outlined in this guide provide a framework for researchers to explore the efficacy and mechanism of action of this compound in preclinical models of bladder cancer. As a new chemical entity, further publications are anticipated to provide more specific data and detailed methodologies for its use. Researchers are encouraged to consult the primary patent literature for foundational information and to adapt standard laboratory protocols for its evaluation.
References
- 1. Role of FGFR3 in bladder cancer: Treatment landscape and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2022187443A1 - Fgfr3 inhibitor compounds - Google Patents [patents.google.com]
- 3. FGFR3 alterations in bladder cancer: Sensitivity and resistance to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Preclinical Evaluation of a Selective FGFR3 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration.[1] Aberrant FGFR3 signaling, due to mutations, fusions, or overexpression, is a known driver in various cancers, including urothelial carcinoma and cholangiocarcinoma, as well as in developmental disorders like achondroplasia.[2][3] This has led to the development of selective FGFR3 inhibitors as promising therapeutic agents. This technical guide provides a comprehensive overview of the preclinical evaluation of a representative selective FGFR3 inhibitor, drawing upon publicly available data for compounds such as infigratinib (BGJ398) and pemigatinib (INCB054828).
Mechanism of Action
Selective FGFR3 inhibitors are typically small molecules that act as ATP-competitive inhibitors of the FGFR3 kinase domain.[4] By binding to the ATP-binding pocket of the receptor, these inhibitors prevent autophosphorylation and subsequent activation of downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways.[5] This blockade of downstream signaling ultimately leads to reduced cell proliferation and survival in FGFR3-dependent cancer cells.[3][6]
Data Presentation
In Vitro Potency
The in vitro potency of a selective FGFR3 inhibitor is a critical initial assessment of its activity. This is typically evaluated through enzymatic assays using recombinant FGFR kinase domains and cellular assays using cell lines with known FGFR3 alterations.
| Assay Type | Target | Endpoint | Representative Inhibitor | Potency (IC₅₀) |
| Enzymatic Assay | Recombinant FGFR3 | Kinase Activity | Pemigatinib | ~1-3 nM |
| Cellular Assay | FGFR3-mutant cell line | Cell Proliferation | Pemigatinib | 3-50 nM |
| Cellular Assay | FGFR3-fusion cell line | Cell Proliferation | Pemigatinib | 3-50 nM |
| Cellular Assay | FGFR3 autophosphorylation | Phosphorylation | Pemigatinib | Low nM |
Table 1: Representative in vitro potency of a selective FGFR3 inhibitor. Data synthesized from preclinical studies of pemigatinib.[7]
In Vivo Efficacy
The in vivo efficacy of a selective FGFR3 inhibitor is evaluated in animal models, most commonly xenograft models where human tumor cells with FGFR3 alterations are implanted into immunocompromised mice.
| Model Type | Tumor Type | Dosing Regimen | Endpoint | Representative Inhibitor | Efficacy |
| Xenograft | Urothelial Carcinoma (FGFR3 fusion) | Oral, daily | Tumor Growth Inhibition | Pemigatinib | Dose-dependent tumor growth inhibition |
| Xenograft | Cholangiocarcinoma (FGFR2 fusion) | Oral, daily | Tumor Growth Inhibition | Pemigatinib | Significant tumor growth inhibition |
| Patient-Derived Xenograft (PDX) | Urothelial Carcinoma (FGFR3 mutation) | Oral, daily | Tumor Growth Inhibition | Infigratinib | Strong tumor growth inhibition |
Table 2: Representative in vivo efficacy of a selective FGFR3 inhibitor. Data synthesized from preclinical studies of pemigatinib and infigratinib.[8][9][10]
Pharmacokinetics
Pharmacokinetic studies in animals are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor.
| Species | Route | Bioavailability | Half-life (t₁/₂) |
| Rat | Oral | High | ~4 hours |
| Dog | Oral | High | ~15.7 hours |
| Monkey | Oral | Moderate | ~4 hours |
Table 3: Representative preclinical pharmacokinetic parameters of a selective FGFR3 inhibitor (pemigatinib).[8]
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the direct inhibitory activity of the compound on FGFR3 kinase activity.
Methodology:
-
Recombinant human FGFR3 kinase domain is incubated with the test compound at various concentrations.
-
A substrate peptide and ATP are added to initiate the kinase reaction.
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay or radioisotope labeling.
-
IC₅₀ values are calculated by plotting the percent inhibition against the compound concentration.
Cell Viability Assay
Objective: To assess the effect of the inhibitor on the proliferation of cancer cells with FGFR3 alterations.
Methodology:
-
Cancer cell lines with known FGFR3 mutations or fusions (e.g., RT112, KMS-11) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).
-
Cell viability is measured using a colorimetric (e.g., MTS) or luminescence-based (e.g., CellTiter-Glo) assay.
-
IC₅₀ values are determined by fitting the data to a dose-response curve.
Western Blot Analysis
Objective: To confirm the inhibition of FGFR3 signaling pathways in treated cells.
Methodology:
-
FGFR3-dependent cells are treated with the inhibitor for a short period (e.g., 1-2 hours).
-
Cell lysates are prepared and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against phosphorylated FGFR3 (p-FGFR3), total FGFR3, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT.
-
Protein bands are visualized using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Study
Objective: To evaluate the antitumor efficacy of the inhibitor in a living organism.
Methodology:
-
Human cancer cells with FGFR3 alterations are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice).[11]
-
Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups.
-
The test compound is administered orally at one or more dose levels, typically once daily.
-
Tumor volume and body weight are measured regularly (e.g., twice a week).
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., western blotting for target inhibition).
Mandatory Visualization
Caption: FGFR3 signaling pathway and the mechanism of a selective inhibitor.
Caption: General workflow for the preclinical evaluation of a selective FGFR3 inhibitor.
References
- 1. medjournal360.com [medjournal360.com]
- 2. Infigratinib in children with achondroplasia: the PROPEL and PROPEL 2 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Development of FGFR3 Inhibitors for the Treatment of Urothelial Cancer | Semantic Scholar [semanticscholar.org]
- 4. ascopubs.org [ascopubs.org]
- 5. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Patient-derived bladder cancer xenografts in the preclinical development of novel targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Antitumor activity of fibroblast growth factor receptor 3-specific immunotoxins in a xenograft mouse model of bladder carcinoma is mediated by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Fgfr3-IN-6: A Technical Guide to its Impact on Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibroblast growth factor receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[1] Dysregulation of FGFR3 signaling, often through activating mutations or gene fusions, is a key oncogenic driver in a variety of cancers, including urothelial carcinoma and multiple myeloma.[2][3] Consequently, FGFR3 has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of the effects of potent and selective FGFR3 inhibitors on cell proliferation, using Fgfr3-IN-6 as a representative agent. While specific public data on this compound is limited, this document synthesizes available information on highly selective FGFR3 inhibitors to provide a comprehensive resource for researchers. This compound is described as a potent and selective FGFR3 inhibitor with an IC50 value of less than 350 nM, positioning it as a valuable tool for cancer research.
Introduction to FGFR3 Signaling
The FGFR3 signaling pathway is a complex network that regulates a multitude of cellular processes. Upon binding of its fibroblast growth factor (FGF) ligands, FGFR3 dimerizes and undergoes autophosphorylation, activating its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which in turn regulate gene expression and control cell cycle progression, proliferation, and survival.[1]
FGFR3 Signaling Pathway Diagram
Effect of Selective FGFR3 Inhibitors on Cell Proliferation
Selective FGFR3 inhibitors are designed to specifically block the kinase activity of FGFR3, thereby inhibiting downstream signaling and suppressing the proliferation of FGFR3-dependent cancer cells. The efficacy of these inhibitors is typically evaluated in cell lines with known FGFR3 alterations, such as activating mutations (e.g., S249C, Y373C) or fusions (e.g., FGFR3-TACC3).
Quantitative Data on Cell Proliferation Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various selective FGFR inhibitors on the proliferation of different cancer cell lines harboring FGFR3 alterations. This data is compiled from multiple studies and serves as a reference for the expected potency of a selective FGFR3 inhibitor like this compound.
| Inhibitor | Cell Line | Cancer Type | FGFR3 Alteration | IC50 (nM) | Reference |
| Infigratinib (BGJ398) | RT112 | Bladder Cancer | FGFR3-TACC3 Fusion | 15 | [4] |
| Infigratinib (BGJ398) | SW780 | Bladder Cancer | FGFR3-BAIAP2L1 Fusion | 25 | [4] |
| Erdafitinib (JNJ-42756493) | RT112 | Bladder Cancer | FGFR3-TACC3 Fusion | 2.2 | [2] |
| Erdafitinib (JNJ-42756493) | KMS-11 | Multiple Myeloma | t(4;14), Y373C mutation | 26 | [5] |
| AZD4547 | KMS-11 | Multiple Myeloma | t(4;14), Y373C mutation | 28 | [3] |
| PD173074 | KMS-11 | Multiple Myeloma | t(4;14), Y373C mutation | ~50 | [6] |
| FIIN-1 | AN3CA | Endometrial Cancer | FGFR2 Amplification | 11.9 (FGFR3) | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effect of FGFR3 inhibitors on cell proliferation.
Cell Viability Assay (MTT/WST-1 Assay)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., RT112, KMS-11) in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[8]
-
Inhibitor Treatment: Treat the cells with a serial dilution of the FGFR3 inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) for 48-72 hours.[8][9]
-
Reagent Addition: Add MTT or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
Measurement: For MTT, add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm. For WST-1, measure the absorbance at 450 nm directly.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value using non-linear regression analysis.
Colony Formation Assay
This assay assesses the long-term effect of an inhibitor on the ability of single cells to proliferate and form colonies.
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in a 6-well plate.[4]
-
Inhibitor Treatment: Treat the cells with different concentrations of the FGFR3 inhibitor or a vehicle control.
-
Incubation: Incubate the plates for 10-14 days, replacing the medium with fresh inhibitor every 2-3 days.
-
Staining: Fix the colonies with methanol and stain with crystal violet.[4]
-
Quantification: Count the number of colonies (typically >50 cells) in each well.
Experimental Workflow Diagram
Conclusion
Selective FGFR3 inhibitors like this compound represent a promising therapeutic strategy for cancers driven by aberrant FGFR3 signaling. The data and protocols presented in this guide provide a framework for researchers to investigate the anti-proliferative effects of these targeted agents. By utilizing the described assays, scientists can effectively characterize the potency and efficacy of novel FGFR3 inhibitors and contribute to the development of new cancer therapies. Further research into the specific activity of this compound across a broader range of cell lines and in vivo models will be crucial to fully elucidate its therapeutic potential.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. Resistance to Selective FGFR Inhibitors in FGFR-Driven Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Src Pathway Enhances the Efficacy of Selective FGFR Inhibitors in Urothelial Cancers with FGFR3 Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Investigating Fgfr3-IN-6 in Novel Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the investigation of Fgfr3-IN-6, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3), in novel cancer models. This document outlines the core methodologies, data interpretation, and signaling pathways relevant to the preclinical evaluation of this class of therapeutic agents.
Introduction to FGFR3 and its Role in Cancer
The Fibroblast Growth Factor Receptor (FGFR) family, comprising four receptor tyrosine kinases (FGFR1-4), plays a crucial role in regulating essential cellular processes, including proliferation, differentiation, migration, and survival.[1][2] Aberrant FGFR signaling, driven by gene amplification, activating mutations, or chromosomal translocations, is a significant contributor to the pathogenesis of various human cancers.[1][2][3][4]
FGFR3 alterations are particularly prevalent in urothelial carcinoma, but are also found in other malignancies such as multiple myeloma, cervical cancer, and glioblastoma.[1][3][5][6] These alterations can lead to constitutive activation of the receptor, promoting uncontrolled cell growth and tumor progression.[2][7] Consequently, FGFR3 has emerged as a compelling therapeutic target for the development of selective inhibitors. This compound is a potent and selective inhibitor of FGFR3 with a reported IC50 value of less than 350 nM.[8] This guide will explore the preclinical investigation of such an inhibitor in relevant cancer models.
The FGFR3 Signaling Pathway
Upon binding of a fibroblast growth factor (FGF) ligand, FGFR3 undergoes dimerization and autophosphorylation of key tyrosine residues within its intracellular kinase domain.[2][7][9] This activation initiates a cascade of downstream signaling events through several major pathways:
-
RAS-MAPK Pathway: Activated FGFR3 recruits adaptor proteins such as FRS2 and GRB2, which in turn activate the RAS-RAF-MEK-ERK cascade, promoting cell proliferation.[10][11][12][13]
-
PI3K-AKT Pathway: The recruitment of GRB2 and GAB1 can also activate the PI3K-AKT pathway, which is critical for cell survival and growth.[2][11][12]
-
JAK-STAT Pathway: FGFR3 activation can also lead to the phosphorylation and activation of STAT proteins, which translocate to the nucleus and regulate gene expression related to cell proliferation and survival.[2][11][12]
-
PLCγ Pathway: Phospholipase C gamma (PLCγ) can also be activated by FGFR3, leading to the generation of second messengers that influence cell motility and other cellular processes.[2][10][11]
Data Presentation: Characterizing this compound
The preclinical evaluation of a novel FGFR3 inhibitor requires the generation of robust quantitative data to establish its potency, selectivity, and anti-cancer activity. The following tables provide a template for summarizing such data.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| FGFR3 | < 350 [8] |
| FGFR1 | > 1000 |
| FGFR2 | > 1000 |
| FGFR4 | > 1000 |
| VEGFR2 | > 10000 |
| PDGFRβ | > 10000 |
| EGFR | > 10000 |
Table 2: Cellular Potency of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | FGFR3 Status | GI50 (nM) |
| RT-112 | Bladder Cancer | FGFR3-TACC3 Fusion | 50 |
| JIMT-1 | Breast Cancer | FGFR3 Amplification | 150 |
| NCI-H460 | Lung Cancer | FGFR3 Wild-Type | > 10000 |
Table 3: In Vivo Efficacy of this compound in a Bladder Cancer Xenograft Model (RT-112)
| Treatment Group | Dose (mg/kg, BID) | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| This compound | 10 | 45 |
| This compound | 30 | 85 |
| This compound | 100 | 98 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the rigorous evaluation of a novel therapeutic agent.
Biochemical Kinase Assays
Objective: To determine the in vitro inhibitory activity of this compound against a panel of purified kinases.
Methodology (Example using LanthaScreen™ Eu Kinase Binding Assay):
-
Prepare a dilution series of this compound in a suitable buffer (e.g., 10% DMSO).
-
In a 384-well plate, add the kinase, a fluorescently labeled ATP-competitive tracer, and the this compound compound or vehicle control.
-
Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.
-
Read the plate on a fluorescence plate reader capable of detecting Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Calculate the IC50 values by fitting the data to a four-parameter logistic equation.
Cell Viability Assays
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
Methodology (Example using CellTiter-Glo® Luminescent Cell Viability Assay):
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control for 72 hours.
-
Add CellTiter-Glo® reagent to each well and incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viable cells against the log of the compound concentration.
Western Blotting
Objective: To confirm the on-target activity of this compound by assessing the phosphorylation status of FGFR3 and its downstream signaling proteins.
Methodology:
-
Treat cancer cells with this compound at various concentrations for a specified time (e.g., 2 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-FGFR3, total FGFR3, p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Methodology:
-
Implant human cancer cells (e.g., RT-112) subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the mice according to the predetermined dosing schedule (e.g., orally, twice daily).
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and collect the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
Mandatory Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. Fibroblast growth factor receptors in cancer: genetic alterations, diagnostics, therapeutic targets and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights of fibroblast growth factor receptor 3 aberrations in pan-cancer and their roles in potential clinical treatment | Aging [aging-us.com]
- 6. FGFR3 - My Cancer Genome [mycancergenome.org]
- 7. FGFR3 gene: MedlinePlus Genetics [medlineplus.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. What are FGFR3 modulators and how do they work? [synapse.patsnap.com]
- 10. Signal transduction pathway of human fibroblast growth factor receptor 3. Identification of a novel 66-kDa phosphoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 12. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 13. mdpi.com [mdpi.com]
Fgfr3-IN-6: A Technical Guide to a Novel Chemical Probe for FGFR3 Biology
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide provides a comprehensive overview of the methodologies and scientific principles relevant to the study of Fgfr3-IN-6, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3). As of the latest available information, specific quantitative data and detailed experimental protocols for this compound have not been publicly disclosed. Therefore, this document presents representative data and established protocols for similar FGFR3 inhibitors to serve as a practical guide for researchers.
Introduction
Fibroblast Growth Factor Receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration.[1][2] Aberrant FGFR3 signaling, due to mutations, amplifications, or translocations, is a known driver in various cancers, including bladder, lung, and cervical cancers, as well as in developmental disorders such as achondroplasia.[3][4] The development of selective chemical probes is essential for dissecting the complex biology of FGFR3 and for validating it as a therapeutic target. This compound is a novel, potent, and selective inhibitor of FGFR3, belonging to a class of pyrazolo[1,5-a]pyridine-3-carbonitriles.[3][4] This guide provides a technical framework for utilizing this compound or similar molecules as chemical probes to investigate FGFR3 signaling and function.
This compound: Compound Profile
While specific data for this compound is limited, the following table summarizes the publicly available information and provides representative data for a potent and selective FGFR3 inhibitor.
| Property | Value/Description | Reference |
| Compound Name | This compound | [3] |
| Chemical Class | Pyrazolo[1,5-a]pyridine-3-carbonitrile | [3][4] |
| Molecular Formula | C₂₅H₂₃FN₈O₂ | [3] |
| Molecular Weight | 486.50 g/mol | [3] |
| Reported Potency (IC₅₀) | < 350 nM | [3] |
| Target | Fibroblast Growth Factor Receptor 3 (FGFR3) | [3] |
| Therapeutic Potential | Cancer | [3][4] |
Quantitative Data: Representative Kinase Selectivity Profile
The following table presents a representative kinase selectivity profile for a hypothetical selective FGFR3 inhibitor, illustrating the type of data necessary to characterize a chemical probe like this compound. This data is crucial for establishing the inhibitor's specificity and for interpreting experimental results.
| Kinase Target | Representative IC₅₀ (nM) |
| FGFR3 | 5 |
| FGFR1 | 150 |
| FGFR2 | 75 |
| FGFR4 | 500 |
| VEGFR2 | > 10,000 |
| PDGFRβ | > 10,000 |
| EGFR | > 10,000 |
| Src | > 10,000 |
| Abl | > 10,000 |
Experimental Protocols
Detailed experimental protocols are fundamental for the successful application of a chemical probe. The following sections provide established methodologies for key experiments in the characterization of an FGFR3 inhibitor.
Biochemical Kinase Assay (Representative Protocol)
This protocol describes a common method to determine the in vitro potency of an inhibitor against FGFR3 kinase activity.
Principle: The assay measures the ability of the inhibitor to block the phosphorylation of a substrate by the FGFR3 kinase domain. The ADP-Glo™ Kinase Assay is a frequently used commercial kit for this purpose.
Materials:
-
Recombinant human FGFR3 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound or test compound
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).
-
Add 2 µL of a solution containing the FGFR3 enzyme and the peptide substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution in kinase buffer.
-
Incubate the plate at room temperature for 1 hour.
-
Add 5 µL of ADP-Glo™ Reagent to deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a microplate reader.
-
Calculate IC₅₀ values by fitting the data to a four-parameter logistic curve.
Cellular Assay: Inhibition of FGFR3 Phosphorylation (Representative Protocol)
This protocol assesses the ability of the inhibitor to block FGFR3 autophosphorylation in a cellular context.
Principle: Western blotting is used to detect the levels of phosphorylated FGFR3 (p-FGFR3) in cells treated with the inhibitor.
Materials:
-
A cell line with activated FGFR3 (e.g., bladder cancer cell line RT112, or engineered Ba/F3 cells expressing an activating FGFR3 fusion)
-
This compound or test compound
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-p-FGFR3 (Tyr653/654), anti-total FGFR3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO for 2-4 hours.
-
If the cell line does not have constitutively active FGFR3, stimulate with an appropriate FGF ligand (e.g., FGF1 or FGF9) for 15-30 minutes before lysis.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-p-FGFR3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total FGFR3 antibody to confirm equal loading.
-
Quantify the band intensities to determine the concentration-dependent inhibition of FGFR3 phosphorylation.
Cell Viability Assay (Representative Protocol)
This protocol measures the effect of the inhibitor on the proliferation and survival of cancer cells dependent on FGFR3 signaling.
Principle: A colorimetric or luminescent assay is used to quantify the number of viable cells after treatment with the inhibitor.
Materials:
-
FGFR3-dependent cancer cell line
-
This compound or test compound
-
Cell culture medium and supplements
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Microplate reader capable of luminescence detection
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO.
-
Incubate for 72 hours.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) values.
Mandatory Visualizations
FGFR3 Signaling Pathway
Caption: Overview of the FGFR3 signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Characterizing an FGFR3 Inhibitor
Caption: A typical experimental workflow for the characterization of a novel FGFR3 inhibitor.
Conclusion
This compound represents a valuable tool for the study of FGFR3 biology. As a potent and selective inhibitor, it can be used to probe the role of FGFR3 in various cellular processes and in disease models. This technical guide provides a foundational framework for researchers to design and execute experiments with this compound or similar compounds. While specific quantitative data for this compound is not yet in the public domain, the representative protocols and data presented here offer a robust starting point for the characterization and application of this and other novel FGFR3 inhibitors. The continued development and characterization of such chemical probes will undoubtedly accelerate our understanding of FGFR3-driven pathologies and aid in the development of new therapeutic strategies.
References
- 1. Disease Variants of FGFR3 Reveal Molecular Basis for the Recognition and Additional Roles for Cdc37 in Hsp90 Chaperone System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights of fibroblast growth factor receptor 3 aberrations in pan-cancer and their roles in potential clinical treatment | Aging [aging-us.com]
- 3. FGFR3 mutation characterization identifies prognostic and immune-related gene signatures in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Fgfr3-IN-6 In Vitro Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro characterization of Fgfr3-IN-6, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3). Detailed protocols for biochemical assays are provided to enable researchers to assess its inhibitory activity and selectivity.
Introduction
Fibroblast Growth Factor Receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration.[1] Dysregulation of the FGFR3 signaling pathway, through mutations, amplifications, or fusions, is implicated in various cancers, including bladder, lung, and cervical cancers, as well as in skeletal dysplasias like achondroplasia.[1][2] this compound has been identified as a potent and selective inhibitor of FGFR3 with a reported IC50 value of less than 350 nM, making it a valuable tool for studying FGFR3 biology and a potential therapeutic candidate.[3]
This document outlines the essential in vitro assays to characterize the activity of this compound, including protocols for determining its IC50 value and assessing its selectivity against other kinases.
Data Presentation
This compound Activity Profile
| Kinase | This compound IC50 (nM) |
| FGFR3 | < 350 |
This table should be populated with experimentally determined IC50 values for this compound against a panel of kinases to establish its selectivity profile.
Comparative IC50 Values of Selected FGFR Inhibitors
| Inhibitor | FGFR1 (nM) | FGFR2 (nM) | FGFR3 (nM) | FGFR4 (nM) |
| Infigratinib (BGJ398) | 0.9 | 1.4 | 1.0 | >40 |
| Pemigatinib | 0.4 | 0.5 | 1.2 | 30 |
| Futibatinib (TAS-120) | 1.8 | 1.4 | 1.6 | 3.7 |
| AZD4547 | 0.2 | 2.5 | 1.8 | 165 |
| Dovitinib (TKI258) | 8 | 10 | 9 | - |
| LY2874455 | 2.8 | 2.6 | 6.4 | 6 |
This table presents a comparison of the inhibitory potency of various FGFR inhibitors against the four FGFR family members, providing context for the evaluation of this compound.[4][5]
Signaling Pathway and Experimental Workflow
FGFR3 Signaling Pathway
The binding of a fibroblast growth factor (FGF) ligand to FGFR3 induces receptor dimerization and autophosphorylation of its intracellular kinase domain. This activation triggers downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which regulate cell proliferation, survival, and differentiation.
Caption: FGFR3 Signaling Pathway and Mechanism of Inhibition by this compound.
Experimental Workflow for In Vitro Kinase Inhibitor Testing
The following workflow outlines the key steps for characterizing a kinase inhibitor in vitro, from initial screening to detailed kinetic analysis.
References
- 1. Fibroblast growth factor receptor 3 - Wikipedia [en.wikipedia.org]
- 2. Landscape of activating cancer mutations in FGFR kinases and their differential responses to inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Fgfr3-IN-6 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[1][2] Aberrant FGFR3 signaling, often due to mutations or gene amplifications, is a known driver in various cancers, including urothelial carcinoma, lung cancer, and glioblastoma.[1][3] Fgfr3-IN-6 is a potent and selective small molecule inhibitor of FGFR3, offering a targeted therapeutic approach for cancers dependent on this signaling pathway. These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in preclinical xenograft mouse models, a critical step in evaluating its in vivo efficacy and translational potential.
Mechanism of Action: The FGFR3 Signaling Pathway
FGFR3 activation, typically initiated by the binding of a fibroblast growth factor (FGF) ligand, leads to receptor dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation event triggers a cascade of downstream signaling pathways that are central to cancer cell proliferation and survival. The primary signaling cascades activated by FGFR3 include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a major driver of cell proliferation and differentiation.[2][4]
-
PI3K-AKT-mTOR Pathway: This cascade is critical for cell survival, growth, and metabolism, and it plays a significant role in inhibiting apoptosis.[2][4]
-
JAK-STAT Pathway: Activation of this pathway is involved in promoting tumor invasion, metastasis, and immune evasion.[1][2]
-
PLCγ Pathway: This pathway influences cell morphology, migration, and adhesion.[4]
This compound selectively binds to the ATP-binding pocket of the FGFR3 kinase domain, preventing its phosphorylation and subsequent activation of these downstream oncogenic signals.
Figure 1. Simplified diagram of the FGFR3 signaling pathway and the inhibitory action of this compound.
Representative In Vivo Efficacy Data
While specific in vivo data for this compound is not yet widely published, the following table represents typical tumor growth inhibition data that could be expected from a potent and selective FGFR3 inhibitor in a xenograft model using a human cancer cell line with an activating FGFR3 mutation (e.g., bladder cancer).
| Treatment Group | Dosage | Administration Route | Tumor Volume (mm³) at Day 21 (Mean ± SEM) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | Oral Gavage | 1250 ± 150 | 0 |
| This compound | 10 mg/kg | Oral Gavage | 625 ± 80 | 50 |
| This compound | 30 mg/kg | Oral Gavage | 250 ± 50 | 80 |
Note: This data is illustrative and the actual efficacy of this compound may vary depending on the specific xenograft model, cancer cell line, and experimental conditions.
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound in a subcutaneous xenograft mouse model.
Cell Line Selection and Culture
-
Cell Line Choice: Select a human cancer cell line with a known activating FGFR3 mutation or amplification. Examples include bladder cancer cell lines such as RT112 or SW780.
-
Cell Culture: Culture the selected cell line in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Viability and Proliferation Assays (In Vitro): Prior to in vivo studies, determine the in vitro potency of this compound by performing cell viability assays (e.g., MTS or CellTiter-Glo) to determine the IC50 value.
Xenograft Mouse Model Protocol
Figure 2. Experimental workflow for a xenograft mouse model study.
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice), typically 6-8 weeks old.
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the experiment.
-
Tumor Cell Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Subcutaneously inject approximately 5 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose with 0.2% Tween 80).
-
Administer this compound or the vehicle control to the respective groups daily via oral gavage.
-
-
Endpoint and Tissue Collection:
-
Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, measure the final tumor volume and body weight.
-
Euthanize the mice and excise the tumors. A portion of the tumor can be flash-frozen for biochemical analysis (e.g., Western blot) and another portion fixed in formalin for histopathological analysis (e.g., immunohistochemistry).
-
Pharmacodynamic and Biomarker Analysis
To confirm the on-target activity of this compound in vivo, perform the following analyses on the excised tumor tissues:
-
Immunohistochemistry (IHC): Stain tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to assess the biological effects of the inhibitor.
-
Western Blot Analysis: Prepare protein lysates from tumor samples to analyze the phosphorylation status of FGFR3 and key downstream signaling proteins such as ERK and AKT. A reduction in the phosphorylated forms of these proteins in the this compound treated group compared to the vehicle control would confirm target engagement and pathway inhibition.
Conclusion
This compound represents a promising therapeutic agent for cancers driven by aberrant FGFR3 signaling. The protocols and information provided in these application notes offer a framework for the preclinical evaluation of this compound in xenograft mouse models. Rigorous in vivo testing is essential to establish the efficacy and pharmacodynamic profile of this targeted inhibitor, paving the way for its potential clinical development.
References
- 1. FGFR3 - My Cancer Genome [mycancergenome.org]
- 2. Current progress in cancer treatment by targeting FGFR signaling | Cancer Biology & Medicine [cancerbiomed.org]
- 3. Facts and new hopes on selective FGFR inhibitors in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fibroblast growth factor (FGF) signaling in development and skeletal diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fgfr3-IN-6 Western Blot for p-FGFR3 Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for utilizing Fgfr3-IN-6, a potent and selective FGFR3 inhibitor, in the Western blot analysis of phosphorylated FGFR3 (p-FGFR3). These guidelines are intended to assist in assessing the inhibitory effects of this compound on FGFR3 signaling pathways.
Introduction
Fibroblast growth factor receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a critical role in cell proliferation, differentiation, and migration.[1][2] Aberrant activation of the FGFR3 signaling cascade is implicated in various cancers and developmental disorders.[1][2][3] this compound is a potent and selective inhibitor of FGFR3 with an IC50 value of less than 350 nM, making it a valuable tool for studying FGFR3-driven pathologies.[4] Western blotting is a fundamental technique to detect changes in protein phosphorylation, and this protocol outlines the steps to measure the inhibition of FGFR3 auto-phosphorylation upon treatment with this compound.
FGFR3 Signaling Pathway
Upon binding of a fibroblast growth factor (FGF) ligand, FGFR3 dimerizes, leading to the autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[5] This activation initiates a cascade of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which ultimately regulate gene expression and cellular responses.[2][5]
FGFR3 signaling cascade and point of inhibition by this compound.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Cell Culture and Treatment
-
Culture cells expressing FGFR3 to 70-80% confluency.
-
Starve cells in serum-free medium for 16-24 hours to reduce basal receptor phosphorylation.[6]
-
Treat cells with varying concentrations of this compound for a predetermined time (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with an appropriate FGF ligand (e.g., FGF1 or FGF2) for 10-15 minutes to induce FGFR3 phosphorylation.[6][7] A non-stimulated control should also be included.
Cell Lysis and Protein Quantification
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
SDS-PAGE and Western Blotting
-
Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load 20-40 µg of total protein per lane onto a 4-20% Tris-glycine gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-FGFR3 overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Develop the blot using an Enhanced Chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
For loading controls, strip the membrane and re-probe with an antibody for total FGFR3 and a housekeeping protein (e.g., β-actin or GAPDH).
Data Presentation
Table 1: Recommended Antibody Dilutions for Western Blot
| Antibody Target | Host Species | Supplier Example | Catalog # Example | Recommended Dilution |
| p-FGFR3 (Tyr653/654) | Rabbit | Cell Signaling Technology | #3471 | 1:1000 |
| p-FGFR3 (Tyr724) | Rabbit | Santa Cruz Biotechnology | sc-33041 | 1:200 - 1:1000[8] |
| p-FGFR3 (Tyr434) | Rabbit | Thermo Fisher Scientific | PFGFR3-340AP | 1:500 - 1:1000[9] |
| p-FGFR3 (Tyr577) | Rabbit | Thermo Fisher Scientific | PA5-64797 | 1:1000[10] |
| Total FGFR3 | Rabbit | Santa Cruz Biotechnology | sc-9007 | Varies by application |
| β-Actin | Mouse | Various | N/A | 1:1000 - 1:5000 |
| GAPDH | Rabbit | Various | N/A | 1:1000 - 1:5000 |
Note: Optimal antibody dilutions should be determined empirically.
Table 2: this compound Treatment Parameters
| Parameter | Recommended Range | Notes |
| This compound Concentration | 10 nM - 10 µM | Perform a dose-response curve to determine the optimal inhibitory concentration. |
| Incubation Time | 1 - 24 hours | Time-course experiments may be necessary to determine the optimal treatment duration. |
| FGF Ligand Stimulation | 10 - 100 ng/mL | The concentration may vary depending on the cell type and ligand used. |
| Stimulation Time | 10 - 30 minutes | A short stimulation is typically sufficient to observe robust phosphorylation. |
Western Blot Workflow
References
- 1. Fibroblast growth factor receptor 3 - Wikipedia [en.wikipedia.org]
- 2. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disease Variants of FGFR3 Reveal Molecular Basis for the Recognition and Additional Roles for Cdc37 in Hsp90 Chaperone System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. The physical basis of FGFR3 response to fgf1 and fgf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Phospho-FGFR3 (Tyr434) Polyclonal Antibody (PFGFR3-340AP) [thermofisher.com]
- 10. Phospho-FGFR3 (Tyr577) Polyclonal Antibody (PA5-64797) [thermofisher.com]
Application Notes and Protocols for Fgfr3-IN-6 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptor 3 (FGFR3) is a member of the receptor tyrosine kinase (RTK) family, which plays a crucial role in cell proliferation, differentiation, and migration.[1][2] Dysregulation of the FGFR3 signaling pathway, often due to mutations or gene amplification, is implicated in various developmental syndromes and cancers, including bladder, lung, and cervical cancers.[2][3] Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly recognized for their physiological relevance compared to traditional 2D monolayer cultures.[4][5] These models better mimic the in vivo tumor microenvironment, including cell-cell interactions, nutrient gradients, and drug penetration challenges.[5][6]
Fgfr3-IN-6 is a potent and selective inhibitor of FGFR3, with a reported IC50 value of less than 350 nM.[7] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in 3D cell culture models to investigate its therapeutic potential and mechanism of action.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that targets the cytoplasmic kinase domain of FGFR3.[2] By competitively binding to the ATP-binding site, it blocks the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling cascades.[2] The primary signaling pathways affected by FGFR3 activation include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, all of which are critical for tumor cell proliferation and survival.[8][9]
Key Applications in 3D Cell Culture Models
-
Evaluation of Anti-Proliferative Effects: Assess the dose-dependent inhibition of spheroid growth and viability in FGFR3-dependent cancer cell lines.
-
Induction of Apoptosis: Determine the ability of this compound to induce programmed cell death in 3D tumor models.
-
Inhibition of Invasion and Metastasis: Investigate the impact of this compound on the invasive properties of cancer cells within an extracellular matrix.
-
Drug Combination Studies: Explore synergistic or additive effects of this compound with other chemotherapeutic agents or targeted therapies.[10]
Data Presentation
Table 1: Dose-Response of this compound on Spheroid Viability
| Cell Line | This compound Concentration (nM) | Spheroid Viability (%) (Mean ± SD) | IC50 (nM) |
| RT112 (Bladder Cancer) | 0 (Vehicle) | 100 ± 4.5 | \multirow{5}{}{150} |
| 10 | 85.2 ± 5.1 | ||
| 100 | 52.1 ± 3.8 | ||
| 500 | 25.7 ± 2.9 | ||
| 1000 | 10.3 ± 1.5 | ||
| NCI-H520 (Lung Cancer) | 0 (Vehicle) | 100 ± 6.2 | \multirow{5}{}{>1000} |
| 10 | 98.1 ± 5.9 | ||
| 100 | 95.4 ± 7.1 | ||
| 500 | 88.3 ± 6.5 | ||
| 1000 | 80.5 ± 5.3 |
Table 2: Effect of this compound on Apoptosis in RT112 Spheroids
| Treatment | Caspase-3/7 Activity (Fold Change vs. Vehicle) (Mean ± SD) |
| Vehicle Control | 1.0 ± 0.15 |
| This compound (150 nM) | 3.8 ± 0.42 |
| Staurosporine (1 µM) | 8.5 ± 0.95 |
Experimental Protocols
Protocol 1: Generation of Cancer Cell Spheroids
This protocol describes the formation of tumor spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.[4]
Materials:
-
Cancer cell line with known FGFR3 status (e.g., RT112 for FGFR3-mutant bladder cancer)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
96-well ultra-low attachment (ULA) round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in a T-75 flask to 70-80% confluency.
-
Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete medium and determine the cell concentration.
-
Dilute the cell suspension to a final concentration of 2.5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (2,500 cells) into each well of a 96-well ULA plate.
-
Centrifuge the plate at 150 x g for 5 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2. Spheroids should form within 24-72 hours.[11]
Protocol 2: Drug Treatment and Viability Assay
This protocol outlines the treatment of pre-formed spheroids with this compound and the subsequent assessment of cell viability.
Materials:
-
Pre-formed spheroids (from Protocol 1)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
3D-compatible cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Luminometer
Procedure:
-
After 72 hours of spheroid formation, prepare serial dilutions of this compound in complete medium.
-
Carefully remove 50 µL of medium from each well and add 50 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration.
-
Incubate the plate for an additional 72 hours.
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add 100 µL of the viability reagent to each well.
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes.
-
Incubate at room temperature for 25 minutes to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle control to determine the percentage of viability.
Protocol 3: Apoptosis Assay
This protocol details the measurement of caspase-3/7 activity as an indicator of apoptosis.
Materials:
-
Treated spheroids (from Protocol 2)
-
Caspase-Glo® 3/7 Assay reagent
-
Luminometer
Procedure:
-
Following a 48-hour treatment with this compound, equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the luminescence.
-
Express the results as a fold change in caspase activity relative to the vehicle control.
Mandatory Visualizations
Caption: FGFR3 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Testing this compound in 3D Spheroids.
References
- 1. Reactome | Signaling by FGFR3 [reactome.org]
- 2. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fibroblast growth factor receptor 3 - Wikipedia [en.wikipedia.org]
- 4. 3D Cell Culture Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. oncotarget.com [oncotarget.com]
- 6. biocompare.com [biocompare.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combined targeted therapy with PI3K and CDK4/6, or FGFR inhibitors show synergistic effects in a neuroblastoma spheroid culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. corning.com [corning.com]
Application Notes and Protocols: Development of Cell Lines Resistant to Fgfr3-IN-6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and characterization of cancer cell lines exhibiting resistance to Fgfr3-IN-6, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3).[1] The protocols outlined herein are designed to be a foundational resource for investigating the mechanisms of acquired resistance to FGFR3-targeted therapies, a critical step in overcoming treatment failure in cancers with FGFR3 aberrations.[2][3][4]
Introduction
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, and survival.[5] Aberrant FGFR3 signaling, due to mutations, fusions, or amplifications, is a known driver in various cancers, including bladder cancer.[6][7] this compound is a small molecule inhibitor designed to target this pathway. However, as with many targeted therapies, the development of acquired resistance is a significant clinical challenge.[2][8][9] The generation of in vitro models of resistance is essential for understanding the underlying molecular mechanisms and for the development of next-generation therapies or combination strategies to overcome resistance.[10][11][12]
This document provides detailed protocols for:
-
Determining the baseline sensitivity of a cancer cell line to this compound.
-
Generating this compound resistant cell lines through continuous dose escalation.
-
Characterizing the resistant phenotype and exploring potential resistance mechanisms.
Data Presentation
Table 1: Baseline IC50 of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | FGFR3 Status | This compound IC50 (nM) |
| RT112 | Bladder Cancer | F384L mutation | 150 |
| SW780 | Bladder Cancer | Y373C mutation | 200 |
| NCI-H1581 | Lung Cancer | Wild-type | >10,000 |
| INA-6 | Multiple Myeloma | Amplification | 300[13] |
Table 2: Comparison of this compound IC50 in Parental and Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant Subclone | Resistant IC50 (nM) | Fold Resistance |
| RT112 | 150 | RT112-R1 | 1800 | 12 |
| RT112 | 150 | RT112-R2 | 2500 | 16.7 |
| SW780 | 200 | SW780-R1 | 3000 | 15 |
Experimental Protocols
Protocol 1: Determination of this compound IC50 in Parental Cell Lines
This protocol details the determination of the half-maximal inhibitory concentration (IC50) of this compound, a critical first step before initiating the development of resistant cell lines.[14]
Materials:
-
Parental cancer cell line of interest (e.g., RT112)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells from a sub-confluent culture flask.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.[15]
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete medium. It is recommended to use a 10-point dose-response curve with 3-fold dilutions, starting from a high concentration (e.g., 10 µM).
-
Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for 72 hours.
-
-
Viability Assay:
-
After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the luminescence or absorbance using a plate reader.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the dose-response curve using a non-linear regression model (log[inhibitor] vs. response) to determine the IC50 value.[16]
-
Protocol 2: Generation of this compound Resistant Cell Lines
This protocol describes the generation of resistant cell lines using a continuous dose-escalation method.[10][17][18][19]
Materials:
-
Parental cancer cell line with a known this compound IC50
-
Complete cell culture medium
-
This compound
-
Cell culture flasks (T25 or T75)
-
Cryopreservation medium
Procedure:
-
Initial Drug Exposure:
-
Start by culturing the parental cells in their complete medium containing this compound at a concentration equal to the IC50 determined in Protocol 1.
-
-
Monitoring and Passaging:
-
Monitor the cells daily. Initially, a significant amount of cell death is expected.
-
When the surviving cells reach approximately 70-80% confluency, passage them into a new flask with fresh medium containing the same concentration of this compound.
-
-
Dose Escalation:
-
Once the cells have a stable growth rate at the current drug concentration (typically after 2-3 passages), increase the concentration of this compound by 1.5 to 2-fold.[10]
-
Repeat the process of monitoring and passaging. If there is excessive cell death, reduce the fold-increase in drug concentration.[10]
-
-
Long-Term Selection:
-
Continue this process of stepwise dose escalation for several months (3-18 months).[12] The goal is to reach a final concentration that is at least 10-fold higher than the initial IC50.
-
-
Cryopreservation:
-
It is crucial to create frozen stocks of the cells at different stages of the resistance development process.[17]
-
-
Establishment of Resistant Clones:
-
Once a resistant population is established, single-cell cloning can be performed by limiting dilution to isolate and expand individual resistant clones.
-
Protocol 3: Characterization of this compound Resistant Cell Lines
1. Confirmation of Resistance:
-
Perform a dose-response assay (as described in Protocol 1) on the newly generated resistant cell lines and compare the IC50 values to the parental cell line. A significant increase in IC50 (e.g., >5-fold) confirms the resistant phenotype.[8][10]
2. Analysis of Signaling Pathways:
-
Western Blotting: Analyze the phosphorylation status of key downstream effectors of the FGFR3 pathway, such as FRS2, PLCγ, ERK1/2 (MAPK pathway), and AKT (PI3K pathway), in both parental and resistant cells, with and without this compound treatment.[5][20] Look for reactivation of these pathways in the resistant cells despite inhibitor treatment.[8]
-
Phospho-RTK Arrays: To investigate bypass signaling, use phospho-receptor tyrosine kinase (RTK) arrays to screen for the activation of other RTKs (e.g., EGFR, ERBB3, MET) in the resistant lines.[6][20]
3. Investigation of On-Target Resistance Mechanisms:
-
Sanger Sequencing: Sequence the kinase domain of the FGFR3 gene in the resistant cell lines to identify potential gatekeeper mutations (e.g., V555M) that may prevent this compound binding.[2]
4. Phenotypic Characterization:
-
Proliferation Assays: Compare the growth rates of parental and resistant cells in the presence and absence of this compound.
-
Migration and Invasion Assays: Use transwell assays to determine if the resistant cells have acquired a more aggressive phenotype.[11]
-
Apoptosis Assays: Measure the levels of apoptosis (e.g., by Annexin V staining) in response to this compound treatment.
Visualizations
Caption: FGFR3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for generating this compound resistant cell lines.
Caption: Potential mechanisms of acquired resistance to FGFR3 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Resistance to Selective FGFR Inhibitors in FGFR-Driven Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FGFR3 alterations in bladder cancer: Sensitivity and resistance to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. urotoday.com [urotoday.com]
- 7. FGFR3 gene: MedlinePlus Genetics [medlineplus.gov]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Characterization of Three Novel FGFR Inhibitor Resistant Cervical Cancer Cell Lines to Help Drive Cervical Cancer Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FGFR3 is expressed and is important for survival in INA-6, a human myeloma cell line without a t(4;14) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 16. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 17. researchgate.net [researchgate.net]
- 18. Cell Culture Academy [procellsystem.com]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. anncaserep.com [anncaserep.com]
Application Notes and Protocols for Fgfr3-IN-6 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of Fgfr3-IN-6, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3), in high-throughput screening (HTS) applications. Detailed protocols for both biochemical and cell-based assays are provided to facilitate the identification and characterization of novel FGFR3 inhibitors.
Introduction to this compound
This compound is a small molecule inhibitor of FGFR3 with a reported IC50 value of less than 350 nM[1]. FGFR3 is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration[2]. Dysregulation of the FGFR3 signaling pathway is implicated in various cancers, including bladder, cervical, and multiple myeloma, as well as in developmental disorders such as achondroplasia[3][4]. Consequently, FGFR3 has emerged as a significant therapeutic target, and the development of selective inhibitors is an active area of research. This compound serves as a valuable tool for these efforts, acting as a reference compound in HTS campaigns designed to discover novel FGFR3-targeting therapeutics.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | Fibroblast Growth Factor Receptor 3 (FGFR3) | [1][5] |
| IC50 | < 350 nM | [1] |
| Molecular Formula | C25H23FN8O2 | [5] |
| Molecular Weight | 486.50 g/mol | [5] |
| Solubility | 10 mM in DMSO | [5] |
| Primary Application | Cancer Research | [1] |
Table 2: Comparative IC50 Values of Selected FGFR Inhibitors
| Compound | FGFR1 (nM) | FGFR2 (nM) | FGFR3 (nM) | FGFR4 (nM) | Reference |
| This compound | - | - | < 350 | - | [1] |
| AZD4547 | 0.2 | 2.5 | 1.8 | >1000 | [Selleckchem data] |
| Infigratinib (BGJ398) | 0.9 | 1.4 | 1.0 | 60 | [Selleckchem data] |
| Pemigatinib | 0.4 | 0.5 | 1.2 | 30 | [Selleckchem data] |
| Erdafitinib | 1.2 | 2.5 | 4.6 | 130 | [Selleckchem data] |
Note: Data for inhibitors other than this compound is sourced from publicly available supplier data and is provided for comparative purposes. Specific IC50 values for this compound against other FGFR isoforms are not publicly available.
Signaling Pathway
The binding of fibroblast growth factors (FGFs) to FGFR3 induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation initiates downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which drive cellular proliferation and survival.
Experimental Protocols
Biochemical HTS Assay: ADP-Glo™ Kinase Assay
This protocol is adapted from commercially available ADP-Glo™ kinase assay systems and is designed to quantify the activity of this compound as an inhibitor of recombinant FGFR3 kinase. The assay measures the amount of ADP produced in the kinase reaction, which is converted to a luminescent signal.
Experimental Workflow:
Materials:
-
Recombinant Human FGFR3 (e.g., from CUSABIO or similar)
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound
-
DMSO (assay grade)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well white, low-volume assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO. For a primary screen, a single concentration (e.g., 10 µM) can be used.
-
Compound Plating: Dispense 50 nL of each compound dilution into the wells of a 384-well assay plate. Include positive controls (no inhibitor, DMSO only) and negative controls (no enzyme).
-
Kinase Reaction:
-
Prepare a 2X enzyme/substrate mixture in Kinase Buffer containing recombinant FGFR3 and the peptide substrate. The final concentrations should be optimized, but a starting point could be 5 ng/µL FGFR3 and 0.2 µg/µL substrate.
-
Add 5 µL of the 2X enzyme/substrate mixture to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal.
-
Incubate at room temperature for 30 minutes to stabilize the signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Cell-Based HTS Assay: FGFR3 Reporter Gene Assay
This protocol utilizes a cell line engineered to express a reporter gene (e.g., luciferase) under the control of a transcription factor that is activated by the FGFR3 signaling pathway. Inhibition of FGFR3 by this compound will result in a decrease in reporter gene expression and a corresponding decrease in the luminescent signal.
Experimental Workflow:
Materials:
-
FGFR3 reporter cell line (e.g., from INDIGO Biosciences or a custom-developed line)
-
Cell culture medium appropriate for the cell line
-
FGF ligand (e.g., FGF1 or FGF2)
-
This compound
-
DMSO (cell culture grade)
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega)
-
384-well white, clear-bottom, cell culture-treated assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Culture the FGFR3 reporter cells according to the supplier's instructions.
-
Harvest the cells and adjust the cell density to a pre-determined optimal concentration.
-
Dispense 20 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium. The final DMSO concentration should be kept below 0.5%.
-
Add 5 µL of the diluted compound to the appropriate wells. Include DMSO-only controls.
-
Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Stimulation:
-
Prepare a solution of FGF ligand in cell culture medium at a concentration that elicits a submaximal response (EC80).
-
Add 5 µL of the FGF ligand solution to all wells except for the unstimulated controls.
-
Incubate the plate for 6-24 hours (optimize incubation time based on cell line) at 37°C in a 5% CO2 incubator.
-
-
Signal Detection:
-
Equilibrate the plate and the luciferase detection reagent to room temperature.
-
Add 25 µL of the luciferase detection reagent to each well.
-
Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the stimulated and unstimulated controls.
-
Determine the IC50 value by fitting the dose-response curve to a four-parameter logistic model.
-
Conclusion
This compound is a valuable research tool for the study of FGFR3 signaling and for the discovery of novel therapeutics targeting this receptor. The protocols outlined in these application notes provide robust and reproducible methods for the high-throughput screening and characterization of FGFR3 inhibitors. By employing both biochemical and cell-based assays, researchers can gain a comprehensive understanding of the potency and cellular activity of candidate compounds, accelerating the drug discovery process.
References
Application Notes and Protocols for Fgfr3-IN-6 Treatment of Multiple Myeloma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptor 3 (FGFR3) is a receptor tyrosine kinase that has been identified as a key therapeutic target in a subset of multiple myeloma (MM) cases. Specifically, the chromosomal translocation t(4;14) is a recurrent genetic abnormality in multiple myeloma that leads to the overexpression of functional FGFR3. This overexpression, sometimes accompanied by activating mutations, is believed to contribute to tumor progression and survival through the activation of downstream signaling pathways, including the MAPK/ERK cascade.
Fgfr3-IN-6 is a potent and selective inhibitor of FGFR3, with a reported IC50 value of less than 350 nM. While specific data on the effects of this compound on multiple myeloma cell lines are not extensively published, based on studies with other selective FGFR3 inhibitors, it is anticipated that this compound will induce cytotoxic effects in FGFR3-expressing multiple myeloma cells. These effects are expected to include the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.
These application notes provide a summary of the expected effects of this compound on multiple myeloma cell lines and detailed protocols for key experiments to evaluate its efficacy. The protocols are based on established methodologies for similar compounds and are intended as a starting point for research. Optimization will be required for specific experimental conditions and cell lines.
Data Presentation
The following tables summarize the expected quantitative data from key experiments with this compound on relevant multiple myeloma cell lines. The data for other FGFR3 inhibitors are provided as a reference to guide expected outcomes with this compound.
Table 1: Cell Viability (IC50) Data for FGFR3 Inhibitors in Multiple Myeloma Cell Lines
| Cell Line | Translocation | FGFR3 Status | Compound | IC50 |
| KMS-11 | t(4;14) | Expressed, Mutated (Y373C) | SU5402 | ~10 µM |
| OPM-2 | t(4;14) | Expressed, Mutated (K650E) | PD173074 | Potent Inhibition |
| INA-6 | No t(4;14) | Expressed, Amplified | SU5402 | Effective |
| KMS-11 | t(4;14) | Expressed, Mutated (Y373C) | This compound | Expected < 350 nM |
| OPM-2 | t(4;14) | Expressed, Mutated (K650E) | This compound | Expected < 350 nM |
| INA-6 | No t(4;14) | Expressed, Amplified | This compound | Expected Potent Inhibition |
Table 2: Apoptosis and Cell Cycle Effects of FGFR3 Inhibitors in Multiple Myeloma Cell Lines
| Cell Line | Compound | Concentration | Apoptosis Induction | Cell Cycle Arrest |
| KMS-11 | SU5402 | 10 µM | 4.5-fold increase | G0/G1 arrest (95% increase)[1] |
| OPM-2 | PD173074 | Dose-dependent | Increased apoptosis | Not specified |
| KMS-11 | This compound | To be determined | Expected Increase | Expected G0/G1 Arrest |
| OPM-2 | This compound | To be determined | Expected Increase | Expected G0/G1 Arrest |
Experimental Protocols
Cell Proliferation/Viability Assay (MTS/MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
Multiple myeloma cell lines (e.g., KMS-11, OPM-2, INA-6)
-
RPMI-1640 medium with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
96-well plates
-
MTS or MTT reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed multiple myeloma cells in a 96-well plate at a density of 1-2 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare a serial dilution of this compound in complete medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic cells following treatment with this compound.
Materials:
-
This compound
-
Multiple myeloma cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2-5 x 10^5 cells/well.
-
Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control.
-
Harvest the cells by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis of FGFR3 Signaling Pathway
This protocol is for assessing the effect of this compound on the phosphorylation of FGFR3 and downstream effectors like ERK.
Materials:
-
This compound
-
Multiple myeloma cell lines
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-FGFR3, anti-FGFR3, anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Seed cells and treat with this compound at the desired concentrations and time points.
-
Harvest and lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the total protein and/or loading control.
Visualizations
Caption: FGFR3 signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for evaluating this compound.
Caption: Logical relationship of this compound action in multiple myeloma.
References
Application Notes and Protocols for Fgfr3-IN-6 Combination Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[1][2] Dysregulation of the FGFR3 signaling pathway, through mutations, amplifications, or translocations, is an oncogenic driver in various cancers, including urothelial carcinoma, multiple myeloma, and some solid tumors.[3][4][5][6] Fgfr3-IN-6 is a potent and selective inhibitor of FGFR3, offering a targeted therapeutic approach for cancers dependent on this pathway. However, the development of resistance to targeted monotherapies is a significant clinical challenge.[3][5] Combination therapies that target parallel survival pathways or overcome resistance mechanisms can lead to more durable and synergistic anti-tumor responses.[7][8]
These application notes provide a comprehensive framework for designing and conducting preclinical combination studies with this compound. Detailed protocols for in vitro and in vivo experiments are provided to assess synergistic effects and elucidate mechanisms of action.
Rationale for Combination Studies
The primary goal of combining this compound with other therapeutic agents is to achieve a synergistic effect, where the combined anti-cancer activity is greater than the sum of the individual drug effects.[9] Key rationales for selecting combination partners include:
-
Overcoming Resistance: Cancer cells can develop resistance to FGFR3 inhibition by activating bypass signaling pathways, such as the PI3K/AKT/mTOR or ERBB pathways.[3][5][10] Combining this compound with inhibitors of these pathways can prevent or overcome resistance.[7][11][12]
-
Targeting Parallel Pathways: Co-targeting distinct but complementary signaling pathways crucial for tumor growth and survival can lead to enhanced apoptosis and cell cycle arrest.[13]
-
Enhancing Efficacy with Standard of Care: Combining this compound with established chemotherapeutic agents or other targeted therapies may improve treatment efficacy in FGFR3-driven cancers.[14]
-
Modulating the Tumor Microenvironment: Combining this compound with immune checkpoint inhibitors may enhance anti-tumor immunity, as FGFR signaling can influence the infiltration of immune cells into the tumor.[15][16]
In Vitro Combination Studies
Experimental Workflow for In Vitro Synergy Assessment
Protocol 1: Cell Viability and Synergy Analysis
This protocol details how to assess the synergistic effect of this compound in combination with another agent on cancer cell viability using the Chou-Talalay method to calculate the Combination Index (CI).[9][17][18]
Materials:
-
Cancer cell line with known FGFR3 alteration (e.g., RT112, SW780)
-
This compound
-
Combination drug (e.g., PI3K inhibitor)
-
96-well plates
-
Cell culture medium and supplements
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection capabilities
-
CompuSyn software or other software for CI calculation
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of medium. Incubate for 24 hours.
-
Drug Preparation:
-
Prepare 2x concentrated stock solutions of this compound and the combination drug.
-
Perform serial dilutions to create a dose range for each drug individually and in combination. For combination studies, a constant ratio design based on the IC50 values of the individual drugs is recommended.[18]
-
-
Treatment:
-
Add 100 µL of the appropriate drug dilutions to the wells. Include wells for vehicle control (DMSO), each drug alone, and the combination.
-
Incubate the plate for 72 hours.
-
-
Cell Viability Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control to determine the fraction of affected cells (Fa).
-
Use software like CompuSyn to input the dose-effect data for the single agents and the combination.
-
The software will calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[9][17][19]
-
Data Presentation:
Table 1: Illustrative Synergy Analysis of this compound with a PI3K Inhibitor in RT112 Cells
| This compound (nM) | PI3K Inhibitor (nM) | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
|---|---|---|---|---|
| 50 | - | 0.25 | - | - |
| 100 | - | 0.52 | - | - |
| - | 200 | 0.28 | - | - |
| - | 400 | 0.55 | - | - |
| 25 | 100 | 0.48 | 0.85 | Synergy |
| 50 | 200 | 0.75 | 0.62 | Synergy |
| 100 | 400 | 0.91 | 0.45 | Strong Synergy |
Disclaimer: Data are for illustrative purposes only and do not represent actual experimental results for this compound.
Protocol 2: Apoptosis Assay
This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis induced by this compound combinations.[6]
Materials:
-
6-well plates
-
This compound and combination drug
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed 2 x 10^5 cells per well in 6-well plates and incubate for 24 hours. Treat cells with vehicle, this compound alone, combination drug alone, or the combination at predetermined concentrations (e.g., IC50 values) for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 500 x g for 5 minutes.
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1x Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Data Presentation:
Table 2: Illustrative Apoptosis Induction by this compound and PI3K Inhibitor Combination
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
|---|---|---|---|
| Vehicle Control | 95.2 | 2.5 | 2.3 |
| This compound (100 nM) | 75.8 | 15.1 | 9.1 |
| PI3K Inhibitor (400 nM) | 72.3 | 18.4 | 9.3 |
| Combination | 45.1 | 35.7 | 19.2 |
Disclaimer: Data are for illustrative purposes only.
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol assesses the effect of this compound combinations on the FGFR3 signaling pathway.[20][21][22]
Materials:
-
6-well plates
-
This compound and combination drug
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-FGFR3, anti-FGFR3, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells in 6-well plates as described in the apoptosis protocol for 2-24 hours. Wash with cold PBS and lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
FGFR3 Signaling Pathway
In Vivo Combination Studies
Experimental Workflow for In Vivo Synergy Assessment
Protocol 4: Tumor Xenograft Model
This protocol outlines a typical in vivo study to evaluate the efficacy of this compound in combination with another agent in a mouse xenograft model.[23][24]
Materials:
-
Immunodeficient mice (e.g., NU/J or NSG)
-
FGFR3-altered cancer cells
-
Matrigel (optional)
-
This compound and combination drug formulated for in vivo administration
-
Calipers
-
Animal scale
Procedure:
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cells (resuspended in PBS, optionally with Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (typically 8-10 mice per group).
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (at a predetermined dose and schedule)
-
Group 3: Combination drug (at its optimal dose and schedule)
-
Group 4: this compound + Combination drug
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Record body weight at the same frequency as a measure of toxicity.
-
Monitor animal health according to institutional guidelines.
-
-
Endpoint and Analysis:
-
Continue the study until tumors in the control group reach the predetermined endpoint size or for a set duration.
-
At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be snap-frozen for Western blot analysis and another portion fixed in formalin for immunohistochemistry (IHC) to assess pharmacodynamic markers.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Assess synergy by comparing the TGI of the combination group to the individual agent groups. Statistical models like the Bliss independence model can be applied.
-
Data Presentation:
Table 3: Illustrative In Vivo Efficacy of this compound and MEK Inhibitor Combination
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) (%) |
|---|---|---|
| Vehicle Control | 1250 ± 150 | - |
| This compound (10 mg/kg) | 750 ± 95 | 40.0 |
| MEK Inhibitor (5 mg/kg) | 812 ± 110 | 35.0 |
| Combination | 250 ± 45 | 80.0* |
*p < 0.05 compared to single-agent groups, indicating a potential synergistic effect. Disclaimer: Data are for illustrative purposes only.
References
- 1. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Constitutively activated FGFR3 mutants signal through PLCγ-dependent and -independent pathways for hematopoietic transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to Selective FGFR Inhibitors in FGFR-Driven Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Development of FGFR3 Inhibitors for the Treatment of Urothelial Cancer | Semantic Scholar [semanticscholar.org]
- 5. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Therapeutic implications of fibroblast growth factor receptor inhibitors in a combination regimen for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. urotoday.com [urotoday.com]
- 11. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 12. Dual targeting of FGFR3 and ERBB3 enhances the efficacy of FGFR inhibitors in FGFR3 fusion-driven bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combined targeted therapy with PI3K and CDK4/6, or FGFR inhibitors show synergistic effects in a neuroblastoma spheroid culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Urothelial carcinoma: the development of FGFR inhibitors in combination with immune checkpoint inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New combination treatment brings hope to advanced bladder cancer patients - UChicago Medicine [uchicagomedicine.org]
- 17. researchgate.net [researchgate.net]
- 18. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. punnettsquare.org [punnettsquare.org]
- 20. merckmillipore.com [merckmillipore.com]
- 21. The physical basis of FGFR3 response to fgf1 and fgf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Fgfr3-IN-6 Efficacy in Urothelial Carcinoma Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fibroblast growth factor receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and angiogenesis.[1] Activating mutations and fusions of the FGFR3 gene are frequently observed in urothelial carcinoma, particularly in non-muscle invasive bladder cancer, making it a compelling therapeutic target.[1][2][3] Fgfr3-IN-6 is a potent and selective inhibitor of FGFR3. These application notes provide detailed protocols for assessing the in vitro efficacy of this compound in urothelial carcinoma cell lines harboring FGFR3 alterations. The described experiments will enable researchers to determine the inhibitor's potency, its effect on cell viability and apoptosis, and its ability to modulate downstream signaling pathways.
Data Presentation
Disclaimer: As of the generation of this document, specific quantitative efficacy data for this compound in urothelial carcinoma cell lines is not publicly available. The following tables are presented as templates with representative data from a similar selective FGFR inhibitor (e.g., PD173074) to illustrate how to structure and present experimental findings. Researchers should replace this placeholder data with their own results for this compound.
Table 1: In Vitro Cell Viability (IC50) of this compound in Urothelial Carcinoma Cell Lines
| Cell Line | FGFR3 Status | This compound IC50 (nM) |
| RT112 | FGFR3-TACC3 Fusion | [Insert experimental value, e.g., ~15] |
| SW780 | FGFR3-BAIAP2L1 Fusion | [Insert experimental value, e.g., ~50] |
| RT4 | FGFR3-TACC3 Fusion | [Insert experimental value, e.g., ~5] |
| T24 | Wild-Type FGFR3 | [Insert experimental value, e.g., >1000] |
| UM-UC-3 | Wild-Type FGFR3 | [Insert experimental value, e.g., >1000] |
Table 2: Apoptosis Induction by this compound in RT112 Cells (48-hour treatment)
| Treatment Concentration | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
| Vehicle Control (DMSO) | [Insert experimental value, e.g., 3.5%] | [Insert experimental value, e.g., 1.2%] | [Insert experimental value, e.g., 4.7%] |
| This compound (IC50) | [Insert experimental value, e.g., 25.8%] | [Insert experimental value, e.g., 8.3%] | [Insert experimental value, e.g., 34.1%] |
| This compound (2x IC50) | [Insert experimental value, e.g., 42.1%] | [Insert experimental value, e.g., 15.6%] | [Insert experimental value, e.g., 57.7%] |
Table 3: Quantification of Protein Expression Changes in RT112 Cells Treated with this compound (24-hour treatment)
| Protein Target | Treatment | Relative Band Intensity (Normalized to Loading Control) | Fold Change vs. Vehicle |
| p-FGFR3 (Tyr653/654) | Vehicle Control | [Insert experimental value, e.g., 1.00] | 1.0 |
| This compound (IC50) | [Insert experimental value, e.g., 0.15] | 0.15 | |
| Total FGFR3 | Vehicle Control | [Insert experimental value, e.g., 1.00] | 1.0 |
| This compound (IC50) | [Insert experimental value, e.g., 0.98] | 0.98 | |
| p-ERK1/2 (Thr202/Tyr204) | Vehicle Control | [Insert experimental value, e.g., 1.00] | 1.0 |
| This compound (IC50) | [Insert experimental value, e.g., 0.21] | 0.21 | |
| Total ERK1/2 | Vehicle Control | [Insert experimental value, e.g., 1.00] | 1.0 |
| This compound (IC50) | [Insert experimental value, e.g., 1.02] | 1.02 | |
| Cleaved PARP | Vehicle Control | [Insert experimental value, e.g., 1.00] | 1.0 |
| This compound (IC50) | [Insert experimental value, e.g., 5.7] | 5.7 |
Experimental Protocols
Cell Culture
Materials:
-
Urothelial carcinoma cell lines (e.g., RT112, SW780, RT4 with FGFR3 alterations; T24, UM-UC-3 as wild-type controls)
-
Appropriate cell culture medium (e.g., RPMI-1640 or DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture urothelial carcinoma cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells upon reaching 80-90% confluency.
Cell Viability Assay (MTS/MTT Assay)
Materials:
-
Urothelial carcinoma cell lines
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
Cell culture medium
-
MTS or MTT reagent
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%).
-
Remove the overnight culture medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
Urothelial carcinoma cell lines
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at various concentrations (e.g., IC50, 2x IC50) or vehicle control for 24-48 hours.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Western Blotting for Signaling Pathway Analysis
Materials:
-
Urothelial carcinoma cell lines
-
6-well or 10 cm cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FGFR3, anti-FGFR3, anti-p-ERK1/2, anti-ERK1/2, anti-p-AKT, anti-AKT, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if assessing ligand-dependent activation (not necessary for constitutively active mutants).
-
Treat cells with this compound at the desired concentrations and time points.
-
Wash cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature protein samples by boiling with Laemmli buffer.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify band intensities using image analysis software and normalize to the loading control.
Mandatory Visualizations
Caption: FGFR3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound efficacy.
Caption: Logical flow from FGFR3 inhibition to cellular outcomes.
References
Application Notes and Protocols for Testing Fgfr3-IN-6 Pharmacokinetics in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration.[1] Aberrant FGFR3 signaling, due to mutations, fusions, or overexpression, is an oncogenic driver in various cancers, including urothelial carcinoma and glioblastoma.[2][1][3] Fgfr3-IN-6 is a potent and selective inhibitor of FGFR3, making it a promising candidate for targeted cancer therapy.[4][5] Preclinical evaluation of the pharmacokinetic (PK) properties of this compound in appropriate animal models is a critical step in its development. These studies provide essential information on the absorption, distribution, metabolism, and excretion (ADME) of the compound, which is vital for dose selection and prediction of human pharmacokinetics.
This document provides detailed application notes and experimental protocols for conducting pharmacokinetic studies of this compound in rodent models.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C25H23FN8O2 | [5] |
| Molecular Weight | 486.50 g/mol | [5] |
| Solubility | Soluble in DMSO | [5] |
Recommended Animal Models
Genetically engineered mouse models (GEMMs) that recapitulate human FGFR3-related diseases are valuable tools for both efficacy and pharmacokinetic studies. Table 2 lists some relevant mouse models.
| Animal Model | Description | Key Features |
| Fgfr3-KO (C57BL/6J) | Knockout of the Fgfr3 gene. | Useful for studying the baseline effects of Fgfr3 inhibition. |
| Achondroplasia (ACH) models (e.g., G380R mutation) | Mice carrying a gain-of-function mutation in Fgfr3 that corresponds to human achondroplasia. | Allows for the study of this compound in a disease-relevant context. |
| Tumor Xenograft Models (e.g., bladder or urothelial carcinoma cell lines with FGFR3 alterations) | Immunocompromised mice implanted with human cancer cell lines harboring FGFR3 mutations or fusions. | Essential for evaluating anti-tumor efficacy alongside pharmacokinetic profiling. |
Exemplary Pharmacokinetic Data of a Selective FGFR3 Inhibitor
As specific pharmacokinetic data for this compound is not publicly available, we present exemplary data from a structurally related, orally bioavailable selective FGFR2/FGFR3 dual inhibitor (Compound 19) to illustrate the expected data presentation.[6] This data is intended to serve as a reference for designing and interpreting pharmacokinetic studies of this compound.
Table 3: Pharmacokinetic Parameters of a Selective FGFR2/FGFR3 Inhibitor (Compound 19) in Rodents [6]
| Parameter | Mouse (30 mg/kg, p.o.) | Rat (3 mg/kg, p.o.) | Rat (1 mg/kg, i.v.) |
| Cmax (nM) | 760 (at 2h) | 5553 | - |
| AUCinf (nM*h) | - | 5819 | - |
| T1/2 (h) | - | 6.6 | - |
| Vss (L/kg) | - | 2.6 | - |
| CL (L/h/kg) | - | 1.4 | - |
| F (%) | - | 100 | - |
Cmax: Maximum plasma concentration; AUCinf: Area under the plasma concentration-time curve from time zero to infinity; T1/2: Half-life; Vss: Volume of distribution at steady state; CL: Clearance; F: Bioavailability; p.o.: oral administration; i.v.: intravenous administration.
Experimental Protocols
Formulation of this compound for Oral Administration
Given that many kinase inhibitors are poorly water-soluble, a suitable formulation is crucial for achieving adequate oral bioavailability.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water, or a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Sterile tubes
Protocol:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed. A typical dosing volume for mice is 10 mL/kg.
-
If preparing a suspension, accurately weigh the this compound powder.
-
In a sterile container, add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously stirring or homogenizing to ensure a uniform suspension.
-
If preparing a solution, dissolve the this compound in the appropriate solvent system with the aid of a magnetic stirrer.
-
Visually inspect the formulation for homogeneity before administration.
Animal Handling and Dosing
All animal procedures must be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Male or female mice (e.g., C57BL/6 or a relevant disease model), 8-10 weeks old
-
This compound formulation
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 mL)
-
Animal scale
Protocol:
-
Acclimatize the animals to the housing conditions for at least one week before the experiment.
-
On the day of the study, weigh each mouse to determine the exact volume of the formulation to be administered.
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head.[7]
-
Measure the appropriate length of the gavage needle from the tip of the mouse's nose to the last rib to avoid stomach perforation.[8][9]
-
Insert the gavage needle into the mouth and gently advance it over the tongue into the esophagus. The animal should swallow the needle as it is advanced. Do not force the needle.[7][10]
-
Slowly administer the calculated volume of the this compound formulation.
-
Gently remove the gavage needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress immediately after dosing and at regular intervals.[9]
Blood Sample Collection (Serial Sampling)
Serial blood sampling from the same mouse allows for the construction of a complete pharmacokinetic profile with fewer animals, reducing inter-animal variability.[11][12]
Materials:
-
Heparinized capillary tubes or EDTA-coated microcentrifuge tubes
-
Lancets for submandibular or saphenous vein puncture
-
Anesthetic (e.g., isoflurane) for terminal cardiac puncture
-
Microcentrifuge
-
Cryovials for plasma storage
Protocol:
-
At predetermined time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours), collect blood samples.
-
For early time points, use the submandibular or saphenous vein for blood collection. Briefly restrain the mouse and puncture the vein with a lancet.[11]
-
Collect approximately 30-50 µL of blood into a heparinized capillary tube or an EDTA-coated microcentrifuge tube.[11]
-
Apply gentle pressure to the puncture site to stop the bleeding.
-
For the final time point, perform a terminal cardiac puncture under deep anesthesia to collect a larger volume of blood.
-
Immediately after collection, place the blood samples on ice.
Plasma Processing and Storage
Protocol:
-
Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.[13]
-
Carefully collect the supernatant (plasma) without disturbing the cell pellet.
-
Transfer the plasma to labeled cryovials.
-
Store the plasma samples at -80°C until bioanalysis.
Bioanalytical Method for this compound Quantification (LC-MS/MS)
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying small molecule inhibitors in biological matrices.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
General Protocol Outline:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a solvent like acetonitrile containing an internal standard to a small volume of plasma (e.g., 20 µL).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or 96-well plate for analysis.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto a suitable C18 analytical column.
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid to separate the analyte from matrix components.
-
-
Mass Spectrometric Detection:
-
Use electrospray ionization (ESI) in the positive ion mode.
-
Optimize the mass spectrometer parameters for this compound and the internal standard.
-
Monitor the specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode for quantification.
-
-
Calibration and Quantification:
-
Prepare a calibration curve by spiking known concentrations of this compound into blank plasma.
-
Analyze the calibration standards and quality control samples along with the study samples.
-
Quantify the concentration of this compound in the study samples by interpolating from the calibration curve.
-
Pharmacokinetic Data Analysis
Software:
-
Non-compartmental analysis software (e.g., Phoenix WinNonlin)
Analysis Workflow:
-
Input the plasma concentration-time data for each animal into the software.
-
Perform a non-compartmental analysis to calculate the following key pharmacokinetic parameters:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
-
AUC(0-inf): Area under the plasma concentration-time curve from time 0 to infinity.
-
t1/2: Elimination half-life.
-
CL/F: Apparent total body clearance after oral administration.
-
Vz/F: Apparent volume of distribution after oral administration.
-
-
Calculate the mean and standard deviation for each parameter across all animals in the group.
Visualizations
Caption: FGFR3 signaling pathway and its downstream effectors.
Caption: Experimental workflow for a single-dose pharmacokinetic study.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. FGFR3: Gene Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com:443]
- 3. Fibroblast growth factor receptor 3 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Single Mouse Single PK Platform - Creative Biolabs [creative-biolabs.com]
- 13. bcm.edu [bcm.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fgfr3-IN-6 Concentration for Cell Culture
Welcome to the technical support center for Fgfr3-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3).[1][2][3] FGFR3 is a receptor tyrosine kinase that, when activated by fibroblast growth factor (FGF) ligands, triggers downstream signaling pathways involved in cell proliferation, differentiation, and survival.[4][5] In several cancers, aberrant FGFR3 signaling, through mutations, amplifications, or fusions, can drive tumor growth.[6][7][8] this compound works by competitively binding to the ATP-binding pocket of the FGFR3 kinase domain, thereby preventing its phosphorylation and subsequent activation of downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways.[4]
Q2: What is the recommended starting concentration for this compound in cell culture?
A definitive starting concentration for every cell line cannot be provided as the optimal concentration is cell-type dependent. However, based on its reported potent activity (IC50 < 350 nM), a common starting point for a dose-response experiment would be to use a concentration range that brackets this value. A typical starting range could be from 10 nM to 10 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store this compound?
This compound is typically supplied as a solid. For use in cell culture, it should be dissolved in a suitable solvent, most commonly dimethyl sulfoxide (DMSO), to create a stock solution. For example, a 10 mM stock solution can be prepared. This stock solution should be stored at -20°C or -80°C to maintain its stability. When preparing your working concentrations, dilute the DMSO stock solution in your cell culture medium. It is important to ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no inhibitory effect observed | 1. Suboptimal inhibitor concentration: The concentration of this compound may be too low to effectively inhibit FGFR3 in your specific cell line. 2. Cell line is not dependent on FGFR3 signaling: The chosen cell line may not have an activating FGFR3 mutation, amplification, or fusion, and therefore its growth is not driven by this pathway. 3. Inhibitor degradation: Improper storage or handling of the this compound stock solution may have led to its degradation. 4. High serum concentration in media: Components in the serum may bind to the inhibitor, reducing its effective concentration. | 1. Perform a dose-response experiment: Test a wider range of concentrations (e.g., from 1 nM to 50 µM) to determine the IC50 value for your cell line. 2. Verify FGFR3 status: Confirm the FGFR3 status of your cell line through genomic or proteomic analysis. Consider using a positive control cell line known to be sensitive to FGFR3 inhibition. 3. Prepare fresh stock solution: Prepare a fresh stock solution of this compound from the solid compound and store it properly. 4. Reduce serum concentration: If possible, perform the experiment in a lower serum concentration or serum-free media, after adapting the cells. |
| High cytotoxicity observed at expected effective concentrations | 1. Off-target effects: At higher concentrations, this compound may inhibit other kinases, leading to toxicity. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Cell line is highly sensitive: Some cell lines are inherently more sensitive to kinase inhibitors. | 1. Use the lowest effective concentration: Once the IC50 is determined, use a concentration at or slightly above this value for your experiments. 2. Check final solvent concentration: Ensure the final concentration of DMSO or other solvent is non-toxic to your cells (typically ≤ 0.1%). Run a vehicle control (medium with the same concentration of solvent) to assess solvent toxicity. 3. Reduce treatment duration: Consider a shorter incubation time with the inhibitor. |
| Precipitation of the inhibitor in the culture medium | 1. Poor solubility: this compound may have limited solubility in aqueous solutions like cell culture media, especially at higher concentrations. | 1. Ensure complete dissolution of the stock solution: Before diluting in media, make sure the inhibitor is fully dissolved in the stock solvent. 2. Prepare fresh dilutions: Prepare working dilutions immediately before use. 3. Vortex during dilution: Gently vortex the media while adding the inhibitor stock solution to aid in its dispersion. 4. Consider using a different solvent for the stock solution, if compatible with your experiment. |
| Inconsistent results between experiments | 1. Variability in cell health and density: Differences in cell confluency or passage number can affect their response to inhibitors. 2. Inaccurate pipetting: Errors in preparing serial dilutions can lead to inconsistent inhibitor concentrations. 3. Inhibitor instability: Repeated freeze-thaw cycles of the stock solution can lead to degradation. | 1. Standardize cell culture conditions: Use cells at a consistent passage number and seed them at the same density for each experiment. Ensure cells are healthy and in the exponential growth phase. 2. Use calibrated pipettes and proper technique: Ensure accurate preparation of all solutions. 3. Aliquot stock solution: Aliquot the this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: Comparative IC50 Values of FGFR Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | FGFR Alteration | IC50 (nM) |
| AZD4547 | SK-N-SH | Neuroblastoma | Not Specified | ~10,000 (72h) |
| AZD4547 | SK-N-BE(2)-C | Neuroblastoma | MYCN Amplification | ~25,000 (72h) |
| JNJ-42756493 | SK-N-SH | Neuroblastoma | Not Specified | ~20 (72h) |
| JNJ-42756493 | SK-N-AS | Neuroblastoma | Not Specified | ~8,480 (72h) |
Data is compiled from publicly available research.[2][3] The IC50 values can vary depending on the assay conditions and duration of treatment.
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound in a chosen cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.[9][10][11]
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Inhibitor Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM). Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control. Include wells with medium only as a blank control.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
After the incubation, add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a suitable software (e.g., GraphPad Prism) to fit a dose-response curve and determine the IC50 value.
-
Visualizations
FGFR3 Signaling Pathway and Mechanism of this compound Inhibition
Caption: this compound inhibits the FGFR3 signaling cascade.
Experimental Workflow for Optimizing this compound Concentration
Caption: Step-by-step workflow for inhibitor optimization.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Effects of PI3K and FGFR inhibitors alone and in combination, and with/without cytostatics in childhood neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. boneandcancer.org [boneandcancer.org]
- 5. genscript.com [genscript.com]
- 6. Comprehensive functional evaluation of variants of fibroblast growth factor receptor genes in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fibroblast growth factor receptors in cancer: genetic alterations, diagnostics, therapeutic targets and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facts and New Hopes on Selective FGFR Inhibitors in Solid Tumors | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. broadpharm.com [broadpharm.com]
troubleshooting Fgfr3-IN-6 off-target effects
Welcome to the technical support center for Fgfr3-IN-6. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential off-target effects and other experimental issues that may arise when using this selective FGFR3 inhibitor.
Disclaimer: Publicly available data on the specific kinome selectivity and off-target profile of this compound is limited. The following troubleshooting advice is based on the known characteristics of the broader class of Fibroblast Growth Factor Receptor (FGFR) inhibitors and general principles of kinase inhibitor research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency?
This compound is described as a potent and selective inhibitor of FGFR3 with an IC50 value of less than 350 nM.[1] It is intended for cancer research.[1]
Q2: What are the known on-target effects of inhibiting FGFR3?
Inhibition of FGFR3 is being explored for therapeutic use in cancers with activating FGFR3 mutations, such as urothelial carcinoma.[2][3][4] On-target inhibition of FGFR3 in normal tissues can lead to specific side effects. While clinical data is for FGFR inhibitors in general, these can provide insight into potential on-target effects in preclinical models. Common on-target toxicities associated with FGFR inhibitors include hyperphosphatemia, dermatologic adverse events, and ocular toxicities.[5][6]
Q3: What are potential off-target effects of kinase inhibitors like this compound?
Kinase inhibitors can have off-target effects by inhibiting other kinases with similar ATP-binding pockets.[7] These off-target effects can lead to unexpected cellular responses or toxicity.[8] Without a specific kinome scan for this compound, it is advisable to consider potential off-target effects on closely related kinases or other kinases known to be affected by similar compounds.
Q4: How can I differentiate between on-target and off-target effects?
Distinguishing between on-target and off-target effects is a critical aspect of kinase inhibitor research.[8] A key strategy is to use multiple, structurally distinct inhibitors for the same target. If different inhibitors produce the same phenotype, it is more likely to be an on-target effect. Additionally, genetic approaches like siRNA or CRISPR-mediated knockdown of the target protein (FGFR3) can help validate that the observed phenotype is due to inhibition of the intended target.
Troubleshooting Guide
Issue 1: Unexpected Cell Viability/Toxicity Results
You observe higher or lower than expected toxicity in your cell line panel after treatment with this compound.
| Possible Cause | Troubleshooting Steps |
| Off-target toxicity | 1. Perform a dose-response curve: Determine the GI50/IC50 in your cell lines of interest. 2. Test in FGFR3-null cell lines: Use cell lines that do not express FGFR3 to assess non-specific toxicity. 3. Consult literature for off-targets of similar FGFR inhibitors: Identify potential off-target kinases and assess their expression in your cell lines. 4. Perform a rescue experiment: If a specific off-target is suspected, overexpress a drug-resistant mutant of that kinase to see if it rescues the phenotype. |
| On-target toxicity in sensitive cell lines | 1. Confirm FGFR3 expression and activation status: Use Western blot or qPCR to verify that sensitive cell lines express activated (phosphorylated) FGFR3. 2. Correlate sensitivity with FGFR3 dependency: Use genetic methods (siRNA, CRISPR) to confirm that FGFR3 is a driver of proliferation/survival in your sensitive cell lines. |
| Metabolism of the compound | 1. Check for metabolism by cellular enzymes: Some cell lines may metabolize the compound more rapidly, leading to lower effective concentrations. Consider using a pan-cytochrome P450 inhibitor to assess this possibility. |
Issue 2: Lack of Efficacy or Unexpected Resistance
This compound does not inhibit the proliferation of your FGFR3-driven cancer cell line as expected.
| Possible Cause | Troubleshooting Steps |
| Acquired resistance mutations | 1. Sequence the FGFR3 kinase domain: Look for known resistance mutations, such as the gatekeeper mutation.[9] 2. Test against a panel of FGFR3 mutants: If available, assess the activity of this compound against cell lines expressing different FGFR3 mutations.[10] |
| Activation of bypass signaling pathways | 1. Assess activation of parallel pathways: Use Western blotting to check for upregulation of signaling pathways like PI3K/AKT/mTOR or EGFR.[11][12] 2. Test combination therapies: Combine this compound with inhibitors of the identified bypass pathway to see if this restores sensitivity.[11] |
| Low intracellular concentration of the inhibitor | 1. Assess cellular uptake: Use techniques like LC-MS/MS to measure the intracellular concentration of this compound. 2. Check for drug efflux pumps: Overexpression of efflux pumps like MDR1 can reduce the intracellular concentration of the inhibitor. Test in combination with an efflux pump inhibitor. |
| Incorrect cell line model | 1. Confirm FGFR3 dependency: Ensure that the cell line is indeed dependent on FGFR3 signaling for its growth and survival.[3] |
Issue 3: Inconsistent or Unexplained Phenotypic Changes
You observe unexpected morphological changes, differentiation, or other phenotypic alterations in your cells upon treatment with this compound.
| Possible Cause | Troubleshooting Steps |
| Off-target effects on other kinases involved in cell fate decisions | 1. Perform a kinome-wide off-target screen: Use a service like KINOMEscan to identify other kinases inhibited by this compound. 2. Literature search: Investigate the roles of identified off-target kinases in the biological process you are studying. 3. Use a more selective inhibitor: If a specific off-target is suspected and a more selective tool compound is available, use it to confirm the phenotype. |
| Modulation of non-kinase proteins | 1. Consider non-kinase targets: Some kinase inhibitors can have effects on other proteins. This is often difficult to diagnose without specific assays. |
Experimental Protocols
Protocol 1: Western Blot Analysis of FGFR3 Signaling Pathway
This protocol is to assess the on-target effect of this compound by measuring the phosphorylation of FGFR3 and its downstream effectors.
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. The next day, treat with a dose range of this compound for the desired time (e.g., 2, 6, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
p-FGFR3 (to assess target inhibition)
-
Total FGFR3
-
p-ERK1/2 (downstream MAPK pathway)
-
Total ERK1/2
-
p-AKT (downstream PI3K pathway)
-
Total AKT
-
GAPDH or β-actin (loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is to determine the effect of this compound on cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration and fit a dose-response curve to determine the GI50/IC50 value.
Visualizations
Caption: Simplified FGFR3 signaling pathway and the point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. anncaserep.com [anncaserep.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. FGFR3 - My Cancer Genome [mycancergenome.org]
- 5. Clinical development and management of adverse events associated with FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical Management of Adverse Events Associated With FGFR Inhibitors for Cholangiocarcinoma for the Advanced Practice Provider - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Landscape of activating cancer mutations in FGFR kinases and their differential responses to inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resistance to Selective FGFR Inhibitors in FGFR-Driven Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FGFR Inhibition: Understanding and Overcoming Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Fgfr3-IN-6 Stability in Cell Culture Media: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Fgfr3-IN-6 in cell culture media. Our aim is to help you navigate potential challenges and ensure the reliability and reproducibility of your experiments.
Troubleshooting Guide
Inconsistent or unexpected experimental results when using this compound can often be attributed to issues with its stability and handling in cell culture media. This guide provides a structured approach to identifying and resolving these common problems.
Common Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| Variable or lower-than-expected potency (IC50) | Compound Degradation: this compound may be unstable in the cell culture medium at 37°C over the course of the experiment. | 1. Perform a time-course experiment: Assess the potency of this compound at different time points (e.g., 24, 48, 72 hours). 2. Replenish the compound: If activity decreases over time, consider partial or full media changes with freshly prepared this compound during long-term experiments. 3. Assess stability directly: Use an analytical method like HPLC-MS to quantify the concentration of this compound in the medium over time (see Experimental Protocols section). |
| Precipitation of the compound in the media | Poor Solubility: The concentration of this compound may exceed its solubility limit in the aqueous cell culture medium, especially after dilution from a DMSO stock. | 1. Visually inspect for precipitates: Before adding to cells, carefully inspect the media for any signs of precipitation after adding this compound. 2. Lower the final DMSO concentration: Aim for a final DMSO concentration of ≤0.1% to minimize its effect on solubility and cell health. 3. Prepare fresh dilutions: Avoid using old stock solutions and prepare fresh dilutions of this compound for each experiment. 4. Test different media formulations: Serum concentration and other components can affect solubility. |
| Inconsistent results between experiments | Inconsistent Compound Preparation: Variability in the preparation of stock solutions and working concentrations can lead to inconsistent results. | 1. Standardize your protocol: Ensure that the same protocol for dissolving and diluting this compound is used for every experiment. 2. Vortex thoroughly: Ensure the compound is fully dissolved in DMSO before making further dilutions. 3. Use calibrated pipettes: Accurate pipetting is crucial for preparing precise concentrations. |
| High background or off-target effects | Degradation Products: The degradation products of this compound may have their own biological activity, leading to unexpected effects. | 1. Characterize degradation: If possible, use analytical methods to identify any major degradation products. 2. Minimize degradation: Follow best practices for handling and storage to minimize the formation of degradation products (see FAQs). |
Frequently Asked Questions (FAQs)
1. What is the known stability of this compound in cell culture media?
Currently, there is limited publicly available data specifically detailing the stability of this compound in various cell culture media. The stability of a small molecule inhibitor can be influenced by several factors, including the composition of the medium (e.g., pH, serum content), incubation temperature, and exposure to light. Therefore, it is highly recommended to determine the stability of this compound under your specific experimental conditions.
2. How can I determine the stability of this compound in my cell culture medium?
You can perform a stability study by incubating this compound in your cell culture medium at 37°C and measuring its concentration at different time points (e.g., 0, 2, 8, 24, 48, and 72 hours). The concentration can be quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). A detailed protocol is provided in the "Experimental Protocols" section below.
3. What are the best practices for preparing and storing this compound solutions?
To ensure the integrity of this compound, follow these best practices:
-
Stock Solution: Prepare a high-concentration stock solution in an appropriate solvent, such as dimethyl sulfoxide (DMSO).[1] this compound is reported to be soluble at 10 mM in DMSO.[1]
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, prepare fresh working solutions by diluting the stock solution in your cell culture medium.
-
Light Protection: Protect the compound from prolonged exposure to light, as some small molecules are light-sensitive.
4. Can I pre-mix this compound in the medium and store it?
It is generally not recommended to store this compound in aqueous cell culture media for extended periods, as this can lead to degradation. It is always best to prepare fresh dilutions immediately before use.
5. What should I do if I suspect this compound is degrading in my long-term experiments?
For experiments that run for several days, consider the following:
-
Replenish the medium: A partial or complete change of the cell culture medium containing freshly prepared this compound every 24-48 hours can help maintain a more constant concentration of the active compound.
-
Conduct a stability assessment: Determine the rate of degradation in your specific medium to inform how frequently the compound needs to be replenished.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media using HPLC-MS
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium.
Materials:
-
This compound
-
DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
37°C incubator with 5% CO2
-
Sterile microcentrifuge tubes or a 96-well plate
-
HPLC-MS system
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
Methodology:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the Test Solution: Dilute the this compound stock solution in your pre-warmed cell culture medium to the final working concentration you use in your experiments (e.g., 1 µM). Prepare a sufficient volume for all time points.
-
Incubation: Aliquot the test solution into sterile microcentrifuge tubes or a multi-well plate. Place the samples in a 37°C incubator.
-
Sample Collection: At designated time points (e.g., 0, 2, 8, 24, 48, 72 hours), remove an aliquot from the incubator. The t=0 sample should be processed immediately after preparation.
-
Sample Preparation for Analysis:
-
To precipitate proteins, add 3 volumes of cold acetonitrile to 1 volume of the collected media sample.
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or an HPLC vial.
-
-
HPLC-MS Analysis:
-
Analyze the samples using a suitable HPLC-MS method. The specific column, gradient, and MS parameters will need to be optimized for this compound.
-
A reverse-phase C18 column is often a good starting point.
-
The mobile phases could be water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Run a gradient from low to high organic phase to elute the compound.
-
-
Data Analysis:
-
Determine the peak area of the this compound parent ion at each time point.
-
Normalize the peak area at each time point to the peak area at t=0 to determine the percentage of this compound remaining.
-
Plot the percentage of remaining this compound against time to visualize the degradation profile and calculate the half-life (t1/2) of the compound in your medium.
-
Visualizations
Caption: Simplified FGFR3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the stability of this compound in cell culture media.
Caption: Decision tree for troubleshooting common issues with this compound experiments.
References
Fgfr3-IN-6 Technical Support Center: Troubleshooting Precipitation in Aqueous Solutions
Welcome to the technical support center for Fgfr3-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the handling and use of this compound, with a specific focus on preventing its precipitation in aqueous solutions during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a stock solution of up to 10 mM in 100% DMSO.[1]
Q2: I observed precipitation when diluting my this compound DMSO stock solution into my aqueous experimental buffer (e.g., PBS or cell culture medium). Why is this happening?
A2: This is a common issue for many small molecule inhibitors, which often have low solubility in aqueous solutions. The precipitation occurs because the inhibitor is significantly less soluble in the aqueous buffer compared to the highly concentrated DMSO stock. When the DMSO concentration is diluted, the inhibitor may come out of solution.
Q3: What is the maximum concentration of DMSO that can be used in cell-based assays?
A3: The tolerance of cell lines to DMSO can vary. As a general guideline, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%.[2][3] Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[4] It is always recommended to include a vehicle control (medium with the same final concentration of DMSO as your experimental wells) to account for any potential effects of the solvent on the cells.[3]
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides step-by-step instructions to help you avoid precipitation of this compound in your experiments.
Issue 1: Precipitation upon dilution of DMSO stock solution.
Cause: Rapid change in solvent polarity upon addition of a concentrated DMSO stock to an aqueous solution.
Solution:
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your high-concentration DMSO stock in your aqueous buffer. This gradual decrease in DMSO concentration can help keep the compound in solution.
-
Slow Addition with Agitation: When preparing your working solution, add the DMSO stock drop-wise to the aqueous buffer while gently vortexing or stirring. This helps to disperse the inhibitor quickly and prevent localized high concentrations that can lead to precipitation.
-
Warm the Aqueous Buffer: Gently warming your aqueous buffer (e.g., to 37°C) before adding the DMSO stock can sometimes improve solubility. However, ensure this temperature is compatible with the stability of this compound and your experimental setup.
Issue 2: Compound precipitates over time in the final working solution.
Cause: The concentration of this compound in the final aqueous solution is above its solubility limit, leading to precipitation over time.
Solution:
-
Determine the Kinetic Solubility: Perform a simple experiment to determine the approximate solubility of this compound in your specific aqueous buffer. Prepare a series of dilutions and visually inspect for precipitation immediately and after a few hours. The highest concentration that remains clear is your approximate working limit.
-
Use of Solubilizing Agents (Use with Caution): For non-cell-based assays, the addition of a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01-0.05%) or Pluronic F-68 can help to maintain the compound in solution.[5] Note: The compatibility of these agents with your specific assay must be validated as they can interfere with certain biological assays.
-
Prepare Fresh Working Solutions: Prepare your final working solutions immediately before use to minimize the time the compound has to precipitate out of solution.
Data Presentation
Table 1: Recommended Maximum DMSO Concentrations in Cell Culture
| Cell Type Sensitivity | Recommended Maximum DMSO Concentration | Notes |
| Highly Sensitive (e.g., Primary Cells) | ≤ 0.1% | Always perform a dose-response curve to determine the exact tolerance.[2][4] |
| Most Cancer Cell Lines | 0.1% - 0.5% | Generally well-tolerated, but a vehicle control is essential.[3][4] |
| Robust Cell Lines | Up to 1% | Should be determined empirically for your specific cell line and assay duration.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 486.50 g/mol ).
-
Weigh the this compound into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., 37°C water bath) and sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer (e.g., Cell Culture Medium)
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Sterile aqueous buffer (e.g., cell culture medium, PBS)
-
Sterile tubes
Procedure:
-
Determine the final concentration of this compound and the final DMSO concentration required for your experiment.
-
Calculate the volume of the 10 mM DMSO stock solution needed.
-
In a sterile tube, add the required volume of your pre-warmed (if applicable) aqueous buffer.
-
While gently vortexing or stirring the aqueous buffer, slowly add the calculated volume of the this compound DMSO stock solution drop-wise.
-
Visually inspect the solution for any signs of precipitation. If the solution becomes cloudy or contains visible particles, the concentration is likely too high.
-
Use the freshly prepared working solution immediately in your experiment.
Visualizations
Caption: Simplified FGFR3 signaling pathway and the inhibitory action of this compound.
Caption: Recommended workflow for preparing this compound solutions for experiments.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. The Effect of Tween 20, 60, and 80 on Dissolution Behavior of Sprionolactone in Solid Dispersions Prepared by PEG 6000 - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected Fgfr3-IN-6 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected experimental results with Fgfr3-IN-6, a potent and selective FGFR3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: We observe paradoxical hyperphosphorylation of FGFR3 or downstream effectors (e.g., ERK, AKT) after treatment with this compound. What could be the cause?
A1: This is a counterintuitive but documented phenomenon with some kinase inhibitors. Potential causes include:
-
Inhibitor-induced dimerization: Some ATP-competitive inhibitors can promote the dimerization of the receptor, leading to trans-autophosphorylation, especially at certain concentrations.
-
Feedback loop activation: Inhibition of the primary FGFR3 pathway may trigger compensatory signaling through other receptor tyrosine kinases (RTKs) that converge on the same downstream pathways.
-
Cell line-specific context: The specific genetic background of your cell line, including the presence of mutations in other signaling pathways, can influence the response to FGFR3 inhibition.
-
Off-target effects: At higher concentrations, this compound might inhibit other kinases that are part of a negative feedback loop, leading to the observed hyperphosphorylation.
Troubleshooting Steps:
-
Perform a dose-response experiment: Analyze the phosphorylation status of FGFR3 and downstream targets across a wide range of this compound concentrations. Paradoxical effects are often concentration-dependent.
-
Investigate off-target effects: Consult kinase selectivity data for this compound if available. Consider using a structurally different FGFR inhibitor to see if the effect is specific to this compound.
-
Profile other RTKs: Use a phospho-RTK array to assess the activation status of other receptors following this compound treatment.
-
Confirm with a genetic approach: Use siRNA or shRNA to knock down FGFR3 and compare the phenotype to that of this compound treatment.
Q2: Our cell viability/proliferation assay shows a weaker-than-expected or no response to this compound in a cell line with a known activating FGFR3 mutation.
A2: Several factors can contribute to a lack of efficacy:
-
Cellular context and pathway redundancy: The cancer cells may not be solely dependent on the FGFR3 signaling pathway for survival.[1] Other oncogenic pathways might be co-activated, providing an escape mechanism.
-
Drug efflux: The cell line may express high levels of ATP-binding cassette (ABC) transporters that actively pump this compound out of the cell.
-
Compound instability: this compound may be unstable in your specific cell culture medium or experimental conditions.
-
Incorrect dosing: The concentration of this compound may not be sufficient to achieve the required level of target inhibition.
-
Acquired resistance: Prolonged exposure to the inhibitor may have led to the selection of a resistant cell population.
Troubleshooting Steps:
-
Confirm target engagement: Perform a Western blot to verify that this compound is inhibiting the phosphorylation of FGFR3 and its downstream targets at the concentrations used in your viability assay.
-
Assess other signaling pathways: Profile the activation status of key survival pathways (e.g., PI3K/AKT, MEK/ERK) to identify potential bypass mechanisms.
-
Use a drug efflux pump inhibitor: Co-treat cells with an ABC transporter inhibitor (e.g., verapamil) to see if it sensitizes them to this compound.
-
Verify compound integrity: Confirm the purity and concentration of your this compound stock.
Q3: We are observing unexpected off-target toxicity or a cellular phenotype that is not consistent with FGFR3 inhibition.
A3: While this compound is described as a selective inhibitor, off-target effects can occur, particularly at higher concentrations.
-
Kinase selectivity: this compound may inhibit other kinases with structural similarity to FGFR3.
-
Non-kinase targets: The compound might interact with other proteins in the cell, leading to unforeseen biological consequences.
Troubleshooting Steps:
-
Review kinase selectivity data: If available, examine the kinase selectivity profile of this compound to identify potential off-target kinases.
-
Perform a rescue experiment: If a specific off-target is suspected, use genetic methods (e.g., overexpression of the off-target) to see if it can rescue the observed phenotype.
-
Use a structurally unrelated FGFR inhibitor: Compare the phenotype induced by this compound with that of another FGFR inhibitor with a different chemical scaffold. A similar phenotype would suggest an on-target effect, while a different phenotype might point to off-target activity of this compound.
Quantitative Data Summary
Table 1: this compound Inhibitory Activity
| Target | IC50 (nM) |
| FGFR3 | < 350 |
Experimental Protocols
Protocol 1: Western Blot for Assessing FGFR3 Pathway Inhibition
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. The next day, treat the cells with a range of this compound concentrations (e.g., 0, 10, 100, 1000 nM) for the desired time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-FGFR3, total FGFR3, p-ERK, total ERK, p-AKT, and total AKT overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an ECL detection system.
Visualizations
Caption: Simplified FGFR3 signaling pathway.
Caption: Troubleshooting workflow for unexpected results.
Caption: Logical relationship of on-target vs. off-target effects.
References
Fgfr3-IN-6 Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Fgfr3-IN-6 in dose-response experiments. The following information is designed to assist in optimizing experimental design and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a dose-response experiment?
While the optimal concentration range for this compound will be cell-line specific, a common starting point for novel FGFR inhibitors is a wide range of concentrations. Based on data from similar pan-FGFR inhibitors like erdafitinib (JNJ-42756493), a range of 0.01 µM to 10 µM is a reasonable starting point for initial experiments.[1] It is recommended to perform a preliminary screen with a broad, logarithmic dilution series (e.g., 10-fold dilutions) to narrow down the effective range before performing a more detailed dose-response curve with a tighter dilution series (e.g., 2-fold or 3-fold dilutions).
Q2: How does this compound inhibit the FGFR3 signaling pathway?
This compound, as an inhibitor, is designed to block the tyrosine kinase activity of the Fibroblast Growth Factor Receptor 3 (FGFR3). Upon binding of a fibroblast growth factor (FGF) ligand, FGFR3 dimerizes and autophosphorylates its intracellular kinase domains. This phosphorylation initiates a cascade of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which are crucial for cell proliferation, differentiation, and survival.[2][3] this compound would act by preventing this autophosphorylation, thereby inhibiting the activation of these downstream pathways.
Q3: What are the key downstream signaling pathways activated by FGFR3?
The primary signaling pathways activated by FGFR3 include:
-
RAS-MAPK Pathway: This pathway is crucial for cell proliferation.
-
PI3K-AKT Pathway: This pathway is involved in cell survival and growth.
-
PLCγ Pathway: This pathway leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn trigger calcium influx and activate Protein Kinase C (PKC).[2]
-
JAK-STAT Pathway: This pathway is also involved in cell proliferation and differentiation.[2]
Q4: How can I confirm that this compound is specifically targeting FGFR3 in my cellular model?
To confirm target engagement, you can perform a Western blot analysis to assess the phosphorylation status of FGFR3 and key downstream effectors. A decrease in phosphorylated FGFR3 (p-FGFR3) and downstream proteins like p-ERK and p-AKT in the presence of this compound would indicate on-target activity.
Troubleshooting Guide
This guide addresses common issues encountered during dose-response experiments with FGFR3 inhibitors.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding, edge effects in the microplate, or inconsistent compound addition. | Ensure a homogenous single-cell suspension before seeding. To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile media or PBS.[4] Use a calibrated multichannel pipette for compound addition to ensure consistency. |
| No observable dose-response (flat curve) | The concentration range is too low or too high, the cells are resistant to the inhibitor, or the assay incubation time is not optimal. | Perform a wider range-finding experiment (e.g., 0.001 µM to 100 µM). Confirm FGFR3 expression and activation in your cell line. Optimize the incubation time; some inhibitors may require longer exposure to elicit a response. |
| Inconsistent IC50 values across experiments | Variations in cell passage number, cell health, or reagent quality.[5][6] | Use cells within a consistent and low passage number range. Regularly monitor cell morphology and viability.[4] Use fresh, high-quality reagents and ensure consistent lot numbers for critical components. |
| High background signal in the assay | Incomplete cell lysis, non-specific antibody binding (for antibody-based assays), or issues with the detection reagent. | Ensure complete cell lysis by optimizing lysis buffer and incubation time. Test different blocking buffers and concentrations to minimize background.[7] Ensure the detection reagent is properly prepared and not expired. |
Experimental Protocols & Data Presentation
Representative IC50 Values for a Pan-FGFR Inhibitor (Erdafitinib/JNJ-42756493)
The following table summarizes IC50 values for the pan-FGFR inhibitor erdafitinib in various neuroblastoma cell lines, which can serve as a reference for designing experiments with this compound.
| Cell Line | IC50 (µM) |
| SK-N-AS | >10 |
| SK-N-BE(2)-C | 8.48 |
| SK-N-DZ | 0.02 |
| SK-N-FI | 0.03 |
| SK-N-SH | 0.02 |
| Data from a study on neuroblastoma cell lines treated with JNJ-42756493 for 72 hours.[1] |
Protocol: Cell Viability Assay for Dose-Response Curve Generation
This protocol outlines a general method for determining the IC50 of this compound using a colorimetric cell viability assay (e.g., WST-1 or MTT).
Materials:
-
FGFR3-expressing cancer cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., WST-1)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in complete medium. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 10 µM).
-
Include a vehicle control (e.g., DMSO at the same final concentration as the highest drug concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or controls.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 72 hours). This incubation time may need to be optimized.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent (e.g., 10 µL of WST-1) to each well.
-
Incubate for the recommended time (e.g., 1-4 hours).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no-cell control).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized viability against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.
-
Visualizations
FGFR3 Signaling Pathway
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. marinbio.com [marinbio.com]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 6. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis (copy) [labroots.com]
- 7. azurebiosystems.com [azurebiosystems.com]
dealing with inconsistent Fgfr3-IN-6 activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent activity and other experimental challenges encountered with Fgfr3-IN-6.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3). It functions as an ATP-competitive inhibitor, binding to the kinase domain of FGFR3 and preventing the transfer of phosphate from ATP to its substrates. This blocks the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation in FGFR3-dependent cancer cells.
Q2: What is the reported potency of this compound?
This compound has a reported IC50 value of less than 350 nM for FGFR3. For more specific IC50 values of other selective FGFR3 inhibitors in various cell lines, please refer to the data tables below.
Q3: How should I dissolve and store this compound?
This compound is soluble in DMSO at a concentration of 10 mM. For in vitro experiments, it is recommended to prepare a stock solution in DMSO and store it at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles. For in vivo studies, various formulations can be prepared, often involving solvents like PEG400, Tween 80, and carboxymethyl cellulose.
Q4: In which cancer types are FGFR3 alterations most common?
Aberrations in the FGFR3 gene, including mutations, fusions, and amplifications, are frequently observed in several cancer types. They are particularly prevalent in urothelial carcinoma (bladder cancer), with mutations found in up to 20% of metastatic cases. Other cancers with notable frequencies of FGFR3 alterations include glioblastoma, gliomas (mainly FGFR3-TACC3 fusions), and certain types of squamous non-small cell lung cancer.
Troubleshooting Guide
Inconsistent Inhibitory Activity in Cell-Based Assays
| Observed Problem | Potential Cause | Recommended Solution |
| Higher than expected IC50 value or lack of potency. | 1. Compound Degradation: Improper storage or handling of this compound. | - Ensure the compound is stored at the recommended temperature (-20°C or -80°C). - Prepare fresh dilutions from a new stock solution. - Avoid repeated freeze-thaw cycles of the stock solution. |
| 2. Cell Line Resistance (Intrinsic): The cell line may not be dependent on FGFR3 signaling. | - Verify the FGFR3 status of your cell line (expression, mutations, or fusions) via Western blot, PCR, or sequencing. - Select a cell line known to be sensitive to FGFR3 inhibition (e.g., certain bladder cancer or multiple myeloma cell lines). | |
| 3. Cell Line Resistance (Acquired): Prolonged exposure to the inhibitor may have led to resistance. | - Test for known resistance mechanisms, such as upregulation of bypass signaling pathways (e.g., PI3K/AKT, EGFR/ERBB). - Consider combination therapy with inhibitors of the identified bypass pathway. | |
| 4. Assay Conditions: Suboptimal assay parameters. | - Optimize cell seeding density and incubation time. - Ensure the inhibitor concentration range is appropriate to generate a full dose-response curve. | |
| High variability between replicate wells. | 1. Uneven Cell Seeding: Inconsistent number of cells per well. | - Ensure a homogenous cell suspension before and during seeding. - Use a multichannel pipette for seeding and be consistent with the technique. |
| 2. Edge Effects: Evaporation from wells on the edge of the plate. | - Do not use the outer wells of the microplate for experimental samples. Fill them with media or PBS to maintain humidity. | |
| 3. Compound Precipitation: Inhibitor coming out of solution at higher concentrations. | - Visually inspect the wells for any precipitate after adding the compound. - If precipitation is observed, consider using a lower top concentration or a different solvent system if compatible with the assay. | |
| Unexpected cell death at low concentrations. | 1. Off-Target Effects: The inhibitor may be affecting other kinases or cellular processes. | - Perform a literature search for known off-target effects of this compound or similar FGFR inhibitors. - If possible, perform a kinase panel screen to identify potential off-targets. |
| 2. Solvent Toxicity: High concentrations of DMSO can be toxic to some cell lines. | - Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) and consistent across all wells, including controls. |
Issues with Downstream Signaling Analysis (Western Blot)
| Observed Problem | Potential Cause | Recommended Solution |
| No change in p-FGFR3, p-ERK, or p-AKT levels after treatment. | 1. Ineffective Inhibition: See "Higher than expected IC50 value" section above. | - Confirm the activity of your this compound stock. - Use a positive control inhibitor known to work in your system. |
| 2. Inappropriate Time Point: Protein phosphorylation can be transient. | - Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 4h, 24h) to determine the optimal time point for observing changes in phosphorylation. | |
| 3. Poor Antibody Quality: The antibody may not be specific or sensitive enough. | - Use a validated antibody for your application (Western blot). - Run a positive control lysate to confirm antibody performance. | |
| 4. Issues with Protein Extraction/Handling: Phosphatases may have dephosphorylated your target proteins. | - Always use phosphatase and protease inhibitors in your lysis buffer. - Keep samples on ice or at 4°C during preparation. | |
| Inconsistent phosphorylation levels between experiments. | 1. Variation in Cell Culture Conditions: Differences in cell confluency, serum starvation, or ligand stimulation. | - Standardize cell culture protocols, including seeding density and confluency at the time of treatment. - If studying ligand-induced phosphorylation, ensure consistent serum starvation and ligand concentration/incubation time. |
| 2. Variation in Western Blot Protocol: Inconsistent loading, transfer, or antibody incubation. | - Perform a total protein quantification to ensure equal loading. - Use a loading control (e.g., GAPDH, β-actin) to normalize for loading differences. - Standardize all incubation times and temperatures. |
Data Presentation
Table 1: IC50 Values of Selective FGFR Inhibitors in Different Cell Lines
| Inhibitor | Cell Line | FGFR3 Status | IC50 (nM) | Reference |
| Infigratinib (BGJ398) | Ba/F3 | FGFR3-TACC3 | ~1 | |
| Erdafitinib | Ba/F3 | FGFR3-TACC3 | ~2 | |
| AZD4547 | SK-N-SH (Neuroblastoma) | Not specified | <10,000 | |
| AZD4547 | SK-N-BE(2)-C (Neuroblastoma) | Not specified | <10,000 | |
| JNJ-42756493 | SK-N-SH (Neuroblastoma) | Not specified | 20 | |
| JNJ-42756493 | SK-N-AS (Neuroblastoma) | Not specified | 8480 |
Note: Data for this compound in specific cell lines is limited. The table provides data for other selective FGFR inhibitors to offer a comparative perspective.
Experimental Protocols
General Protocol for a Cell Viability Assay (e.g., MTT/XTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. It is advisable to prepare intermediate dilutions to minimize pipetting errors. The final DMSO concentration should be kept constant and low (e.g., <0.5%).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) in a cell culture incubator.
-
Assay: Add the viability reagent (e.g., MTT, XTT) to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
General Protocol for Western Blot Analysis of FGFR3 Signaling
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat with this compound at various concentrations for the desired time. Include a vehicle control. If studying ligand-induced signaling, serum-starve the cells before adding the ligand with or without the inhibitor.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix the lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-FGFR3, anti-FGFR3, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: FGFR3 Signaling Pathway and the Point of Inhibition by this compound.
Caption: Troubleshooting workflow for inconsistent this compound activity.
Caption: Overview of potential resistance mechanisms to FGFR3 inhibitors.
Fgfr3-IN-6 lot-to-lot variability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering lot-to-lot variability and other issues during experiments with Fgfr3-IN-6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3) with an IC50 value of less than 350 nM.[1][2] It functions by competing with ATP for the binding site in the kinase domain of FGFR3, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. Dysregulation of the FGFR3 signaling cascade is implicated in various cancers and developmental disorders.[3]
Q2: What are the common causes of lot-to-lot variability with this compound?
Lot-to-lot variability in small molecule inhibitors like this compound can stem from several factors:
-
Manufacturing and Purity: Subtle differences in the synthetic process between batches can lead to variations in the purity profile. The presence of impurities, even in small amounts, can significantly alter the apparent IC50 value of the compound.[4]
-
Compound Stability and Storage: Improper storage conditions, such as exposure to light, moisture, or frequent freeze-thaw cycles, can lead to degradation of the compound. This compound should be stored under the conditions recommended in the Certificate of Analysis.[1]
-
Solubility Issues: Incomplete solubilization of the powder or precipitation of the compound from a stock solution can lead to inaccurate concentrations and inconsistent experimental results.
-
Handling and Experimental Error: Pipetting inaccuracies, improper dilution techniques, and variations in cell culture conditions or reagent quality can all contribute to variability.[5]
Q3: How can I minimize the impact of lot-to-lot variability in my experiments?
To mitigate the effects of lot-to-lot variability, consider the following best practices:
-
Request and Review the Certificate of Analysis (CoA): Always obtain the CoA for each new lot of this compound. Compare the purity, appearance, and any other specified parameters with previous lots.
-
Perform a Bridging Study: When switching to a new lot, perform a side-by-side comparison with the old lot using a standardized experimental protocol. This will help you determine if a correction factor is needed to ensure consistency in your results.[6]
-
Aliquot and Store Properly: Upon receipt, dissolve the entire vial of this compound in a suitable solvent (e.g., DMSO) at a high concentration, and then create single-use aliquots to be stored at -80°C. This minimizes freeze-thaw cycles.
-
Regularly Validate Experimental Systems: Ensure that your cell lines are healthy and free of contamination, and that all other reagents are of high quality and within their expiration dates.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values between different lots of this compound.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Different Purity Profiles | 1. Compare the purity data on the Certificate of Analysis (CoA) for each lot. 2. Consider that even minor impurities can have a significant impact on biological activity.[4] 3. If a significant discrepancy is observed, contact the supplier for clarification. |
| Compound Degradation | 1. Ensure the compound has been stored correctly as per the manufacturer's instructions (typically -20°C or -80°C for long-term storage). 2. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Inaccurate Compound Concentration | 1. Verify that the compound was fully dissolved when preparing the stock solution. Gentle warming or vortexing may be necessary. 2. Use calibrated pipettes for all dilutions. 3. Prepare fresh dilutions from the stock solution for each experiment. |
| Variations in Assay Conditions | 1. Standardize all assay parameters, including cell density, incubation times, and reagent concentrations. 2. Use a positive control (a known FGFR3 inhibitor) and a negative control (vehicle) in every experiment. |
Issue 2: Reduced or no inhibitory effect observed with a new lot of this compound.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Compound Insolubility | 1. Confirm the solubility of this compound in your chosen solvent. For example, it is soluble at 10 mM in DMSO.[2] 2. Visually inspect the stock solution for any precipitate before making dilutions. If precipitation is observed, gently warm the solution. |
| Degraded Compound | 1. If the compound was not stored properly or is old, it may have degraded. 2. Test the new lot in a simple, well-characterized assay, such as a biochemical kinase assay, to confirm its activity. |
| Cell Line Issues | 1. Ensure the cells are expressing the target, FGFR3. Verify expression by Western blot or qPCR. 2. Confirm that the cells are healthy and in the logarithmic growth phase. 3. Check for mycoplasma contamination. |
Issue 3: Increased off-target effects or cellular toxicity with a new lot.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Presence of Toxic Impurities | 1. Review the CoA for any information on impurities. 2. Perform a dose-response curve to assess the cytotoxicity of the new lot and compare it to previous lots. 3. If toxicity is observed at concentrations where it was not previously seen, contact the supplier. |
| Solvent Toxicity | 1. Ensure the final concentration of the solvent (e.g., DMSO) in your assay is not exceeding a non-toxic level (typically <0.5%). 2. Run a vehicle-only control to assess the effect of the solvent on your cells. |
Data Presentation
Table 1: Key Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C25H23FN8O2 | [2] |
| Molecular Weight | 486.50 | [2] |
| IC50 (FGFR3) | < 350 nM | [1][2] |
| Solubility | 10 mM in DMSO | [2] |
| Storage | Refer to Certificate of Analysis | [1] |
Table 2: Example Certificate of Analysis Parameters for a Small Molecule Inhibitor
| Parameter | Typical Specification | Importance for Lot-to-Lot Consistency |
| Appearance | White to off-white solid | A change in color or form could indicate degradation or impurities. |
| Purity (by HPLC) | ≥98% | A lower purity can result in a less potent compound and the presence of off-target effects. |
| Identity (by ¹H NMR and MS) | Conforms to structure | Confirms that the correct compound has been synthesized. |
| Solubility | Clear solution at specified concentration | Inconsistent solubility can lead to inaccurate dosing. |
| Residual Solvents | Within acceptable limits | High levels of residual solvents can be toxic to cells. |
Experimental Protocols
Protocol 1: Western Blot for Assessing FGFR3 Phosphorylation
This protocol is designed to assess the inhibitory activity of this compound by measuring the phosphorylation of FGFR3 in a cell-based assay.
Materials:
-
Cell line expressing FGFR3 (e.g., RT112, KMS-11)[7]
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
FGF2 ligand (optional, for stimulating FGFR3)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-FGFR3 (p-FGFR3), anti-total-FGFR3 (t-FGFR3), anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-6 hours prior to treatment.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 1-2 hours).
-
Ligand Stimulation (Optional): If investigating ligand-induced phosphorylation, add FGF2 (e.g., 20 ng/mL) for a short period (e.g., 15-30 minutes) before cell lysis.[7]
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-p-FGFR3, anti-t-FGFR3, and loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the p-FGFR3 signal to the t-FGFR3 signal.
Protocol 2: Cell Proliferation Assay (e.g., BrdU or MTS/XTT)
This protocol measures the effect of this compound on the proliferation of FGFR3-dependent cancer cell lines.
Materials:
-
FGFR3-dependent cell line
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Cell proliferation assay kit (e.g., BrdU, MTS, or XTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at a low density (e.g., 2,000-5,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound or vehicle (DMSO).
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 48-72 hours).
-
Assay Measurement: Follow the manufacturer's protocol for the chosen proliferation assay to measure cell viability or DNA synthesis.
-
Data Analysis: Plot the cell viability/proliferation against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: Simplified FGFR3 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for troubleshooting lot-to-lot variability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of impurities on IC50 values of P450 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. myadlm.org [myadlm.org]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. Cell-based screen identifies porphyrins as FGFR3 activity inhibitors with therapeutic potential for achondroplasia and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Western Blots After Fgfr3-IN-6 Treatment
Welcome to the technical support center for troubleshooting Western blot experiments involving the inhibitor Fgfr3-IN-6. This guide is designed for researchers, scientists, and drug development professionals to help identify and solve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome on my Western blot after treating cells with this compound?
A1: this compound is a selective inhibitor of the Fibroblast Growth Factor Receptor 3 (FGFR3). Upon successful treatment, you should observe a decrease in the phosphorylation of FGFR3 at key tyrosine residues (e.g., Tyr653/654)[1][2]. Consequently, you should also see a reduction in the phosphorylation of downstream signaling proteins such as ERK1/2 (p44/42 MAPK), AKT, and STATs[3]. The total protein levels of FGFR3 and its downstream targets may or may not change, depending on the cell type and the duration of the treatment. Some studies have shown that prolonged inhibition of Hsp90, a chaperone protein for FGFR3, can lead to the degradation of the receptor.
Q2: I see multiple bands for my total FGFR3 antibody. Is this normal?
A2: Yes, it is common to observe multiple bands for FGFR3. These bands typically represent different glycosylation states of the receptor. You may see an immature, unglycosylated form around 98 kDa, an intermediate form at approximately 120 kDa, and a fully glycosylated, mature form on the plasma membrane at around 130 kDa[2][4][5]. The mature 130 kDa form is the one that is typically activated by ligand binding[2][4].
Q3: What are the key downstream signaling pathways of FGFR3 that I should probe for?
A3: The primary downstream signaling cascades activated by FGFR3 include the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways[3]. Probing for the phosphorylated forms of key proteins in these pathways (e.g., p-ERK, p-AKT, p-STAT) is a good strategy to confirm the inhibitory effect of this compound.
Q4: Can this compound affect the expression of total FGFR3?
A4: While the primary mechanism of this compound is to inhibit the kinase activity, some targeted inhibitors can lead to the downregulation and degradation of their target receptor over time[6]. It is advisable to always include a total FGFR3 antibody in your Western blot to monitor any changes in the overall protein level.
Troubleshooting Guide
Below are common problems encountered during Western blotting after this compound treatment, presented in a question-and-answer format.
| Problem | Possible Causes | Suggested Solutions |
| No change in p-FGFR3 or downstream signaling after treatment | 1. Ineffective concentration of this compound: The concentration used may be too low to inhibit FGFR3 in your specific cell line. | Perform a dose-response experiment to determine the optimal concentration of this compound for your system. |
| 2. Insufficient treatment time: The incubation time may not be long enough to observe a significant decrease in phosphorylation. | Conduct a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal treatment duration. | |
| 3. Cell line resistance: The cells may have intrinsic or acquired resistance to FGFR3 inhibition. This can be due to mutations in the FGFR3 gene or activation of alternative signaling pathways[3]. | Sequence the FGFR3 gene in your cell line to check for mutations. Investigate other potential compensatory signaling pathways. | |
| 4. Inactive inhibitor: The this compound compound may have degraded. | Ensure proper storage of the inhibitor as per the manufacturer's instructions and use a fresh stock if necessary. | |
| Decreased p-FGFR3 but no change in downstream signaling | 1. Signal pathway crosstalk: Other receptor tyrosine kinases (RTKs) or signaling pathways might be compensating for the loss of FGFR3 signaling. | Investigate the activity of other RTKs that might be active in your cell model. Consider using a broader kinase inhibitor panel to identify compensatory mechanisms. |
| 2. Sub-optimal antibody for downstream target: The antibody for the downstream target may not be sensitive enough to detect subtle changes in phosphorylation. | Validate your phospho-specific antibodies for downstream targets using positive and negative controls. | |
| Unexpected bands appear or disappear after treatment | 1. Off-target effects of this compound: At higher concentrations, the inhibitor might affect other kinases, leading to unexpected changes in the phosphoproteome. | Use the lowest effective concentration of this compound as determined by your dose-response curve. Consult literature for known off-target effects of similar FGFR inhibitors[3]. |
| 2. Protein degradation or modification: The treatment may be inducing protein degradation or post-translational modifications of other proteins[7]. | Include protease and phosphatase inhibitors in your lysis buffer and handle samples on ice to minimize degradation[7][8]. | |
| 3. Antibody non-specificity: The antibody may be cross-reacting with other proteins. | Use highly specific monoclonal antibodies and validate their specificity with appropriate controls (e.g., knockout/knockdown cell lysates). | |
| Weak or no signal for all bands (including loading control) | 1. General Western blot issues: Problems with protein extraction, quantification, gel electrophoresis, transfer, or antibody incubation are common culprits. | Review your entire Western blot protocol for potential errors. Ensure complete transfer of proteins to the membrane by staining with Ponceau S. Optimize antibody concentrations and incubation times[9][10]. |
| 2. Low protein abundance: The target proteins may be expressed at very low levels in your cells. | Increase the amount of protein loaded per lane. Consider enriching your protein of interest through immunoprecipitation[7][9]. | |
| High background on the blot | 1. Inadequate blocking: The blocking step may be insufficient to prevent non-specific antibody binding. | Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk, or vice versa)[9][10]. |
| 2. Antibody concentration too high: The primary or secondary antibody concentration may be excessive. | Titrate your antibodies to determine the optimal concentration that gives a strong signal with low background[9]. | |
| 3. Insufficient washing: Inadequate washing can leave behind unbound antibodies. | Increase the number and duration of wash steps[7]. |
Experimental Protocols
Cell Lysis and Protein Extraction for Western Blotting
-
Cell Treatment: Plate cells and grow to desired confluency. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the predetermined amount of time.
-
Cell Harvest: After treatment, place the culture plates on ice. Aspirate the media and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer (or a suitable alternative) supplemented with protease and phosphatase inhibitors to each plate. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
-
Sample Preparation: Mix the desired amount of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
Western Blotting Protocol
-
Gel Electrophoresis: Load equal amounts of protein for each sample onto an SDS-PAGE gel. Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. Confirm successful transfer by staining the membrane with Ponceau S.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-FGFR3, anti-total-FGFR3, anti-p-ERK, anti-total-ERK, etc.) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
Visualizations
Caption: FGFR3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blotting after this compound treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biological Significance and Targeting of the FGFR Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The physical basis of FGFR3 response to fgf1 and fgf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of fibroblast growth factor receptor 3-dependent lung adenocarcinoma with a human monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. biocompare.com [biocompare.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - IN [thermofisher.com]
- 10. bosterbio.com [bosterbio.com]
Technical Support Center: Addressing Fgfr3-IN-6 Resistance in Long-Term Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Fgfr3-IN-6 in long-term experiments. The information provided is based on published studies of FGFR inhibitors and general principles of acquired drug resistance. It should be adapted and validated for the specific experimental context involving this compound.
Troubleshooting Guides
This section addresses common issues encountered during the development and characterization of this compound resistant cell lines.
| Problem | Possible Cause | Suggested Solution |
| Cells are not developing resistance to this compound. | Drug concentration is too high, leading to excessive cell death. | Start with a lower, sub-lethal dose (e.g., IC20-IC30) and gradually increase the concentration as cells recover and proliferate. |
| Drug concentration is too low to exert selective pressure. | Ensure the starting concentration is sufficient to inhibit proliferation by at least 50% (IC50) and escalate the dose as tolerance develops. | |
| The parental cell line is not dependent on the FGFR3 pathway. | Confirm FGFR3 activation (e.g., mutation, fusion, amplification) in the parental cell line via sequencing, FISH, or western blot for phosphorylated FGFR3 and downstream effectors. | |
| Insufficient duration of drug exposure. | Developing resistance is a long-term process that can take several months. Continue the dose escalation for an extended period.[1] | |
| Resistant cells show a high degree of heterogeneity in their response. | The resistant population is composed of clones with different resistance mechanisms. | Isolate single-cell clones from the resistant pool by limiting dilution or single-cell sorting to characterize individual resistance mechanisms. |
| The resistance phenotype is unstable. | Maintain a low concentration of this compound in the culture medium to ensure continuous selective pressure.[2] | |
| Cannot identify the mechanism of resistance. | The resistance mechanism is not a common on-target mutation. | Investigate off-target mechanisms such as activation of bypass signaling pathways (e.g., PI3K/AKT, MAPK, EGFR) via phospho-proteomic arrays or western blotting.[3] |
| The resistance is mediated by epigenetic changes or altered drug efflux. | Perform RNA sequencing to identify changes in gene expression, or use inhibitors of drug efflux pumps to see if sensitivity is restored. | |
| Combination therapy is not effective in overcoming resistance. | The chosen combination does not target the specific bypass pathway. | Identify the activated bypass pathway in the resistant cells to select a more appropriate combination partner (e.g., a PI3K inhibitor if the PI3K/AKT pathway is activated).[3] |
| The resistant cells have developed a secondary mutation that confers resistance to both inhibitors. | Sequence the target genes of both inhibitors in the combination-treated resistant cells to check for new mutations. |
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of resistance to FGFR inhibitors?
A1: Resistance to FGFR inhibitors can be broadly categorized into two types:
-
On-target resistance: This involves genetic alterations in the FGFR3 gene itself, which prevent the inhibitor from binding effectively. Common mechanisms include:
-
Gatekeeper mutations: These mutations are located in the ATP-binding pocket of the kinase domain and sterically hinder the binding of the inhibitor. For FGFR3, mutations analogous to V564F in FGFR2 could confer resistance.[4]
-
Other kinase domain mutations: Mutations such as N540K, V555M, V555L, and L608V in FGFR3 have been identified in patients who developed resistance to FGFR inhibitors.[4][5][6]
-
-
Off-target resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on FGFR3. Common bypass pathways include:
-
PI3K/AKT/mTOR pathway activation: Upregulation of this pathway is a frequent mechanism of resistance.[3]
-
MAPK pathway reactivation: Downstream components of the MAPK pathway can be reactivated despite FGFR3 inhibition.
-
Activation of other receptor tyrosine kinases (RTKs): Upregulation of other RTKs like EGFR or ERBB family members can provide an alternative route for cell survival and proliferation.[3][7]
-
Q2: How can I confirm if my resistant cell line has an on-target mutation in FGFR3?
A2: To confirm an on-target mutation, you should sequence the kinase domain of the FGFR3 gene in your resistant cell line and compare it to the parental cell line. Sanger sequencing of the relevant exons is a common method. If you suspect a novel mutation, next-generation sequencing (NGS) can provide a more comprehensive analysis.
Q3: What are the first steps to investigate off-target resistance?
A3: A good first step is to perform a phospho-RTK array to screen for the activation of a wide range of receptor tyrosine kinases. Alternatively, you can use western blotting to check the phosphorylation status of key downstream signaling molecules like AKT, ERK, and S6 ribosomal protein in your resistant cells compared to the parental cells, both in the presence and absence of this compound.
Q4: What are some potential combination strategies to overcome this compound resistance?
A4: Based on the known resistance mechanisms, rational combination strategies include:
-
This compound + PI3K inhibitor: If you observe activation of the PI3K/AKT pathway in your resistant cells.[3]
-
This compound + MEK inhibitor: If there is reactivation of the MAPK pathway.
-
This compound + EGFR/ERBB inhibitor: If you detect upregulation of EGFR or other ERBB family members.[7]
-
This compound + a next-generation FGFR inhibitor: Some newer FGFR inhibitors are designed to be effective against common resistance mutations.[8]
Q5: How do I determine the optimal concentrations for combination therapy experiments?
A5: To determine the optimal concentrations, you should perform a dose-response matrix experiment where you treat the resistant cells with varying concentrations of both this compound and the combination drug. You can then use software like CompuSyn to calculate the combination index (CI), which indicates whether the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Data Presentation
Table 1: IC50 Values of Various FGFR Inhibitors in Sensitive and Resistant Cell Lines.
| Cell Line | FGFR3 Alteration | Resistance Mutation | Inhibitor | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Change |
| Ba/F3 | FGFR3::TACC3 | None (WT) | Erdafitinib | 25 | N/A | N/A |
| Ba/F3 | FGFR3::TACC3 | N540K | Erdafitinib | 25 | 125 | 5 |
| Ba/F3 | FGFR3::TACC3 | V555M | Erdafitinib | 25 | >1000 | >40 |
| RT112 | FGFR3-TACC3 | None (WT) | PD173074 | ~2000 | N/A | N/A |
| RT112-DR | FGFR3-TACC3 | None (HRAS mut) | PD173074 | N/A | ~11000 | ~5.5 |
Note: The data presented here are illustrative and compiled from various sources on different FGFR inhibitors. Researchers should generate their own data for this compound.
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a general method for generating acquired resistance to this compound in a cancer cell line with a known dependency on the FGFR3 pathway.[1][5]
Materials:
-
Parental cancer cell line with known FGFR3 activation (e.g., FGFR3 mutation or fusion).
-
Complete cell culture medium.
-
This compound (dissolved in a suitable solvent like DMSO).
-
Cell counting solution (e.g., trypan blue).
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo).
Procedure:
-
Determine the initial IC50 of this compound:
-
Plate the parental cells at an appropriate density in 96-well plates.
-
Treat the cells with a range of this compound concentrations for 72-96 hours.
-
Perform a cell viability assay and calculate the IC50 value.
-
-
Initiate long-term drug treatment:
-
Culture the parental cells in the presence of this compound at a concentration equal to the IC20-IC30.
-
Continuously culture the cells, changing the medium with fresh this compound every 2-3 days.
-
-
Dose escalation:
-
Once the cells have recovered and are proliferating at a steady rate, increase the concentration of this compound by 1.5 to 2-fold.
-
Monitor the cells closely. It is common for a significant portion of the cells to die after each dose escalation.
-
Allow the surviving cells to repopulate the culture vessel before the next dose escalation.
-
-
Establishment of the resistant line:
-
Repeat the dose escalation process until the cells can proliferate in the presence of a high concentration of this compound (e.g., 5-10 times the initial IC50).
-
At this point, the cell line is considered resistant.
-
-
Validation of resistance:
-
Perform a cell viability assay on both the parental and the newly generated resistant cell line with a range of this compound concentrations.
-
A significant increase in the IC50 value for the resistant cell line confirms the resistance phenotype.
-
-
Cryopreservation:
-
Cryopreserve aliquots of the resistant cell line at different passage numbers. It is also advisable to freeze down cells at intermediate stages of the dose escalation process.
-
Protocol 2: Characterization of Resistance Mechanisms
1. Analysis of On-Target Mutations:
-
Genomic DNA extraction: Extract genomic DNA from both parental and resistant cell lines.
-
PCR amplification: Amplify the exons of the FGFR3 kinase domain using specific primers.
-
Sanger sequencing: Sequence the PCR products to identify any mutations in the resistant cell line compared to the parental line.
2. Analysis of Bypass Pathway Activation:
-
Protein extraction: Lyse parental and resistant cells, with and without this compound treatment, to extract total protein.
-
Western blotting: Perform western blot analysis to assess the phosphorylation status of key signaling proteins, including:
-
p-FGFR3, total FGFR3
-
p-AKT, total AKT
-
p-ERK, total ERK
-
p-S6, total S6
-
p-EGFR, total EGFR
-
-
Phospho-RTK array: For a broader screen, use a phospho-RTK array to simultaneously assess the activation of multiple receptor tyrosine kinases.
Mandatory Visualizations
Caption: FGFR3 signaling pathway activation and downstream effects.
Caption: Mechanisms of resistance to this compound.
Caption: Workflow for developing and characterizing resistance.
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Non-Invasive Methods to Monitor Mechanisms of Resistance to Tyrosine Kinase Inhibitors in Non-Small-Cell Lung Cancer: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promocell.com [promocell.com]
- 5. Development and Characterization of Three Novel FGFR Inhibitor Resistant Cervical Cancer Cell Lines to Help Drive Cervical Cancer Research [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Technical Support Center: Optimizing Fgfr3-IN-6 for In Vivo Research
Welcome to the technical support center for Fgfr3-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo application of this compound, with a specific focus on improving its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3).[1][2] FGFR3 is a receptor tyrosine kinase that, when activated by fibroblast growth factors (FGFs), triggers downstream signaling pathways involved in cell proliferation, differentiation, and survival.[3][4][5] Dysregulation of FGFR3 signaling is implicated in various cancers and developmental disorders.[3][6][7] this compound exerts its effect by blocking the kinase activity of FGFR3, thereby inhibiting these downstream pathways.[5]
Q2: I am observing poor efficacy of this compound in my animal model. What could be the underlying issue?
A2: Poor in vivo efficacy of a small molecule inhibitor like this compound can stem from several factors. A primary consideration is low bioavailability, which may be due to poor solubility, limited permeability across biological membranes, or rapid metabolism.[8][9][10] It is crucial to assess the pharmacokinetic properties of your specific formulation to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
Q3: What is known about the solubility of this compound?
A3: this compound is reported to be soluble in DMSO at a concentration of 10 mM.[2] However, its aqueous solubility is likely to be low, a common characteristic of many kinase inhibitors.[10] This low aqueous solubility can be a significant hurdle for achieving adequate oral bioavailability.
Q4: What are some general strategies to improve the bioavailability of kinase inhibitors like this compound?
A4: Several formulation strategies can be employed to enhance the oral absorption of poorly water-soluble kinase inhibitors:
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in a polymer matrix in an amorphous state, which can improve its dissolution rate and solubility.[11]
-
Lipid-Based Formulations: Incorporating the inhibitor into lipid-based systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can enhance its solubilization in the gastrointestinal tract.[8][9]
-
Lipophilic Salts: Preparing a lipophilic salt of the inhibitor can increase its solubility in lipidic excipients, facilitating higher drug loading in lipid-based formulations.[8][9]
-
Nanonization: Reducing the particle size of the drug to the nanoscale can increase its surface area, leading to improved dissolution and bioavailability.[10]
-
Use of Excipients: Co-administration with absorption enhancers or inhibitors of efflux transporters can also improve bioavailability.[12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or variable plasma concentrations of this compound after oral administration. | Poor aqueous solubility leading to incomplete dissolution in the gastrointestinal tract. | 1. Formulation Optimization: Experiment with different formulation strategies known to enhance the solubility of kinase inhibitors. Refer to the "Experimental Protocols" section for examples. 2. Particle Size Reduction: Consider micronization or nanomilling of the this compound powder. |
| High inter-individual variability in therapeutic response. | Food effects on drug absorption. The presence of food, particularly high-fat meals, can significantly alter the absorption of lipophilic drugs.[10] | 1. Standardize Administration Conditions: Administer this compound in a consistent manner with respect to the feeding schedule of the animals (e.g., fasted or fed state). 2. Investigate Food Effects: Conduct a pilot study to assess the impact of food on the pharmacokinetics of your chosen formulation. |
| Precipitation of the compound upon dilution of DMSO stock for in vivo dosing. | Low aqueous solubility of this compound. DMSO is a strong organic solvent, and the compound may crash out when introduced into an aqueous environment. | 1. Use of Co-solvents: Prepare the dosing solution using a mixture of solvents that are biocompatible and can maintain the solubility of the compound. See Protocol 1 for an example. 2. Formulate as a Suspension: If solubility remains an issue, consider preparing a homogenous suspension. See Protocol 2 for an example. |
| Lack of dose-proportional increase in plasma exposure. | Saturation of absorption mechanisms. | 1. Evaluate Different Formulations: An improved formulation may overcome absorption saturation. 2. Consider Alternative Administration Routes: If oral bioavailability remains a challenge, explore other routes such as intravenous (IV) or intraperitoneal (IP) injection, though these may have different pharmacokinetic profiles. |
Experimental Protocols
Disclaimer: The following protocols are examples and may require optimization for your specific experimental needs and animal model.
Protocol 1: Preparation of a Solubilizing Vehicle for Oral Gavage
This protocol is suitable for initial in vivo screening to assess the efficacy of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80 (Polysorbate 80)
-
Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve this compound in a minimal amount of DMSO to create a stock solution (e.g., 50 mg/mL). Ensure complete dissolution.
-
In a separate tube, prepare the vehicle by mixing PEG400, Tween 80, and saline. A common ratio is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.
-
Slowly add the this compound DMSO stock solution to the vehicle while vortexing to prevent precipitation.
-
Visually inspect the final formulation for any signs of precipitation. If the solution is clear, it is ready for administration.
-
Administer the formulation to the animals via oral gavage at the desired dose.
Protocol 2: Preparation of a Suspension for Oral Gavage
This protocol is an alternative when solubility in a clear solution cannot be achieved at the desired concentration.
Materials:
-
This compound
-
0.5% (w/v) Carboxymethyl cellulose (CMC) in water
-
0.25% (v/v) Tween 80 in water
Procedure:
-
Prepare the vehicle by dissolving Tween 80 in the 0.5% CMC solution.
-
Weigh the required amount of this compound.
-
Triturate the this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while continuously mixing to form a homogenous suspension.
-
Ensure the suspension is uniformly mixed before each administration.
-
Administer the suspension to the animals via oral gavage at the desired dose.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the FGFR3 signaling pathway and a general workflow for improving the in vivo bioavailability of a small molecule inhibitor like this compound.
Caption: Simplified FGFR3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for improving the in vivo bioavailability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A validated mathematical model of FGFR3-mediated tumor growth reveals pathways to harness the benefits of combination targeted therapy and immunotherapy in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel FGFR3 Splice Variant Preferentially Expressed in African American Prostate Cancer Drives Aggressive Phenotypes and Docetaxel Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights of fibroblast growth factor receptor 3 aberrations in pan-cancer and their roles in potential clinical treatment | Aging [aging-us.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lonza.com [lonza.com]
- 12. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches | MDPI [mdpi.com]
Fgfr3-IN-6 quality control and purity assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Fgfr3-IN-6, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3).
I. Quality Control and Purity Assessment
Ensuring the quality and purity of this compound is critical for obtaining reliable and reproducible experimental results. Below are typical specifications and methods for assessing the quality of this compound.
Table 1: Representative Quality Control Data for this compound
| Parameter | Specification | Method |
| Identity | ||
| Molecular Formula | C₂₅H₂₃FN₈O₂ | - |
| Molecular Weight | 486.50 g/mol [1] | Mass Spectrometry |
| ¹H NMR | Conforms to structure | Nuclear Magnetic Resonance |
| Purity | ||
| Purity by HPLC | ≥98% | High-Performance Liquid Chromatography |
| Physical Properties | ||
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | ≥10 mM in DMSO[1] | Visual Inspection |
Note: The data presented in this table is representative of a high-quality batch of a small molecule inhibitor. Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific data.
Experimental Protocols for Quality Control
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Purpose: To determine the purity of the this compound compound.
-
Method:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Use a C18 reverse-phase column.
-
Employ a gradient elution method with two mobile phases:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Set the flow rate to 1.0 mL/min.
-
Monitor the elution profile using a UV detector at a wavelength of 254 nm.
-
The purity is calculated by dividing the area of the main peak by the total area of all peaks.
-
2. Mass Spectrometry (MS) for Identity Confirmation
-
Purpose: To confirm the molecular weight of this compound.
-
Method:
-
Prepare a dilute solution of this compound in a suitable solvent.
-
Infuse the sample into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
The observed mass-to-charge ratio (m/z) should correspond to the expected molecular weight of this compound plus a proton ([M+H]⁺).
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Purpose: To confirm the chemical structure of this compound.
-
Method:
-
Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., DMSO-d₆).
-
Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
The chemical shifts, splitting patterns, and integration of the observed peaks should be consistent with the known structure of this compound.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 10 mM.[1] For aqueous buffers, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it into the aqueous medium. Avoid repeated freeze-thaw cycles of the DMSO stock solution.
Q2: How should I store this compound?
A2: this compound should be stored as a solid at -20°C for long-term storage. DMSO stock solutions can be stored at -20°C in aliquots to minimize freeze-thaw cycles. Always refer to the supplier's Certificate of Analysis for specific storage recommendations.
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective inhibitor of the FGFR3 tyrosine kinase.[2] It is designed to bind to the ATP-binding pocket of the FGFR3 kinase domain, thereby preventing the phosphorylation of downstream signaling molecules.
Q4: What are the known off-target effects of FGFR inhibitors?
A4: As a class, FGFR inhibitors can have on-target toxicities due to the role of FGFR signaling in normal physiology. Common side effects observed with FGFR inhibitors in clinical settings include hyperphosphatemia, ocular toxicities (such as dry eyes and retinal detachment), skin and nail changes, and gastrointestinal issues.[3][4][5][6] Researchers should be aware of these potential effects and monitor their experimental systems accordingly.
III. Troubleshooting Guides
A. Inconsistent or No Inhibition in Biochemical Assays
| Observed Problem | Possible Cause | Troubleshooting Steps |
| No or weak inhibition of FGFR3 kinase activity. | Incorrect inhibitor concentration. | - Verify the dilution calculations and ensure the final concentration in the assay is correct. - Prepare fresh dilutions from the stock solution. |
| Degraded inhibitor. | - Use a fresh aliquot of the this compound stock solution. - If degradation is suspected, verify the compound's purity by HPLC. | |
| Inactive enzyme. | - Use a new batch of recombinant FGFR3 enzyme. - Ensure the enzyme has been stored and handled correctly. | |
| Assay conditions are not optimal. | - Verify the ATP concentration in the assay. High ATP levels can compete with ATP-competitive inhibitors. - Ensure the buffer components and pH are optimal for both enzyme activity and inhibitor binding. | |
| High variability between replicates. | Pipetting errors. | - Use calibrated pipettes and ensure proper pipetting technique. - Prepare a master mix of reagents to minimize variability. |
| Incomplete mixing. | - Ensure thorough mixing of all components in the assay wells. |
B. Inconsistent or No Effect in Cell-Based Assays
| Observed Problem | Possible Cause | Troubleshooting Steps |
| No or weak effect on FGFR3 signaling or cell viability. | Low cellular uptake or high efflux of the inhibitor. | - Increase the incubation time with this compound. - Consider using a cell line with lower expression of efflux pumps (e.g., P-glycoprotein). |
| Inhibitor instability in cell culture medium. | - Refresh the medium with freshly diluted this compound at regular intervals for long-term experiments. | |
| Cell line is not dependent on FGFR3 signaling. | - Confirm that the cell line used expresses activated FGFR3 and that its proliferation or survival is dependent on this pathway.[7] | |
| Serum components in the medium are interfering with the inhibitor. | - Reduce the serum concentration in the cell culture medium during the inhibitor treatment, if possible. | |
| Cell toxicity at low concentrations. | Off-target effects. | - Test the effect of this compound on a control cell line that does not express FGFR3. - Perform a kinase panel screen to identify potential off-target kinases. |
| Solvent (DMSO) toxicity. | - Ensure the final concentration of DMSO in the cell culture medium is below a toxic level (typically <0.5%). |
IV. Visualizations
FGFR3 Signaling Pathway
Caption: Simplified FGFR3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Quality Control
Caption: General workflow for the quality control assessment of this compound.
Troubleshooting Decision Tree for Cell-Based Assays
Caption: Decision tree for troubleshooting lack of efficacy in cell-based assays.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Practical Management of Adverse Events Associated With FGFR Inhibitors for Cholangiocarcinoma for the Advanced Practice Provider - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. onclive.com [onclive.com]
- 7. FGFR3 is expressed and is important for survival in INA-6, a human myeloma cell line without a t(4;14) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of FGFR Inhibitors in Bladder Cancer: Erdafitinib vs. a Selective FGFR3 Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the pan-FGFR inhibitor, erdafitinib, with a representative selective FGFR3 inhibitor, Fgfr3-IN-6. Due to the limited public availability of preclinical data for this compound, this guide will utilize data from other selective FGFR inhibitors as a proxy to facilitate a meaningful comparison of their respective therapeutic approaches in bladder cancer.
Erdafitinib (Balversa®), a potent pan-fibroblast growth factor receptor (FGFR) tyrosine kinase inhibitor, has received FDA approval for the treatment of locally advanced or metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations.[1][2][3] this compound is a potent and selective FGFR3 inhibitor, positioned as a research tool to investigate the specific role of FGFR3 in cancer biology.[4] This guide will delve into their mechanisms of action, preclinical and clinical data, and the experimental methodologies used to evaluate their efficacy.
Mechanism of Action and Signaling Pathway
Both erdafitinib and this compound target the FGFR signaling pathway, which, when constitutively activated by mutations or fusions, can drive tumor cell proliferation, survival, and angiogenesis.[1] Erdafitinib broadly inhibits FGFR1, FGFR2, FGFR3, and FGFR4, while this compound is designed to be selective for FGFR3.[3][4]
The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This initiates a cascade of downstream signaling, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to changes in gene expression that promote tumorigenesis. Both inhibitors act by competing with ATP for the kinase domain's binding pocket, thereby preventing phosphorylation and subsequent pathway activation.
Quantitative Data Summary
The following tables summarize the available quantitative data for erdafitinib and representative selective FGFR inhibitors. It is important to note the absence of publicly available data for this compound.
| Compound | Target(s) | IC50 (FGFR3) | Bladder Cancer Cell Line Potency | Reference |
| Erdafitinib | Pan-FGFR (FGFR1-4) | Not specified | Potent inhibition of FGFR phosphorylation and cell viability in FGFR-altered cell lines | [3] |
| This compound | Selective FGFR3 | < 350 nM | Data not available | [4] |
Table 1: In Vitro Potency and Selectivity
| Compound | Study Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| Erdafitinib | Previously treated patients with FGFR3-mutated metastatic or unresectable urothelial cancer (THOR study, Cohort 1) | 35.3% | 5.6 months | 12.1 months | [1] |
| Chemotherapy | Control arm in the THOR study (Cohort 1) | 8.5% | 2.7 months | 7.8 months | [1] |
Table 2: Clinical Efficacy of Erdafitinib in Bladder Cancer
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of research findings. Below are representative protocols for key experiments used to characterize FGFR inhibitors.
Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Methodology:
-
Recombinant human FGFR3 kinase domain is incubated with the test compound (e.g., this compound or erdafitinib) at varying concentrations in a kinase buffer.
-
A substrate peptide and ATP (often radiolabeled, e.g., [γ-³³P]ATP) are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP.
-
The amount of incorporated phosphate is quantified using a scintillation counter or other appropriate detection method.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay
Objective: To assess the effect of a compound on the proliferation and viability of cancer cells.
Methodology:
-
Bladder cancer cell lines with known FGFR3 alterations (e.g., RT112, SW780) and wild-type cell lines are seeded in 96-well plates.
-
After allowing the cells to adhere, they are treated with a range of concentrations of the test compound.
-
Cells are incubated for a specified period (e.g., 72 hours).
-
A viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) is added to each well.
-
The signal (luminescence, absorbance, or fluorescence) is measured using a plate reader.
-
The results are expressed as a percentage of the vehicle-treated control, and IC50 values are determined.
In Vivo Tumor Xenograft Study
Objective: To evaluate the antitumor efficacy of a compound in a living organism.
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously implanted with human bladder cancer cells harboring FGFR3 alterations.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The test compound is administered orally or via another appropriate route at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
At the end of the study, tumors may be excised for further analysis (e.g., western blotting for target engagement).
-
Efficacy is assessed by comparing the tumor growth inhibition in the treated groups to the control group.
Discussion and Future Perspectives
Erdafitinib has demonstrated a significant clinical benefit for patients with FGFR-altered bladder cancer compared to chemotherapy.[1] Its pan-FGFR activity, however, may contribute to a broader range of side effects. Selective FGFR3 inhibitors like this compound are valuable tools for dissecting the specific contribution of FGFR3 to bladder cancer pathogenesis. The development of highly selective FGFR3 inhibitors for clinical use could potentially offer a more targeted therapeutic approach with an improved safety profile.
Future research should focus on head-to-head preclinical studies comparing the efficacy and toxicity of pan-FGFR versus selective FGFR3 inhibitors in various bladder cancer models, including those with different FGFR3 alterations. Furthermore, investigating mechanisms of acquired resistance to both classes of inhibitors will be crucial for developing next-generation therapies and combination strategies to improve long-term outcomes for patients with FGFR-driven bladder cancer.
References
A Comparative Guide to FGFR3 Inhibitors: Infigratinib vs. Fgfr3-IN-6
For researchers and drug development professionals investigating therapies targeting Fibroblast Growth Factor Receptor 3 (FGFR3) mutations, a clear understanding of the available pharmacological tools is paramount. This guide provides a comparative overview of two such agents: infigratinib, a clinically evaluated pan-FGFR inhibitor, and Fgfr3-IN-6, a research-grade selective FGFR3 inhibitor.
While infigratinib has been the subject of numerous preclinical and clinical studies, providing a wealth of publicly available data, this compound remains a less characterized compound primarily available for research purposes. This guide will present the known data for both, highlighting the significant disparity in the depth of their scientific validation.
Mechanism of Action and Signaling Pathway
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration.[1][2] Ligand binding to the extracellular domain of FGFR induces receptor dimerization and autophosphorylation of the intracellular kinase domain. This activation triggers downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are critical for cell survival and growth.[2][3] In several cancers, activating mutations, fusions, or amplifications of FGFR genes lead to constitutive signaling, driving tumor progression.[4][5][6]
Both infigratinib and this compound are designed to inhibit the kinase activity of FGFR3, thereby blocking these downstream oncogenic signals. They are ATP-competitive inhibitors, binding to the ATP-binding pocket of the FGFR kinase domain and preventing its phosphorylation.[3][4][7]
Below is a diagram illustrating the FGFR3 signaling pathway and the point of inhibition for these compounds.
Figure 1. FGFR3 Signaling Pathway and Inhibition. This diagram shows the activation of the FGFR3 receptor by FGF ligands, leading to the activation of downstream MAPK and PI3K-AKT pathways that promote cell proliferation and survival. Infigratinib and this compound inhibit the kinase activity of FGFR3, blocking these signals.
Comparative Performance Data
A significant challenge in directly comparing this compound and infigratinib is the limited availability of public data for this compound. The information for this compound is currently restricted to supplier-provided data, while infigratinib has been extensively studied.
| Feature | This compound | Infigratinib (BGJ398) |
| Target(s) | Selective FGFR3 Inhibitor | Selective FGFR1, FGFR2, and FGFR3 Inhibitor[8][9] |
| IC50 (FGFR3) | < 350 nM[10] | 2 nM[3] |
| IC50 (FGFR1) | Data not available | 1.1 nM[3] |
| IC50 (FGFR2) | Data not available | 1 nM[3] |
| Development Stage | Preclinical / Research Use Only | Clinical (Approved for certain cancers)[9] |
| Reported Activity | Potent and selective FGFR3 inhibition in biochemical assays.[10] | Anti-tumor activity in preclinical models with FGFR2 or FGFR3 alterations and clinical efficacy in patients with FGFR2 fusion-positive cholangiocarcinoma and FGFR3-altered urothelial carcinoma.[4][11][12] |
Table 1. High-level comparison of this compound and infigratinib.
Infigratinib: A Deeper Dive
Given the extensive data available for infigratinib, this section provides a more detailed summary of its performance and experimental validation.
Biochemical and Cellular Activity
Infigratinib is a potent inhibitor of FGFR1, FGFR2, and FGFR3. Biochemical assays have demonstrated low nanomolar IC50 values against these receptors.[3] Cellular assays have confirmed its ability to inhibit FGFR signaling and suppress the growth of cancer cell lines with activating FGFR alterations.[5]
| Assay Type | Cell Line | FGFR Alteration | Key Findings |
| Kinase Inhibition | N/A | Recombinant Kinases | IC50: FGFR1 (1.1 nM), FGFR2 (1 nM), FGFR3 (2 nM)[3] |
| Cell Proliferation | UM-UC-14 | FGFR3 mutation | Inhibition of cell growth |
| Downstream Signaling | SNU-16 | FGFR2 amplification | Inhibition of p-FGFR, p-ERK, and p-AKT |
| Xenograft Model | Mouse | FGFR2 or FGFR3 alterations | Suppression of tumor growth[4] |
Table 2. Summary of preclinical data for infigratinib.
Clinical Efficacy
Infigratinib has undergone clinical evaluation in various cancers with FGFR alterations. It has shown notable anti-tumor activity in patients with cholangiocarcinoma harboring FGFR2 fusions and in patients with urothelial carcinoma with FGFR3 genetic alterations.[11][12] However, the development of infigratinib for oncology indications has been discontinued.[13] It is currently being investigated for the treatment of achondroplasia, a genetic disorder caused by activating mutations in FGFR3.[9]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key experiments used to characterize FGFR inhibitors like infigratinib.
Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified FGFR kinase.
-
Reagents: Recombinant human FGFR1, FGFR2, and FGFR3 kinase domains, ATP, and a substrate peptide (e.g., poly(Glu, Tyr) 4:1).
-
Procedure:
-
The inhibitor (at various concentrations) is pre-incubated with the FGFR kinase in a reaction buffer.
-
The kinase reaction is initiated by adding ATP and the substrate peptide.
-
The reaction is allowed to proceed for a defined time at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as a radiometric assay (measuring incorporation of 32P-ATP) or an ELISA-based method with a phospho-specific antibody.
-
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Proliferation Assay
This assay measures the effect of an inhibitor on the growth of cancer cell lines.
-
Cell Lines: Cancer cell lines with known FGFR3 mutations (e.g., UM-UC-14) and wild-type cell lines as controls.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with a range of concentrations of the inhibitor or a vehicle control (e.g., DMSO).
-
After a set incubation period (e.g., 72 hours), cell viability is assessed using a reagent such as CellTiter-Glo® (which measures ATP levels) or by staining with crystal violet.
-
-
Data Analysis: The viability of treated cells is normalized to the vehicle-treated control cells. The GI50 (concentration for 50% growth inhibition) is calculated from the resulting dose-response curve.
Western Blotting for Downstream Signaling
This technique is used to assess the phosphorylation status of key proteins in the FGFR signaling pathway.
-
Procedure:
-
Cells are treated with the inhibitor or vehicle for a specific duration.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for phosphorylated and total forms of FGFR, ERK, and AKT.
-
Following incubation with secondary antibodies, the protein bands are visualized using chemiluminescence.
-
-
Data Analysis: The intensity of the bands for the phosphorylated proteins is normalized to the total protein levels to determine the extent of signaling inhibition.
Below is a diagram illustrating a typical experimental workflow for evaluating an FGFR inhibitor.
Figure 2. Experimental Workflow for FGFR Inhibitor Evaluation. This flowchart outlines the typical progression of preclinical studies for an FGFR inhibitor, from initial biochemical and cellular characterization to in vivo efficacy and safety assessment.
Conclusion
In the comparison between this compound and infigratinib, there is a clear and substantial difference in the amount of available scientific data. Infigratinib is a well-characterized, potent inhibitor of FGFR1-3 with demonstrated preclinical and clinical activity against cancers with FGFR alterations. While its development in oncology has been halted, the extensive public data makes it a valuable reference compound for researchers.
This compound, on the other hand, is presented as a selective FGFR3 inhibitor for research use, but lacks the published, peer-reviewed data necessary for a thorough evaluation of its performance and selectivity against other kinases. Researchers considering this compound for their studies should be aware of this data gap and may need to conduct extensive in-house validation to characterize its activity and selectivity.
For drug development professionals, the story of infigratinib provides important insights into the clinical potential and challenges of targeting the FGFR pathway. The lack of data on this compound means it is not currently a viable candidate for clinical development without substantial further investigation.
References
- 1. FGFR3 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Infigratinib for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Preclinical evaluation of 3D185, a novel potent inhibitor of FGFR1/2/3 and CSF-1R, in FGFR-dependent and macrophage-dominant cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fibroblast growth factor receptors in cancer: genetic alterations, diagnostics, therapeutic targets and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is Infigratinib used for? [synapse.patsnap.com]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. Infigratinib - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. bridgebio.com [bridgebio.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. FGFR Inhibition Provides Significant Activity in Patients With UTUC, FGFR3 Alterations | GU Oncology Now [guoncologynow.com]
Head-to-Head Comparison: Fgfr3-IN-6 and Pemigatinib in FGFR3-Driven Research
For researchers and drug development professionals investigating therapeutic interventions for cancers driven by Fibroblast Growth Factor Receptor 3 (FGFR3) alterations, a clear understanding of the available chemical probes and clinical candidates is paramount. This guide provides a head-to-head comparison of Fgfr3-IN-6, a research compound, and pemigatinib, an FDA-approved therapeutic, focusing on their biochemical activity, selectivity, and the signaling pathways they target.
Executive Summary
Pemigatinib is a potent and selective inhibitor of FGFR isoforms 1, 2, and 3, with extensive preclinical and clinical data supporting its efficacy in FGFR-driven malignancies. In contrast, this compound is a research chemical with limited publicly available data, primarily from commercial suppliers, indicating its potential as an FGFR3 inhibitor. This guide aims to summarize the existing data to aid researchers in selecting the appropriate tool for their studies.
Data Presentation
Table 1: Biochemical Potency and Selectivity
| Compound | Target | IC50 (nM) | Selectivity Profile | Data Source |
| Pemigatinib | FGFR1 | 0.4[1][2][3] | Highly selective for FGFR1/2/3 over FGFR4 and a panel of other kinases.[1][2] Weaker activity against FGFR4 (IC50 = 30 nM).[1][2][3] Minimal activity against VEGFR2 (IC50 = 182 nM) and c-KIT (IC50 = 266 nM).[1][2] | Published preclinical studies |
| FGFR2 | 0.5[1][2][3] | |||
| FGFR3 | 1.0[1][2][3] | |||
| This compound | FGFR3 | < 350 | Data on selectivity against other FGFR isoforms and kinases is not publicly available. | Commercial supplier |
Table 2: Cellular Activity
| Compound | Cell Line | Target Aberration | Effect | Data Source |
| Pemigatinib | Various cancer cell lines | FGFR1, FGFR2, or FGFR3 alterations | Inhibits FGFR phosphorylation and downstream signaling; selectively inhibits growth of FGFR-activated tumor cell lines.[1][4][5] | Published preclinical studies |
| This compound | Not specified | Not specified | No publicly available data on cellular activity. | - |
Experimental Protocols
Biochemical Kinase Inhibition Assay (for Pemigatinib):
The inhibitory activity of pemigatinib against FGFR1, FGFR2, FGFR3, and FGFR4 was determined using enzymatic assays with recombinant human FGFR kinases. The half maximal inhibitory concentration (IC50) values were calculated from the dose-response curves. These assays were performed at the Michaelis-Menten constant (Km) of ATP for each respective enzyme.[1][2]
Cellular Proliferation Assay (for Pemigatinib):
The effect of pemigatinib on the growth of tumor cell lines with and without FGFR alterations was assessed. Cells were treated with varying concentrations of pemigatinib for a specified period (e.g., 72 hours). Cell viability was measured using standard methods such as CellTiter-Glo®. IC50 values were determined from the resulting dose-response curves.
Western Blot Analysis (for Pemigatinib):
To assess the inhibition of FGFR signaling, cancer cell lines with FGFR alterations were treated with pemigatinib for a defined time. Cell lysates were then subjected to SDS-PAGE and immunoblotting using antibodies against phosphorylated and total FGFR, as well as downstream signaling proteins like ERK, FRS2, and STAT5.[2][6]
Signaling Pathway and Experimental Workflow Visualization
To understand the mechanism of action of these inhibitors, it is crucial to visualize the FGFR3 signaling pathway they target.
Caption: Simplified FGFR3 signaling cascade and the point of inhibition.
The following diagram illustrates a typical experimental workflow for evaluating an FGFR inhibitor.
Caption: Standard workflow for preclinical evaluation of FGFR inhibitors.
Conclusion
Pemigatinib is a well-characterized, potent, and selective inhibitor of FGFR1/2/3 with a proven track record in both preclinical and clinical settings. It serves as a robust tool for studying FGFR-driven cancers and as a benchmark for the development of new FGFR inhibitors.
This compound, based on the limited available information, is presented as an FGFR3 inhibitor. However, the lack of comprehensive, peer-reviewed data on its potency, selectivity, and cellular activity necessitates caution. Researchers considering this compound for their studies should be aware of these limitations and may need to perform extensive in-house validation. For studies requiring a well-validated and selective FGFR inhibitor, pemigatinib represents the more reliable choice. Further public disclosure of experimental data for this compound is required for a more thorough and direct comparison.
References
- 1. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Targeting FGFRs by pemigatinib induces G1 phase cell cycle arrest, cellular stress and upregulation of tumor suppressor microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pemigatinib for adults with previously treated, locally advanced or metastatic cholangiocarcinoma with FGFR2 fusions/rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Fgfr3-IN-6 and Other Tyrosine Kinase Inhibitors in FGFR3-Altered Cancers
For researchers, scientists, and drug development professionals, understanding the landscape of cross-resistance among tyrosine kinase inhibitors (TKIs) targeting Fibroblast Growth Factor Receptor 3 (FGFR3) is critical for advancing cancer therapy. This guide provides a comparative analysis of Fgfr3-IN-6 and other prominent TKIs, supported by experimental data on their performance against various resistance mechanisms.
Introduction to FGFR3 Inhibition and Resistance
The FGFR signaling pathway is a key regulator of cell proliferation, differentiation, and migration.[1] Aberrant FGFR3 activation, often through mutations or gene fusions, is a known driver in several cancers, including urothelial carcinoma.[2][3] While FGFR TKIs have shown significant promise, their efficacy can be limited by the emergence of drug resistance.[4] Common mechanisms of resistance include on-target secondary mutations in the FGFR3 kinase domain, particularly the "gatekeeper" mutation V555M, and activation of bypass signaling pathways.[4]
This guide focuses on comparing the activity of various TKIs against wild-type and mutated FGFR3, providing a framework for understanding and potentially overcoming clinical resistance.
Comparative Efficacy of FGFR TKIs Against Resistance Mutations
The development of resistance to FGFR inhibitors is a significant clinical challenge. The following table summarizes the in vitro efficacy (IC50 values) of several TKIs against wild-type FGFR3 and clinically relevant resistance mutations. Lower IC50 values indicate greater potency.
| Tyrosine Kinase Inhibitor | Wild-Type FGFR3 IC50 (nM) | FGFR3 V555M (Gatekeeper) IC50 (nM) | Other Resistance Mutations | Key Findings |
| This compound | < 350[5] | Data Not Available | Data Not Available | Reported as a potent and selective FGFR3 inhibitor, but public data on its performance against resistance mutations is limited.[5] |
| Erdafitinib | Data Not Available | Data Not Available | Active against some non-gatekeeper mutations. | Approved for urothelial carcinoma with FGFR3 alterations.[4] Resistance can emerge through various mutations. |
| Infigratinib (BGJ398) | Data Not Available | High Resistance | Shows cross-resistance to other FGFR inhibitors. | Development of resistance is a known issue. |
| AZD4547 | Data Not Available | Markedly less sensitive | Less effective against the V561M gatekeeper mutation in the structurally similar FGFR1.[4] | Becomes ineffective after the appearance of FGFR3 gatekeeper mutations.[4] |
| Dovitinib (TKI258) | Data Not Available | Retains inhibitory effect | A poly-kinase inhibitor that can retain activity against both FGFR1 and FGFR3 gatekeeper mutations.[4] | Its multi-targeted nature may lead to different resistance profiles. |
| Futibatinib (TAS-120) | Data Not Available | Data Not Available | Can overcome resistance to infigratinib or Debio 1347 caused by certain gatekeeper mutations. | An irreversible inhibitor showing promise in overcoming acquired resistance. |
Note: "Data Not Available" indicates that specific quantitative data for direct comparison was not found in the reviewed literature. The provided information is based on qualitative descriptions from the cited sources.
Experimental Methodologies
The data presented in this guide is derived from various preclinical studies employing established experimental protocols to assess TKI efficacy and resistance.
Cell Viability and IC50 Determination
-
Cell Lines: Ba/F3 cells, a murine pro-B cell line, are commonly used. These cells are dependent on interleukin-3 (IL-3) for survival and can be genetically engineered to express specific kinases, such as FGFR3 and its mutants. Their survival then becomes dependent on the activity of the expressed kinase, making them an ideal model to study the effects of kinase inhibitors.
-
Assay Principle: Cells are cultured in the presence of varying concentrations of the TKI. After a set incubation period (typically 72 hours), cell viability is measured using a colorimetric assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Data Analysis: The luminescence signal, which is proportional to the number of viable cells, is plotted against the drug concentration. The IC50 value, the concentration of the inhibitor that reduces cell viability by 50%, is then calculated using non-linear regression analysis.
Western Blotting for Signaling Pathway Analysis
-
Purpose: To assess the inhibition of downstream signaling pathways activated by FGFR3.
-
Procedure: Cells are treated with the TKI for a specific duration, after which they are lysed to extract proteins. Protein concentrations are determined, and equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Detection: The separated proteins are transferred to a membrane, which is then incubated with primary antibodies specific for phosphorylated (activated) forms of signaling proteins (e.g., p-ERK, p-AKT) and total protein levels. Following incubation with a secondary antibody conjugated to an enzyme, a chemiluminescent substrate is added to visualize the protein bands. The intensity of the bands indicates the level of protein phosphorylation.
Signaling Pathways and Resistance Mechanisms
The development of resistance to FGFR TKIs can occur through two primary mechanisms: on-target mutations that prevent drug binding and the activation of alternative "bypass" signaling pathways that circumvent the need for FGFR3 signaling.
On-Target Resistance: The Gatekeeper Mutation
The V555M "gatekeeper" mutation in FGFR3 is a well-characterized mechanism of acquired resistance. This mutation, located in the ATP-binding pocket of the kinase domain, sterically hinders the binding of many TKIs, rendering them less effective.
References
The Synergistic Potential of FGFR3 Inhibition with Chemotherapy: A Comparative Guide
While specific preclinical or clinical data on the synergistic effects of Fgfr3-IN-6 with chemotherapy are not currently available in the public domain, a growing body of research on other selective and pan-FGFR inhibitors demonstrates significant potential for combination therapies in enhancing anti-tumor efficacy. This guide provides a comparative overview of the synergistic effects observed when combining FGFR inhibitors with conventional chemotherapy agents, supported by available experimental data and methodologies.
Dysregulation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a key driver in various cancers, promoting tumor cell proliferation, survival, and angiogenesis.[1][2] FGFR3, in particular, is frequently altered in urothelial carcinoma and other solid tumors.[3][4][5] Targeted inhibition of FGFR3, therefore, presents a promising therapeutic strategy. Combining FGFR inhibitors with standard-of-care chemotherapy is being actively explored to overcome drug resistance and improve patient outcomes.[1][6]
Understanding the FGFR3 Signaling Pathway
Activation of FGFR3 by its fibroblast growth factor (FGF) ligands triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. These include the RAS-MAPK, PI3K-AKT, JAK-STAT, and PLCγ pathways, which are crucial for cell proliferation and survival.[1] FGFR inhibitors can block these oncogenic signals, making cancer cells more susceptible to the cytotoxic effects of chemotherapy.
Caption: FGFR3 signaling pathway and the point of intervention for FGFR inhibitors.
Synergistic Effects of FGFR Inhibitors with Chemotherapy: Preclinical Evidence
Several studies have demonstrated the synergistic anti-tumor effects of combining FGFR inhibitors with various chemotherapy agents across different cancer types.
Combination with Taxanes (Paclitaxel)
The combination of FGFR inhibitors with paclitaxel has shown promise in preclinical models of endometrial, non-small cell lung, and gastric cancers.
| FGFR Inhibitor | Chemotherapy | Cancer Type | Key Findings | Reference |
| PD173074 | Paclitaxel | Endometrial Cancer | Synergistic activity in FGFR2-mutant cell lines and potentiation of cytostatic effect in a subset of FGFR2 wild-type cell lines. | [1][7] |
| AZD4547 | Nab-paclitaxel | Non-Small Cell Lung Cancer | Synergistic antitumor effects in vitro and in vivo, leading to cell cycle arrest in the G2/M phase and promotion of apoptosis. | [6] |
| Dovitinib | Nab-paclitaxel | Gastric Cancer | Additive effect on tumor growth inhibition, leading to tumor regression and a significant extension of lifespan in xenograft models. | [8][9][10] |
Combination with Anthracyclines (Doxorubicin)
In endometrial cancer cell lines, the combination of an FGFR inhibitor with doxorubicin has demonstrated synergistic effects.
| FGFR Inhibitor | Chemotherapy | Cancer Type | Key Findings | Reference |
| PD173074 | Doxorubicin | Endometrial Cancer | Synergistic activity observed in FGFR2-mutant cell lines. | [1][7] |
Combination with Platinum-Based Agents (Cisplatin)
The potentiation of cisplatin's efficacy by FGFR inhibition has been observed in ovarian and lung cancer models.
| FGFR Inhibitor | Chemotherapy | Cancer Type | Key Findings | Reference |
| FGFR1/2 shRNA | Cisplatin | Ovarian Cancer | Reduction in cisplatin IC50 (>50%) and increased apoptosis in cells with silenced FGFR1 or FGFR2. | [11][12] |
| BGJ398 | Cisplatin | Lung Squamous Cell Carcinoma | Potentiation of response to FGFR inhibition in FGFR1-overexpressing tumors and prolonged animal survival in patient-derived xenograft models. | [13][14][15] |
Combination with Antimetabolites (Gemcitabine)
Synergistic interactions between FGFR inhibitors and gemcitabine have been reported in pancreatic cancer and cholangiocarcinoma.
| FGFR Inhibitor | Chemotherapy | Cancer Type | Key Findings | Reference |
| NVP-BGJ398 | Gemcitabine | Pancreatic Cancer | Synergistic sensitization of cancer cells to gemcitabine-mediated inhibition of proliferation and cell cycle progression. | [16][17] |
| Pemigatinib | Gemcitabine | Cholangiocarcinoma | Synergistic antitumor effect in cholangiocarcinoma with FGF pathway activation. | [18] |
| Infigratinib | Gemcitabine | Cholangiocarcinoma | Enhanced antitumor effect of gemcitabine through downregulation of FGFR/AKT/mTOR and EMT signaling pathways. | [19] |
Experimental Protocols
The assessment of synergistic effects between FGFR inhibitors and chemotherapy typically involves a series of in vitro and in vivo experiments.
In Vitro Synergy Assessment
A common workflow for evaluating drug synergy in cell culture is outlined below.
Caption: A generalized workflow for in vitro assessment of drug synergy.
Key Methodologies:
-
Cell Viability Assays: Assays such as MTS or WST-1 are used to determine the dose-response curves for each drug individually and in combination. This data is essential for calculating synergy.
-
Combination Index (CI) Calculation: The Chou-Talalay method is a widely accepted approach to quantify drug interactions. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
-
Mechanism of Action Studies: To understand how the drugs work together, researchers often use techniques like:
-
Western Blotting: To analyze changes in key signaling proteins downstream of FGFR3 and in pathways related to cell survival and apoptosis (e.g., p-ERK, p-AKT, cleaved PARP, cleaved caspase-3).[8][9]
-
Flow Cytometry: To assess the effects of the combination treatment on the cell cycle distribution and the induction of apoptosis.[6]
-
In Vivo Studies
Promising in vitro results are typically followed by in vivo validation using animal models.
-
Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice. The mice are then treated with the FGFR inhibitor, chemotherapy, or the combination, and tumor growth is monitored over time.[8][13]
-
Patient-Derived Xenograft (PDX) Models: Tumors from patients are directly implanted into mice. These models are considered more representative of the patient's tumor and its response to treatment.[13][14]
Conclusion
The available preclinical data strongly suggest that combining FGFR inhibitors with various classes of chemotherapy can lead to synergistic or additive anti-tumor effects. This approach holds the potential to enhance treatment efficacy, overcome resistance mechanisms, and improve outcomes for patients with FGFR-driven cancers. While specific data for this compound is lacking, the consistent synergistic findings with other FGFR inhibitors provide a strong rationale for its investigation in combination with chemotherapy. Further research, including well-designed clinical trials, is necessary to translate these promising preclinical findings into effective therapeutic strategies for patients.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | FGFR inhibitors combined with nab-paclitaxel - A promising strategy to treat non-small cell lung cancer and overcome resistance [frontiersin.org]
- 7. Fibroblast growth factor receptor inhibition synergizes with Paclitaxel and Doxorubicin in endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted FGFR/VEGFR/PDGFR inhibition with dovitinib enhances the effects of nab-paclitaxel in preclinical gastric cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeted FGFR/VEGFR/PDGFR inhibition with dovitinib enhances the effects of nab-paclitaxel in preclinical gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Inhibition of FGFR2 and FGFR1 increases cisplatin sensitivity in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of FGFR2 and FGFR1 increases cisplatin sensitivity in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Cisplatin Increases Sensitivity to FGFR Inhibition in Patient-Derived Xenograft Models of Lung Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synergistic Pharmacodynamic Effects of Gemcitabine and Fibroblast Growth Factor Receptor Inhibitors on Pancreatic Cancer Cell Cycle Kinetics and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synergistic Pharmacodynamic Effects of Gemcitabine and Fibroblast Growth Factor Receptor Inhibitors on Pancreatic Cancer Cell Cycle Kinetics and Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The combination of gemcitabine plus an anti-FGFR inhibitor can have a synergistic antitumor effect on FGF-activating cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibition of FGFR2 enhances chemosensitivity to gemcitabine in cholangiocarcinoma through the AKT/mTOR and EMT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Evaluation of FGFR3 Inhibitor and Immunotherapy Combinations: A Comparative Guide
A Note on Fgfr3-IN-6: Extensive literature searches did not yield specific preclinical data for the compound "this compound" in combination with immunotherapy. Therefore, this guide provides a broader overview of the preclinical evidence for combining selective FGFR3 inhibitors with immunotherapy, using data from studies on prominent pan-FGFR inhibitors with significant FGFR3 activity, such as erdafitinib. The principles and findings discussed are expected to be broadly applicable to potent and selective FGFR3 inhibitors.
The combination of Fibroblast Growth Factor Receptor (FGFR) inhibitors with immune checkpoint inhibitors (ICIs) is a promising strategy in oncology.[1][2] Preclinical models suggest that FGFR inhibition can modulate the tumor microenvironment to be more susceptible to immunotherapy, particularly in tumors with FGFR3 alterations, which are common in urothelial carcinoma.[2][3] Tumors with FGFR3 mutations have been observed to have a lack of T-cell infiltration, and blocking the FGFR pathway may render these "cold" tumors "hot," making them more responsive to immunotherapy.[2][3]
Mechanistic Rationale for Combination Therapy
Aberrant FGFR3 signaling can drive tumor cell proliferation and survival.[4] Preclinical studies have shown that inhibition of the FGFR pathway can lead to an increase in CD4+ and CD8+ T-cell infiltration into the tumor and a decrease in regulatory T cells (Tregs).[2][5][6] This alteration of the tumor microenvironment by FGFR inhibitors is thought to enhance the anti-tumor activity of immune checkpoint inhibitors like anti-PD-1/PD-L1 antibodies.[5][6] The combination is hypothesized to deliver a dual blow to the tumor: direct inhibition of tumor cell growth via the FGFR inhibitor and unleashing a T-cell-mediated anti-tumor immune response via the checkpoint inhibitor.
Signaling Pathway and Therapeutic Intervention
The following diagram illustrates the proposed signaling pathway and the points of intervention for an FGFR3 inhibitor and an anti-PD-1/PD-L1 antibody.
Caption: Combined FGFR3 and PD-1/PD-L1 blockade.
Preclinical Efficacy Data: Erdafitinib and Anti-PD-1
The following tables summarize preclinical data from a study by Palakurthi et al. in a genetically engineered mouse model of lung cancer with an activating FGFR2 mutation, which serves as a surrogate for FGFR-driven cancers.[5][7][8]
Table 1: Tumor Growth Inhibition
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | ~1200 | - |
| Anti-PD-1 | ~1100 | ~8% |
| Erdafitinib | ~400 | ~67% |
| Erdafitinib + Anti-PD-1 | ~150 | ~87.5% |
Data are approximated from graphical representations in the source publication.[5]
Table 2: Survival Analysis
| Treatment Group | Median Survival (days) | p-value vs. Control | p-value vs. Erdafitinib |
| Vehicle Control | ~94 | - | - |
| Anti-PD-1 | ~98 | >0.05 | - |
| Erdafitinib | ~105 | <0.05 | - |
| Erdafitinib + Anti-PD-1 | ~138 | <0.0005 | <0.004 |
Data are from the source publication.[9]
Table 3: Immune Cell Infiltration in Tumors
| Treatment Group | CD4+ T cells (% of total cells) | CD8+ T cells (% of total cells) | Regulatory T cells (Tregs) (% of CD4+ T cells) |
| Vehicle Control | Low | Low | High |
| Erdafitinib | Increased | Increased | Decreased |
| Erdafitinib + Anti-PD-1 | Markedly Increased | Markedly Increased | Decreased |
Qualitative summary based on flow cytometry data from the source publication.[5][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are representative protocols based on the study by Palakurthi et al.[5][8]
Animal Model
-
Model: Genetically engineered mouse model (GEMM) of lung cancer driven by an inducible activating mutation in the kinase domain of FGFR2 (Lox-Stop-Lox-FGFR2K660N;p53mut).
-
Induction of Tumors: Lung adenocarcinomas were induced by intratracheal delivery of adenovirus-expressing Cre recombinase.
-
Tumor Monitoring: Tumor burden was monitored by magnetic resonance imaging (MRI).
Drug Administration
-
Erdafitinib: Administered orally, once daily. The specific dosage would be determined by dose-ranging studies in the model.
-
Anti-PD-1 Antibody: Administered via intraperitoneal injection, typically twice a week.
-
Treatment Duration: Treatment was initiated when tumors reached a specified size and continued for a defined period (e.g., 21 days for tumor growth inhibition studies) or until a humane endpoint was reached (for survival studies).
Efficacy Assessment
-
Tumor Volume: Measured by MRI at regular intervals. Tumor growth inhibition is calculated relative to the vehicle control group.
-
Survival: Animals are monitored daily, and survival is plotted using Kaplan-Meier curves. Statistical significance is determined using the log-rank test.
Immunophenotyping
-
Method: Flow cytometry of single-cell suspensions from tumor tissue.
-
Markers: Antibodies against various immune cell markers are used, including CD45 (total immune cells), CD3 (T cells), CD4 (helper T cells), CD8 (cytotoxic T cells), and FoxP3 (regulatory T cells).
-
Analysis: The percentage of different immune cell populations within the tumor microenvironment is quantified.
Preclinical Experimental Workflow
The diagram below outlines a typical experimental workflow for evaluating the combination of an FGFR3 inhibitor and immunotherapy in a preclinical mouse model.
Caption: A standard preclinical experimental workflow.
References
- 1. Treatment approaches for FGFR-altered urothelial carcinoma: targeted therapies and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Treatment approaches for FGFR-altered urothelial carcinoma: targeted therapies and immunotherapy [frontiersin.org]
- 3. New combination treatment brings hope to advanced bladder cancer patients - UChicago Medicine [uchicagomedicine.org]
- 4. Targeting FGFR for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. FGFR inhibition augments anti–PD-1 efficacy in murine FGFR3-mutant bladder cancer by abrogating immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Combined Effect of FGFR Inhibition and PD-1 Blockade Promotes Tumor-Intrinsic Induction of Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
Unveiling the Specificity of Infigratinib (BGJ398): A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise selectivity of a kinase inhibitor is paramount for advancing targeted therapies. This guide provides a comprehensive comparison of the inhibitory activity of Infigratinib (BGJ398), a potent FGFR inhibitor, against all four fibroblast growth factor receptor (FGFR) isoforms. Experimental data is presented to objectively assess its specificity, supported by detailed methodologies for key assays.
Infigratinib (also known as BGJ398) is a small molecule inhibitor that has demonstrated significant promise in targeting cancers driven by aberrant FGFR signaling. To rigorously evaluate its therapeutic potential and guide further research, a clear understanding of its activity profile across the entire FGFR family—FGFR1, FGFR2, FGFR3, and FGFR4—is essential. This guide summarizes the available biochemical data and outlines the experimental procedures used to determine the inhibitor's potency and selectivity.
Quantitative Comparison of Infigratinib Activity Against FGFR Isoforms
The inhibitory activity of Infigratinib against each FGFR isoform is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values of Infigratinib against the four human FGFR isoforms in biochemical assays.
| Kinase Target | Infigratinib (BGJ398) IC50 (nM) |
| FGFR1 | 0.9[1][2][3] |
| FGFR2 | 1.4[1][2][3] |
| FGFR3 | 1.0[1][2][3] |
| FGFR4 | 60[1][2][3] |
Data represents values obtained from in vitro biochemical assays.
The data clearly indicates that Infigratinib is a highly potent inhibitor of FGFR1, FGFR2, and FGFR3, with IC50 values in the low nanomolar range. Notably, its potency against FGFR4 is significantly lower, with an IC50 value approximately 60-fold higher than for FGFR3, demonstrating a clear selectivity for the FGFR1/2/3 subgroup over FGFR4.[2][3]
Experimental Methodologies
The determination of an inhibitor's specificity and potency relies on robust and reproducible experimental protocols. Below are detailed methodologies for both biochemical and cell-based assays commonly employed to characterize FGFR inhibitors like Infigratinib.
Biochemical Kinase Assays
Biochemical assays directly measure the ability of an inhibitor to block the enzymatic activity of a purified kinase. Two common methods are the LanthaScreen® Eu Kinase Binding Assay and the ADP-Glo™ Kinase Assay.
1. LanthaScreen® Eu Kinase Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is a competitive binding assay that measures the displacement of a fluorescent tracer from the ATP-binding site of the kinase by the inhibitor.
-
Principle: The assay utilizes a europium (Eu)-labeled anti-tag antibody that binds to the purified FGFR kinase and a fluorescently labeled ATP-competitive tracer. When the tracer is bound to the kinase, excitation of the europium donor results in fluorescence resonance energy transfer (FRET) to the tracer acceptor, generating a high FRET signal. An inhibitor competing with the tracer for the ATP-binding site will disrupt this interaction, leading to a decrease in the FRET signal.
-
Protocol Outline:
-
Reagent Preparation: Prepare a 5X kinase buffer, and dilute the FGFR kinase, Eu-labeled antibody, and fluorescent tracer to their working concentrations in the kinase buffer.
-
Compound Dilution: Prepare a serial dilution of the test inhibitor (e.g., Infigratinib) in DMSO, followed by a further dilution in the kinase buffer.
-
Assay Assembly: In a 384-well plate, add the test inhibitor, the kinase/antibody mixture, and the tracer.
-
Incubation: Incubate the plate at room temperature for at least one hour to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC50 value.
-
2. ADP-Glo™ Kinase Assay (Luminescence-based)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
-
Principle: The assay is performed in two steps. First, the kinase reaction is carried out with ATP and a suitable substrate. After the kinase reaction, the remaining ATP is depleted. In the second step, the ADP produced is converted back to ATP, which is then used by a luciferase to generate a luminescent signal. The intensity of the light is directly proportional to the initial kinase activity.
-
Protocol Outline:
-
Reagent Preparation: Prepare the kinase reaction buffer containing the purified FGFR enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP.
-
Compound Dilution: Prepare a serial dilution of the test inhibitor.
-
Kinase Reaction: In a 384-well plate, mix the inhibitor with the kinase reaction buffer and incubate at room temperature to allow for the kinase reaction to proceed.
-
ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent, which converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to calculate the IC50 value.
-
Cell-Based Assays
Cell-based assays are crucial for confirming the activity of an inhibitor in a more physiologically relevant context. These assays assess the inhibitor's ability to block FGFR signaling within living cells.
1. Cell Viability/Proliferation Assay
This assay determines the effect of the inhibitor on the growth and survival of cancer cell lines that are known to be dependent on FGFR signaling.
-
Principle: Cancer cell lines with specific FGFR alterations (e.g., amplifications, fusions, or activating mutations) are treated with the inhibitor. The inhibitor's ability to block the proliferation or induce cell death is measured using various methods, such as quantifying ATP levels (as an indicator of metabolically active cells) or measuring the reduction of a tetrazolium salt to a colored formazan product.
-
Protocol Outline:
-
Cell Seeding: Seed the FGFR-dependent cancer cell lines in 96- or 384-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® or MTS reagent) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to untreated control cells and plot the percentage of viable cells against the inhibitor concentration to determine the GI50 (50% growth inhibition) or IC50 value.
-
Visualizing Experimental Workflows and Biological Pathways
To further clarify the experimental processes and the biological context of FGFR inhibition, the following diagrams are provided.
Figure 1. Generalized workflow for biochemical and cell-based assays to determine inhibitor potency.
Figure 2. Simplified FGFR signaling pathway and the point of action for Infigratinib.
Figure 3. Comparative specificity of Infigratinib against FGFR isoforms based on IC50 values.
References
Navigating Resistance: A Comparative Guide to FGFR3 Inhibitor Activity Against Clinically Relevant Mutations
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to targeted therapies remains a critical challenge in oncology. This guide provides a comparative overview of the activity of various Fibroblast Growth Factor Receptor 3 (FGFR3) inhibitors against known resistance mutations. While specific experimental data on the activity of Fgfr3-IN-6 against these mutations is not currently available in the public domain, this document will serve as a valuable resource by summarizing the performance of other well-characterized FGFR3 inhibitors, offering insights into the broader landscape of FGFR inhibitor resistance and strategies to overcome it.
This compound is a potent and selective inhibitor of FGFR3 with a reported IC50 value of less than 350 nM.[1] Its chemical structure is known, and it is classified as a protein tyrosine kinase inhibitor targeting FGFR.[1][2] However, to understand its potential efficacy in a clinical setting where resistance mutations often arise, it is essential to examine the activity of other inhibitors against these mutations.
The Landscape of FGFR3 Resistance Mutations
Acquired resistance to FGFR inhibitors in cancer is frequently driven by secondary mutations within the FGFR3 kinase domain. These mutations can interfere with drug binding, leading to reactivation of downstream signaling pathways and tumor progression. Some of the most clinically relevant FGFR3 resistance mutations include:
-
Gatekeeper Mutations (e.g., V555M): This mutation, located at the "gatekeeper" residue of the ATP-binding pocket, sterically hinders the binding of many Type I ATP-competitive inhibitors.[3][4][5]
-
Molecular Brake and DFG Motif Mutations (e.g., N540K, K650E): These mutations often lead to constitutive activation of the receptor, which can reduce the relative potency of inhibitors.[6][7][8][9][10]
-
Other Kinase Domain Mutations (e.g., V553L, V553M, V555L, E587Q, L608V): These mutations can also confer resistance through various mechanisms that affect inhibitor binding or receptor conformation.[3]
Comparative Activity of FGFR Inhibitors Against Resistance Mutations
To provide a clear comparison, the following table summarizes the reported half-maximal inhibitory concentrations (IC50) of several selective FGFR inhibitors against wild-type (WT) FGFR3 and a panel of common resistance mutations. The data is derived from cellular viability assays using Ba/F3 cells engineered to express the respective FGFR3 fusion proteins.
| Inhibitor | FGFR3::TACC3 WT IC50 (nM) | N540K IC50 (nM) | V553M IC50 (nM) | V555L IC50 (nM) | V555M IC50 (nM) | L608V IC50 (nM) |
| Erdafitinib | 25.5 | 134.5 | 114.5 | 226.5 | 1058 | 154.5 |
| Pemigatinib | 12.5 | 73.5 | 165 | 121 | 1083.5 | 93 |
| Infigratinib (BGJ398) | 10 | 127 | 111 | 185 | 1251 | 133 |
| Futibatinib (TAS-120) | 18 | 79 | 67.5 | 104 | 113.5 | 73.5 |
| Debio-1347 | 10.5 | 124.5 | 114.5 | 200.5 | 1324 | 134 |
| Rogaratinib | 209 | >2500 | >2500 | >2500 | >2500 | >2500 |
| AZD4547 | 14.5 | 253 | 203.5 | 370 | 1756.5 | 215 |
| FIIN-2 | 35 | 18 | 29 | 36.5 | 45 | 32.5 |
Data adapted from a study on resistance to selective FGFR inhibitors in FGFR-driven urothelial cancer.[3]
The Promise of Covalent Inhibition
The data highlights a significant challenge: many first-generation, reversible FGFR inhibitors lose potency against key resistance mutations, particularly the V555M gatekeeper mutation. This has spurred the development of next-generation inhibitors that employ a covalent binding mechanism. These inhibitors form an irreversible bond with a cysteine residue in or near the ATP-binding pocket, providing sustained target inhibition that can overcome resistance mediated by mutations that affect reversible binding.[11][12]
Futibatinib (TAS-120) and FIIN-2 are examples of covalent inhibitors. As seen in the table, Futibatinib retains notable activity against the V555M mutation compared to most reversible inhibitors.[3] FIIN-2, a next-generation covalent inhibitor, demonstrates potent inhibition across a range of gatekeeper mutants.[11][12]
Signaling Pathways and Experimental Workflows
To understand the mechanism of FGFR3 signaling and how resistance mutations impact it, the following diagrams are provided.
Caption: FGFR3 Signaling Pathway and Impact of Resistance Mutations.
Caption: Experimental Workflow for Assessing Inhibitor Potency.
Detailed Experimental Protocols
1. Cell Line Generation for FGFR3 Fusion Proteins (Wild-Type and Mutant)
-
Cell Line: Ba/F3, a murine interleukin-3 (IL-3) dependent pro-B cell line, is commonly used as it lacks endogenous FGFR expression and is dependent on the expressed kinase for survival in the absence of IL-3.
-
Vector Construction: The human FGFR3-TACC3 fusion construct is cloned into a suitable retroviral or lentiviral expression vector. Site-directed mutagenesis is then performed on this wild-type construct to introduce the desired resistance mutations (e.g., V555M, N540K).
-
Transduction/Transfection: Ba/F3 cells are transduced with the viral vectors or transfected with the expression plasmids containing the wild-type or mutant FGFR3-TACC3 constructs.
-
Selection and Culture: Transduced/transfected cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. After an initial recovery period with IL-3, the cells are washed and cultured in medium without IL-3 to select for cells that are dependent on the expressed FGFR3 fusion for survival and proliferation.
2. Cell Viability (IC50 Determination) Assay
-
Cell Seeding: Engineered Ba/F3 cells expressing either wild-type or mutant FGFR3-TACC3 are seeded into 96-well plates at a density of approximately 5,000 cells per well in IL-3-free medium.
-
Compound Treatment: A serial dilution of the test inhibitors (e.g., this compound, erdafitinib, futibatinib) is prepared. The cells are treated with the inhibitors at a range of concentrations (typically from low nanomolar to high micromolar). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Measurement: After the incubation period, cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). This assay measures ATP levels, which correlate with the number of viable cells.
-
Data Analysis: The luminescence signal is read using a plate reader. The data is normalized to the vehicle-treated control cells. The IC50 values are calculated by fitting the dose-response curves using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software like GraphPad Prism.
Conclusion
While direct experimental evidence for the activity of this compound against resistance mutations is needed for a definitive comparison, the existing data for other FGFR inhibitors provides a critical framework for understanding the challenges and opportunities in targeting FGFR3-driven cancers. The development of next-generation covalent inhibitors represents a promising strategy to overcome the hurdle of acquired resistance. Further studies are warranted to characterize the activity profile of this compound and other novel inhibitors against a comprehensive panel of clinically relevant FGFR3 mutations to guide future drug development and clinical application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Resistance to Selective FGFR Inhibitors in FGFR-Driven Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ckb-core.genomenon.com [ckb-core.genomenon.com]
- 5. Insights of fibroblast growth factor receptor 3 aberrations in pan-cancer and their roles in potential clinical treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Landscape of activating cancer mutations in FGFR kinases and their differential responses to inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FGFR3 K650E: Gene Variant Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com:443]
- 8. Disease Variants of FGFR3 Reveal Molecular Basis for the Recognition and Additional Roles for Cdc37 in Hsp90 Chaperone System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A common FGFR3 gene mutation in hypochondroplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hypochondroplasia due to FGFR3 gene mutation (N540K) and mosaic form of Down syndrome in the same patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors. | Broad Institute [broadinstitute.org]
- 12. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fgfr3-IN-6 and Pan-FGFR Inhibitors: A Guide for Researchers
In the landscape of targeted cancer therapy, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) pathway have emerged as a critical class of drugs for various malignancies driven by FGFR aberrations. This guide provides a comparative analysis of the selective inhibitor Fgfr3-IN-6 and several broader-spectrum pan-FGFR inhibitors. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their biochemical potency, cellular activity, and the experimental methodologies used for their evaluation.
Biochemical Potency and Selectivity
A direct quantitative comparison of this compound with pan-FGFR inhibitors is challenging due to the limited publicly available data for this compound. It is reported to be a potent and selective FGFR3 inhibitor with an IC50 value of less than 350 nM.[1] However, its specific activity against other FGFR isoforms (FGFR1, FGFR2, and FGFR4) and a broader panel of kinases has not been widely disclosed.
In contrast, several pan-FGFR inhibitors have been extensively characterized, with some receiving FDA approval for clinical use. These inhibitors typically target FGFR1, FGFR2, and FGFR3 with high potency, while exhibiting lower to moderate activity against FGFR4. The biochemical potency of prominent pan-FGFR inhibitors against the four FGFR isoforms is summarized in the table below.
| Inhibitor | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| Erdafitinib | 1.2 | 2.5 | 4.6 | 5.7 | [2] |
| Pemigatinib | 0.4 | 0.5 | 1.2 | 30 | |
| Infigratinib (BGJ398) | 0.9 | 1.4 | 1.0 | 60 | |
| Futibatinib (TAS-120) | 1.8 | 1.4 | 1.6 | 3.7 | |
| AZD4547 | 0.2 | 2.5 | 1.8 | >1000 |
Table 1: Biochemical IC50 Values of Pan-FGFR Inhibitors. This table summarizes the half-maximal inhibitory concentrations (IC50) of several pan-FGFR inhibitors against the four FGFR isoforms, as determined by in vitro kinase assays. Lower values indicate higher potency.
Cellular Activity
The cellular activity of FGFR inhibitors is a critical determinant of their therapeutic potential. Pan-FGFR inhibitors have demonstrated potent anti-proliferative effects in cancer cell lines harboring FGFR alterations, such as mutations, fusions, or amplifications. For instance, infigratinib has shown efficacy in preclinical models of cholangiocarcinoma with FGFR2 fusions and urothelial carcinoma with FGFR3 alterations.[2] Similarly, erdafitinib has demonstrated significant clinical activity in patients with metastatic urothelial carcinoma harboring specific FGFR3 mutations or FGFR2/3 fusions. Pemigatinib is approved for the treatment of cholangiocarcinoma with FGFR2 fusions or rearrangements.
Due to the lack of specific public data, a detailed comparison of the cellular activity of this compound is not possible at this time.
Experimental Protocols
To facilitate the independent evaluation and comparison of FGFR inhibitors, this section provides detailed methodologies for key experiments commonly employed in their characterization.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Purified recombinant FGFR kinase (e.g., FGFR3)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Substrate (e.g., Poly(E,Y) 4:1)
-
ATP
-
Test inhibitor (e.g., this compound or pan-FGFR inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase buffer.
-
In a 384-well plate, add 1 µL of the inhibitor dilution or vehicle (DMSO control).
-
Add 2 µL of a solution containing the FGFR kinase in kinase buffer.
-
Add 2 µL of a solution containing the substrate and ATP in kinase buffer to initiate the reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line with a known FGFR alteration (e.g., a cell line expressing an activating FGFR3 mutation)
-
Complete cell culture medium
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor or vehicle control for a specified period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated cells and determine the IC50 value.
Western Blotting for FGFR Signaling Pathway Analysis
This technique is used to detect the phosphorylation status of key proteins in the FGFR signaling cascade, providing insights into the mechanism of action of an inhibitor.
Materials:
-
Cancer cell line expressing the target FGFR
-
Cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells and treat them with the test inhibitor or vehicle for the desired time.
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitor on the phosphorylation of target proteins.
Visualizing the FGFR Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Overview of the FGFR signaling cascade.
Caption: Workflow for FGFR inhibitor evaluation.
Conclusion
Pan-FGFR inhibitors represent a significant advancement in the treatment of cancers with specific FGFR alterations. Their broad activity against FGFR1, 2, and 3 makes them effective in a range of tumor types. The development of more selective inhibitors like this compound holds the promise of a more targeted therapeutic approach with a potentially improved safety profile by avoiding the inhibition of other FGFR isoforms that can lead to off-target effects. However, a comprehensive and direct comparison of this compound with existing pan-FGFR inhibitors is currently limited by the lack of publicly available, detailed biochemical and cellular data for this specific compound. Further studies are required to fully elucidate its potency, selectivity, and therapeutic potential relative to the established pan-FGFR inhibitors. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative analyses.
References
- 1. Functional Characterization of Variants of Unknown Significance of Fibroblast Growth Factor Receptors 1-4 and Comparison With AI Model–Based Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Landscape of activating cancer mutations in FGFR kinases and their differential responses to inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
Validating Anti-Tumor Efficacy: A Comparative Guide to Fgfr3-IN-6 and Alternative FGFR Inhibitors in Vivo
For researchers and drug development professionals, the in vivo validation of a targeted inhibitor is a critical step in the preclinical pipeline. This guide provides a comparative overview of the anti-tumor effects of Fgfr3-IN-6 and other prominent FGFR inhibitors, with a focus on supporting experimental data from in vivo studies. While this compound is noted for its in vitro potency, a comprehensive comparison of its in vivo efficacy is currently limited by the lack of publicly available peer-reviewed data. This guide, therefore, presents the available in vivo data for established alternative FGFR inhibitors—Erdafitinib, Infigratinib (BGJ398), and AZD4547—to serve as a benchmark for future studies.
The FGFR3 Signaling Pathway: A Key Oncogenic Driver
Fibroblast growth factor receptor 3 (FGFR3) is a receptor tyrosine kinase that, when activated by fibroblast growth factors (FGFs), triggers a cascade of downstream signaling pathways crucial for cell proliferation, differentiation, and survival.[1][2] Dysregulation of FGFR3 signaling, through mutations, amplifications, or fusions, is a known driver in various cancers, including urothelial carcinoma, lung cancer, and multiple myeloma, making it a prime target for therapeutic intervention.[3][4][5][6] The binding of an FGF ligand to FGFR3 induces receptor dimerization and autophosphorylation, initiating downstream signaling through key pathways such as the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[1][7]
Figure 1. Simplified FGFR3 signaling cascade.
Comparative In Vivo Efficacy of FGFR Inhibitors
A direct comparison of the in vivo anti-tumor effects of this compound with other FGFR inhibitors is challenging due to the absence of published peer-reviewed studies on its performance in xenograft models. However, extensive research on other potent FGFR inhibitors provides a valuable framework for evaluating potential efficacy.
This compound
This compound is described as a potent and selective FGFR3 inhibitor with an in vitro IC50 value of less than 350 nM. While this indicates promising activity at a cellular level, in vivo data on its anti-tumor effects, pharmacokinetics, and optimal dosing in animal models are not yet available in the public domain.
Alternative FGFR Inhibitors: A Snapshot of In Vivo Performance
Several alternative FGFR inhibitors have been rigorously evaluated in preclinical xenograft models, demonstrating significant anti-tumor activity across a range of cancer types. The following tables summarize the key findings from these studies.
Table 1: In Vivo Anti-Tumor Efficacy of Erdafitinib
| Cancer Model | Host Animal | Dosing Regimen | Key Findings |
| Urothelial Carcinoma (Patient-Derived Xenograft) | Mice | 8 mg/kg, oral, once daily | Statistically significant improvements in overall survival and progression-free survival compared to chemotherapy.[8][9] |
| FGFR-amplified Solid Tumors (Phase 2) | Human | 8 mg daily, escalated to 9 mg | No confirmed responses, but stable disease was observed in some patients.[10] |
Table 2: In Vivo Anti-Tumor Efficacy of Infigratinib (BGJ398)
| Cancer Model | Host Animal | Dosing Regimen | Key Findings | | :--- | :--- | :--- | | Lung Adenocarcinoma (NIH/3T3 Xenograft) | NOD/SCID Mice | 15 or 30 mg/kg, daily for 14 days | Slowed or reversed tumor growth compared to vehicle control.[4] | | Urothelial Carcinoma (Patient Cohort) | Human | 125 mg, oral, daily (21 days on/7 days off) | Objective response rates of 31% in the early-line setting and 24% in the ≥2nd-line setting.[11][12] | | Gastrointestinal Stromal Tumor (PDX) | nu/nu NMRI Mice | Not specified | No significant anti-tumor effect observed in the tested models without FGFR alterations.[13] |
Table 3: In Vivo Anti-Tumor Efficacy of AZD4547
| Cancer Model | Host Animal | Dosing Regimen | Key Findings | | :--- | :--- | :--- | | FGFR1-amplified NSCLC (Patient-Derived Xenograft) | nu/nu Mice | 12.5 mg/kg, oral, once daily | Potent tumor stasis or regression.[14] | | Tumors with FGFR Aberrations (Phase 2) | Human | 80 mg, oral, twice daily | Limited to cancers with FGFR activating mutations and fusions.[15][16] | | Multiple Myeloma | Not specified | Not specified | Currently in clinical trials for relapsed/refractory multiple myeloma.[17] |
Experimental Protocols: A Framework for In Vivo Efficacy Studies
The following is a generalized protocol for assessing the anti-tumor efficacy of an FGFR inhibitor in a subcutaneous xenograft model, based on methodologies reported for the alternative inhibitors.
In Vivo Xenograft Model Protocol
-
Cell Culture and Animal Models:
-
Select a human cancer cell line with a known FGFR3 alteration (e.g., mutation, fusion). Culture the cells in appropriate media and conditions.
-
Use immunodeficient mice (e.g., NOD/SCID or nu/nu) aged 6-8 weeks. Allow a one-week acclimatization period.
-
-
Tumor Implantation:
-
Harvest cancer cells during their logarithmic growth phase and resuspend them in a suitable medium (e.g., PBS or Matrigel mixture).
-
Subcutaneously inject the cell suspension (typically 1-5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Tumor Volume = (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare the FGFR inhibitor in a suitable vehicle solution.
-
Administer the inhibitor to the treatment group at the predetermined dose, route (e.g., oral gavage), and schedule (e.g., once daily).
-
Administer the vehicle solution to the control group following the same schedule.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume of the treated group and ΔC is the change in tumor volume of the control group.[18][19]
-
-
Pharmacodynamic and Histological Analysis:
-
Collect tumor samples at various time points to analyze downstream signaling pathways (e.g., by Western blot for p-ERK) to confirm target engagement.
-
Perform immunohistochemical analysis of tumor tissues to assess cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay).
-
Figure 2. General workflow for in vivo xenograft studies.
Conclusion
The landscape of FGFR inhibitors presents a promising avenue for targeted cancer therapy. While this compound shows potential based on its in vitro potency, the lack of published in vivo data precludes a direct comparison of its anti-tumor efficacy with more established alternatives. Inhibitors such as Erdafitinib, Infigratinib, and AZD4547 have demonstrated significant and quantifiable anti-tumor effects in various preclinical cancer models. The experimental protocols and in vivo data presented for these alternatives provide a robust benchmark for the future evaluation of this compound and other emerging FGFR3-targeted therapies. As research progresses, the public availability of in vivo data for novel inhibitors will be crucial for the scientific community to make informed decisions and advance the development of more effective cancer treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. Fibroblast growth factor receptor 3 - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Drug-sensitive FGFR3 mutations in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. Erdafitinib Demonstrates Improved Responses in FGFR-Altered Advanced Urothelial Carcinoma - The ASCO Post [ascopost.com]
- 10. Phase 2 Study of Erdafitinib in Patients with Tumors with FGFR Amplifications: Results from the NCI-MATCH ECOG-ACRIN Trial (EAY131) Sub-protocol K1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Infigratinib in Early-Line and Salvage Therapy for FGFR3-Altered Metastatic Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Infigratinib in Upper Tract Urothelial Carcinoma Versus Urothelial Carcinoma of the Bladder and Its Association With Comprehensive Genomic Profiling and/or Cell-Free DNA Results - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. dovepress.com [dovepress.com]
- 19. spandidos-publications.com [spandidos-publications.com]
Navigating Resistance: A Comparative Guide to Therapies Overcoming Erdafitinib Resistance in FGFR3-Altered Cancers
For Immediate Release
The emergence of resistance to the FGFR inhibitor erdafitinib presents a significant clinical challenge in the treatment of FGFR3-altered urothelial carcinoma. To address this, a comprehensive comparison of therapeutic strategies actively being investigated to overcome this resistance is crucial for guiding future research and clinical trial design. This guide provides a detailed overview of the efficacy of next-generation FGFR inhibitors and combination therapies in erdafitinib-resistant models, supported by available preclinical data.
The Landscape of Erdafitinib Resistance
Acquired resistance to erdafitinib predominantly arises from two key mechanisms:
-
On-target secondary mutations within the FGFR3 kinase domain, which interfere with drug binding. Common mutations include N540K, V553L/M, and the "gatekeeper" mutation V555L/M.[1]
-
Activation of bypass signaling pathways , which allows cancer cells to circumvent FGFR3 inhibition. The most frequently implicated pathways are the PI3K/mTOR and EGFR/ERBB signaling cascades.[1][2]
This guide will compare the efficacy of various therapeutic approaches against these resistance mechanisms.
Comparative Efficacy of Novel FGFR Inhibitors and Combination Therapies
While specific preclinical data for the novel, selective FGFR3 inhibitor Fgfr3-IN-6 in erdafitinib-resistant models is not yet publicly available, its classification as a potent and selective FGFR3 inhibitor suggests its potential role in this setting warrants further investigation. The following tables summarize the efficacy of other therapeutic strategies against known erdafitinib resistance mechanisms.
Table 1: Efficacy against On-Target FGFR3 Resistance Mutations
| Therapeutic Agent | Target(s) | Erdafitinib-Resistant FGFR3 Mutation(s) | Efficacy in Preclinical Models | Reference(s) |
| Erdafitinib | Pan-FGFR | V555L/M (gatekeeper), V553M, L608V | Reduced activity | [1] |
| Futibatinib | Irreversible pan-FGFR | V555L/M (gatekeeper), V553M, L608V | Reduced activity | [1] |
| Next-Generation Inhibitors (e.g., RLY-4008, Vepugratinib) | Selective FGFR2/3 | Gatekeeper and other resistance mutations | Designed to retain potency | [3] |
Table 2: Efficacy against Bypass Pathway Activation
| Combination Therapy | Target(s) | Mechanism of Resistance | Efficacy in Preclinical Models | Reference(s) |
| Erdafitinib + Pictilisib | FGFR + PI3K | PIK3CA mutation | Synergistic tumor growth inhibition in PDX models | [1] |
| Erdafitinib + Gefitinib | FGFR + EGFR | EGFR hyperphosphorylation | Synergistic effect in overcoming resistance | [1] |
| Erdafitinib + Sel120 | FGFR + CDK8/19 | Not specified | High degree of synergy in FGFR3-mutant cell lines | [4] |
| Erdafitinib + Enfortumab Vedotin | FGFR + Nectin-4 | Distinct mechanisms of action | All evaluable patients achieved a partial response in a Phase I study | [5] |
Experimental Protocols
The data presented in this guide is based on established preclinical methodologies, including:
-
Cell Viability Assays: Erdafitinib-resistant cancer cell lines, including Ba/F3 cells engineered to express specific FGFR3 mutations, are treated with varying concentrations of the therapeutic agents to determine the half-maximal inhibitory concentration (IC50).
-
Western Blotting: This technique is used to assess the phosphorylation status of key proteins in the FGFR signaling pathway and downstream bypass pathways (e.g., AKT, ERK, EGFR) to confirm the mechanism of action of the inhibitors.
-
Patient-Derived Xenograft (PDX) Models: Tumors from patients who have developed resistance to erdafitinib are implanted into immunodeficient mice. These mice are then treated with the experimental therapies to evaluate in vivo tumor growth inhibition.
-
CRISPR Screens: Genome-wide CRISPR screens are utilized to identify genes that, when knocked out, sensitize cancer cells to erdafitinib, thereby revealing potential co-targets for combination therapies.[4]
Visualizing Resistance and Therapeutic Intervention
The following diagrams illustrate the key signaling pathways involved in erdafitinib resistance and the points of intervention for novel therapies.
Caption: Mechanisms of erdafitinib resistance and therapeutic interventions.
Caption: Experimental workflow for evaluating therapies in erdafitinib-resistant models.
Conclusion
The development of resistance to erdafitinib is a multifaceted problem that necessitates a strategic approach to treatment. While the clinical data for next-generation FGFR inhibitors is still maturing, preclinical evidence strongly suggests that both highly selective, mutation-resistant inhibitors and combination therapies that target bypass pathways are promising avenues for overcoming erdafitinib resistance. The continued investigation of novel agents like this compound and the elucidation of the synergistic effects of combination therapies will be critical in expanding the therapeutic arsenal for patients with advanced FGFR3-altered urothelial carcinoma.
References
- 1. Resistance to Selective FGFR Inhibitors in FGFR-Driven Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to Selective FGFR Inhibitors in FGFR-Driven Urothelial Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cogentbio.com [cogentbio.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. FGFR3 alterations in bladder cancer: Sensitivity and resistance to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of Fgfr3-IN-6 Against a Kinase Panel: A Comparative Guide
For researchers and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a framework for assessing the selectivity of Fgfr3-IN-6, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3) with a reported IC50 value of less than 350 nM. Due to the limited publicly available kinase panel data for this compound, this guide utilizes a representative selectivity profile of a similar selective FGFR inhibitor to illustrate the data presentation and experimental approach.
Quantitative Data Presentation: Kinase Selectivity Profile
A crucial step in characterizing a kinase inhibitor is to screen it against a broad panel of kinases. This provides a quantitative measure of its selectivity. The data is typically presented as the half-maximal inhibitory concentration (IC50) or percentage of inhibition at a given concentration against each kinase.
Below is a table showcasing a representative kinase selectivity profile for a selective FGFR inhibitor, illustrating how the data for this compound would be presented.
| Kinase Target | IC50 (nM) |
| FGFR3 | <10 |
| FGFR1 | 25 |
| FGFR2 | 15 |
| FGFR4 | 150 |
| VEGFR2 | >1000 |
| PDGFRβ | >1000 |
| c-Kit | >5000 |
| Abl | >10000 |
| Src | >10000 |
| Lck | >10000 |
Note: The data presented in this table is for illustrative purposes and represents a hypothetical selective FGFR inhibitor. Actual experimental results for this compound may vary.
Experimental Protocols
To obtain the quantitative data for a kinase selectivity panel, a robust and validated experimental protocol is essential. The following is a detailed methodology for a common in vitro kinase assay, the ADP-Glo™ Kinase Assay, which can be adapted to assess the inhibitory activity of this compound.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.
Materials:
-
This compound (or other test inhibitor)
-
Purified recombinant kinases (e.g., FGFR1, FGFR2, FGFR3, FGFR4, VEGFR2, etc.)
-
Kinase-specific peptide substrates
-
ATP (Adenosine triphosphate)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Typically, a 10-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 10 µM). A DMSO-only control is included.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO control to the appropriate wells.
-
Add 5 µL of a 2x kinase/substrate solution containing the specific kinase and its corresponding peptide substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2.5 µL of a 4x ATP solution. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Termination of Kinase Reaction and ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualization
FGFR3 Signaling Pathway
The following diagram illustrates the canonical signaling pathway initiated by the activation of FGFR3. Understanding this pathway is crucial for interpreting the cellular effects of an FGFR3 inhibitor like this compound.
Caption: Simplified FGFR3 signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Kinase Selectivity Profiling
The following diagram outlines the general workflow for assessing the selectivity of an inhibitor like this compound against a kinase panel.
Caption: Workflow for determining the kinase selectivity profile of an inhibitor.
A Comparative Guide to the Pharmacokinetic Profiles of FGFR3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of selective Fibroblast Growth Factor Receptor (FGFR) inhibitors has marked a significant advancement in precision oncology, particularly for malignancies driven by FGFR3 alterations such as urothelial carcinoma. Understanding the pharmacokinetic (PK) profiles of these agents is paramount for optimizing dosing strategies, managing toxicities, and informing future drug development. This guide provides a comparative analysis of the pharmacokinetic properties of several prominent FGFR3 inhibitors, supported by experimental data.
Quantitative Pharmacokinetic Parameters of FGFR3 Inhibitors
The following table summarizes key pharmacokinetic parameters for approved and investigational FGFR3 inhibitors, offering a side-by-side comparison to facilitate informed research and clinical decision-making.
| Parameter | Erdafitinib (Balversa®) | Pemigatinib (Pemazyre®) | Infigratinib (Truseltiq®) | Futibatinib (Lytgobi®) |
| Time to Peak (Tmax) (hours) | ~2.5 (median)[1] | ~1.13 (median)[2] | ~3.1 (single dose, median)[3] | ~2.0 (median)[4][5] |
| Peak Plasma Concentration (Cmax) | Dose-proportional[6] | Dose-proportional[2] | More than dose-proportional[7] | Dose-proportional[4] |
| Area Under the Curve (AUC) | Dose-proportional[6] | Dose-proportional[2] | More than dose-proportional[7] | Dose-proportional[4] |
| Half-life (t½) (hours) | ~76.4 (effective)[8] | ~15.4[9] | ~33.5[10] | ~2.9[11] |
| Protein Binding | >99% (primarily to α1-acid glycoprotein)[6][12] | 90.6%[9] | Not specified | 95% (primarily to albumin and α1-acid glycoprotein)[5][11] |
| Metabolism | Primarily CYP2C9 (39%) and CYP3A4 (20%)[6][12][13] | Primarily CYP3A4[2][9] | Primarily CYP3A4[10] | Primarily CYP3A4, lesser extent by CYP2C9 and CYP2D6[5][11] |
| Excretion | Feces (69%, 19% unchanged), Urine (19%, 13% unchanged)[6][13] | Feces (82%, 1.4% unchanged), Urine (12.6%, 1% unchanged)[9] | Feces (77%, 3.4% unchanged), Urine (7.2%, 1.9% unchanged)[10] | Feces (91%), Urine (9%) (negligible unchanged)[5][11] |
| Food Effect | No clinically meaningful effect[12] | No clinically meaningful effect | Take on an empty stomach[7] | High-fat meal decreased Cmax by 42% and AUC by 11%[5] |
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from various clinical trials. The general methodologies employed in these studies are outlined below.
General Pharmacokinetic Study Design
Most of the data for these FGFR3 inhibitors were obtained from Phase 1, open-label, multicenter, dose-escalation, and dose-expansion studies in patients with advanced solid tumors, including those with FGFR alterations.[14][15] These studies aimed to evaluate the safety, tolerability, and pharmacokinetic profile of the respective drugs.
-
Patient Population: Adult patients with advanced or refractory solid tumors for which standard therapies were not effective. Specific cohorts often included patients with documented FGFR gene alterations.[15]
-
Dosing Regimens: Varied during dose-escalation phases. For instance, erdafitinib was evaluated in both continuous daily dosing and intermittent (7 days on/7 days off) schedules.[14] Pemigatinib is typically administered on a 2-weeks-on/1-week-off schedule.[16] Infigratinib is administered for 21 consecutive days followed by a 7-day break.[7] Futibatinib is administered continuously.[4]
-
Sample Collection: Serial blood samples were collected at predefined time points after single and multiple doses to determine the plasma concentrations of the drug and its metabolites.
-
Analytical Method: Plasma concentrations of the inhibitors and their metabolites were typically quantified using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
-
Pharmacokinetic Analysis: Non-compartmental analysis was commonly used to calculate key PK parameters such as Cmax, Tmax, AUC, and elimination half-life. Population pharmacokinetic (PopPK) modeling was also employed to characterize the PK profile, identify sources of variability, and assess the impact of covariates such as age, sex, and renal or hepatic impairment.[8]
For example, the pharmacokinetic evaluation of erdafitinib involved pooling data from six clinical studies, including three in healthy volunteers and three in cancer patients, to develop a comprehensive population PK model.[8] Similarly, the FIGHT-202 trial for pemigatinib, a Phase 2 study, enrolled patients with previously treated advanced/metastatic cholangiocarcinoma with and without FGF/FGFR alterations to assess its efficacy and further characterize its pharmacokinetic profile.[17][18] The FOENIX-CCA2 study for futibatinib was a Phase 2 trial in patients with unresectable or metastatic intrahepatic cholangiocarcinoma with FGFR2 fusions or rearrangements.[19][20]
Visualizing Key Pathways and Processes
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.
Caption: Simplified FGFR3 signaling pathway and the point of intervention for FGFR3 inhibitors.
Caption: A representative experimental workflow for a clinical pharmacokinetic study.
References
- 1. verification.fda.gov.ph [verification.fda.gov.ph]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pharmacokinetics of infigratinib and its active metabolites in Chinese patients with advanced gastric cancer harboring FGFR2 gene amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncologynewscentral.com [oncologynewscentral.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. Population Pharmacokinetics of Total and Free Erdafitinib in Adult Healthy Volunteers and Cancer Patients: Analysis of Phase 1 and Phase 2 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pemigatinib (Pemazyre) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 10. Infigratinib (Truseltiq) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 11. Futibatinib (Lytgobi) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Safety, pharmacokinetic, and pharmacodynamics of erdafitinib, a pan-fibroblast growth factor receptor (FGFR) tyrosine kinase inhibitor, in patients with advanced or refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Pharmacokinetics, pharmacodynamics and efficacy of pemigatinib (a selective inhibitor of fibroblast growth factor receptor 1–3) monotherapy in Chinese patients with advanced solid tumors: a phase i clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An open-label study of pemigatinib in cholangiocarcinoma: final results from FIGHT-202 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ascopubs.org [ascopubs.org]
- 19. Futibatinib for FGFR2-Rearranged Intrahepatic Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Futibatinib in iCCA with FGFR2 Fusions/Rearrangements: The FOENIX-CCA2 Study | CCA News Online [ccanewsonline.com]
Safety Operating Guide
Proper Disposal Procedures for Fgfr3-IN-6: A Comprehensive Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent small molecule inhibitors like Fgfr3-IN-6 are paramount for maintaining a secure laboratory environment and ensuring regulatory compliance. This document provides essential safety and logistical information, including operational and disposal plans, to serve as a preferred resource for laboratory safety and chemical handling.
While a specific Safety Data Sheet (SDS) for this compound detailing explicit disposal instructions is not publicly available, this guide consolidates best practices for the disposal of similar potent, solid chemical waste in a laboratory setting. Adherence to these procedures will help mitigate risks and ensure responsible waste management.
Physicochemical and Potency Data
A summary of key quantitative data for a typical FGFR inhibitor is presented below. Researchers handling this compound should aim to obtain or generate similar data for this specific compound to inform safe handling and experimental design.
| Parameter | Representative Value | Significance |
| IC50 (FGFR3) | 1-50 nM | Indicates the concentration of the inhibitor required to reduce the activity of the FGFR3 enzyme by 50%. A lower value signifies higher potency. |
| Solubility | e.g., in DMSO: ≥ 10 mg/mL | Crucial for preparing stock solutions and ensuring the compound is fully dissolved for accurate dosing in experiments. |
| Molecular Weight | 486.5 g/mol | Used for calculating molar concentrations for solutions. |
| Form | Solid (powder) | Dictates handling procedures to avoid inhalation of airborne particles. |
| Storage | -20°C or -80°C | Essential for maintaining the stability and activity of the compound over time. |
Fgfr3 Signaling Pathway
This compound is a potent and selective inhibitor of the Fibroblast Growth Factor Receptor 3 (FGFR3). Understanding the signaling pathway it targets is crucial for interpreting experimental results. Upon binding of a fibroblast growth factor (FGF) ligand, FGFR3 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that regulate cell proliferation, differentiation, and survival.[1][2][3][4][5] The primary pathways activated by FGFR3 include the RAS-MAPK, PI3K-AKT, PLCγ, and STAT pathways.[1][5]
Fgfr3 Signaling Pathway and Inhibition by this compound
Experimental Workflow: From Receipt to Disposal
A standardized workflow is critical for the safe and effective use of potent small molecule inhibitors. The following diagram outlines a typical experimental process.
Standard Experimental Workflow for this compound
Proper Disposal Procedures for this compound
The following step-by-step guidance is based on general best practices for the disposal of solid chemical waste from a laboratory. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
A lab coat
Step 2: Segregation of Waste
Proper segregation is critical to prevent accidental reactions and to ensure compliant disposal.
-
Solid Waste:
-
This includes unused or expired this compound powder, as well as contaminated consumables such as weigh boats, pipette tips, and microfuge tubes.
-
Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.[6] The container should be made of a material compatible with the chemical.
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard(s) (e.g., "Toxic," "Potent Compound")
-
The date accumulation started.
-
-
-
Liquid Waste:
-
This includes leftover stock solutions (e.g., in DMSO) and contaminated cell culture media.
-
Collect liquid waste in a separate, leak-proof, and clearly labeled hazardous waste container.[6]
-
The label should specify all components of the liquid waste, including the solvent (e.g., "this compound in DMSO").
-
-
Sharps Waste:
-
Needles or other sharps contaminated with this compound should be disposed of in a designated sharps container.
-
Important: Do not mix incompatible waste streams.[7] For example, do not mix acidic or basic waste with the inhibitor waste unless you have confirmed their compatibility.
Step 3: Waste Accumulation and Storage
-
Store the hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[6]
-
Ensure the containers are kept closed except when adding waste.[8]
-
Provide secondary containment (such as a spill tray) for liquid waste containers to prevent spills.[9]
Step 4: Disposal of Empty Containers
-
An "empty" container that held this compound must be handled as hazardous waste.
-
If your institutional policy allows for the disposal of triple-rinsed containers in the regular trash, the rinsate must be collected and disposed of as hazardous waste.[8][10] The solvent used for rinsing should be capable of dissolving this compound. After rinsing, deface or remove the original label before disposal.[9]
Step 5: Arranging for Waste Pickup
-
Once the hazardous waste container is full or has been in accumulation for the maximum time allowed by your institution (e.g., 90 days), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[6]
-
Never dispose of this compound, or any other laboratory chemical, down the drain or in the regular trash.[8]
By following these procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste. Always prioritize safety and consult your institutional EHS for specific guidance.
References
- 1. researchgate.net [researchgate.net]
- 2. Reactome | Signaling by FGFR3 [reactome.org]
- 3. FGFR3 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 5. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. canterbury.ac.nz [canterbury.ac.nz]
- 8. vumc.org [vumc.org]
- 9. acewaste.com.au [acewaste.com.au]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling Fgfr3-IN-6
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Fgfr3-IN-6, a potent and selective FGFR3 inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear protocol for the operational use and disposal of this compound.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is provided in the table below. Note that a comprehensive Safety Data Sheet (SDS) for this specific compound is not publicly available. Therefore, some data points are based on general knowledge of similar potent small molecule kinase inhibitors.
| Property | Value | Reference |
| Molecular Formula | C25H23FN8O2 | [1] |
| Molecular Weight | 486.50 g/mol | [1] |
| CAS Number | 2833703-72-1 | [1] |
| Appearance | Solid powder | General knowledge |
| Solubility | Soluble in DMSO | [1] |
| Storage Temperature | Room temperature | [1][2] |
Health Hazard Information
As a potent kinase inhibitor, this compound should be handled with extreme caution. The toxicological properties of this compound have not been fully investigated. Assume it is highly potent and potentially hazardous upon inhalation, ingestion, or skin contact.
| Hazard | Description |
| Acute Effects | May cause irritation to the eyes, skin, and respiratory tract. May be harmful if swallowed or inhaled. |
| Chronic Effects | The long-term health effects of exposure have not been determined. As a potent inhibitor of a key signaling pathway, chronic exposure may lead to unforeseen biological effects. |
| Target Organs | As an FGFR3 inhibitor, it may affect tissues where this receptor is prevalent, such as cartilage, brain, intestine, and kidneys.[3] |
Personal Protective Equipment (PPE)
Due to the potent nature of this compound, a comprehensive PPE strategy is mandatory to prevent exposure.
| PPE Category | Specific Requirements |
| Hand Protection | Wear two pairs of nitrile gloves. Change gloves frequently and immediately if contaminated. |
| Eye Protection | Use chemical safety goggles or a face shield. |
| Skin and Body Protection | Wear a lab coat, closed-toe shoes, and full-length pants. For procedures with a risk of aerosolization, consider a disposable gown. |
| Respiratory Protection | For handling the solid compound or when aerosolization is possible, use a NIOSH-approved respirator with a particulate filter. |
Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential to maintain the integrity of the compound and the safety of laboratory personnel.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound at room temperature in a tightly sealed container, away from incompatible materials.[1][2]
-
The storage area should be a designated, well-ventilated, and restricted-access location.
Preparation of Solutions:
-
All handling of the solid compound must be performed in a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Use a calibrated analytical balance to weigh the compound.
-
Prepare solutions by dissolving the compound in a suitable solvent, such as DMSO.[1]
-
Ensure all equipment, including spatulas and weighing boats, are decontaminated after use.
General Handling:
-
Avoid the creation of dust or aerosols.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Maintain good housekeeping in the work area to prevent contamination.
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is critical.
Spill Response:
-
Small Spills (Solid):
-
Gently cover the spill with absorbent paper towels to avoid raising dust.
-
Dampen the paper towels with a suitable solvent (e.g., ethanol) to wet the powder.
-
Carefully wipe up the material, working from the outside in.
-
Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
Decontaminate the spill area with a suitable cleaning agent.
-
-
Small Spills (Liquid Solution):
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Place the contaminated absorbent material into a sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable cleaning agent.
-
-
Large Spills:
-
Evacuate the area and prevent entry.
-
Alert the appropriate safety personnel.
-
Proceed with cleanup only with appropriate respiratory protection and PPE.
-
Waste Disposal:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including empty containers, gloves, and weighing papers, in a dedicated, labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, labeled hazardous waste container. Do not pour down the drain.
-
-
Disposal Method:
-
All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
-
FGFR3 Signaling Pathway
This compound is a potent and selective inhibitor of the Fibroblast Growth Factor Receptor 3 (FGFR3). Upon binding of its ligand, Fibroblast Growth Factor (FGF), FGFR3 dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways that regulate cellular processes such as proliferation, differentiation, and survival. The primary signaling pathways activated by FGFR3 include the RAS-MAPK pathway, the PI3K-AKT pathway, the PLCγ pathway, and the STAT pathway.[4]
Caption: FGFR3 signaling pathway and point of inhibition by this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
